cis-alpha-Santalol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3 |
InChI Key |
PDEQKAVEYSOLJX-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
Canonical SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
boiling_point |
166-167 °C @ 14 MM HG |
density |
0.9770 @ 25 °C/25 °C NATURAL BETA-SANTALOL HAS SEQCIS-CONFIGURATION; BP 177-178 °C; DENSITY 0.9717 @ 25 °C/25 °C /BETA-SANTALOL/ |
flash_point |
Flash point > 100 °C GREATER THAN 212 °F CC |
physical_description |
Liquid; [Merck Index] Sweet odor; [HSDB] |
solubility |
SOL IN ALC; PRACTICALLY INSOL IN WATER /BETA-SANTALOL/ SOL IN ALC; SLIGHTLY SOL IN PROPYLENE GLYCOL, GLYCERINE PRACTICALLY INSOL IN WATER |
Origin of Product |
United States |
Foundational & Exploratory
cis-alpha-Santalol natural sources and abundance
An In-depth Technical Guide on the Natural Sources and Abundance of cis-alpha-Santalol
Introduction
This compound is a sesquiterpene alcohol that stands as the principal constituent of East Indian Sandalwood oil, derived from the heartwood of Santalum album.[1][2] This compound, along with the structurally related cis-beta-santalol, is primarily responsible for the characteristic woody, sweet fragrance and the diverse medicinal properties attributed to sandalwood oil.[3][4] These properties, which include anticancer, anti-inflammatory, antioxidant, and neuroleptic activities, have made alpha-santalol a subject of significant interest in the fields of pharmacology and drug development.[5] This guide provides a detailed overview of the natural sources of this compound, its abundance, and the scientific protocols for its extraction, isolation, and analysis.
Natural Sources and Abundance
The primary natural source of this compound is the essential oil extracted from the heartwood of trees belonging to the Santalum genus.[2][6] The concentration and quality of the oil, particularly the santalol content, vary significantly between species.
Santalum album , commonly known as East Indian sandalwood, is historically the most valued source, yielding an oil rich in santalols, which can comprise up to 90% of the oil's total weight.[4][7] The international standard for high-quality sandalwood oil (ISO 3518:2002) specifies a this compound content of 41-55% and a cis-beta-santalol content of 16-24%.[7][8]
Other species, such as Santalum spicatum (Australian sandalwood), also produce sandalwood oil but typically with a lower concentration of santalols and a different profile of other sesquiterpenoids.[4][9] Due to overharvesting and concerns about the sustainability of S. album, significant research has gone into alternative species and synthetic biology approaches, such as fermentation using bacteria like Rhodobacter sphaeroides, to produce santalols.[1][2]
Data Presentation: Abundance of Key Sesquiterpenoids in Santalum Species
The following table summarizes the quantitative data on the abundance of this compound and other major components in the essential oils of key Santalum species.
| Species | Compound | Abundance (%) | Reference |
| Santalum album | (Z)-α-Santalol | 41.0 - 55.0 | [8][10][11] |
| (Z)-β-Santalol | 16.0 - 24.0 | [8][10][11] | |
| (Z)-α-trans-Bergamotol | ~6.1 | [11] | |
| Total Santalols | ~90.0 | [4][7] | |
| Santalum spicatum | (Z)-α-Santalol | 3.1 - 41.3 | [7][9] |
| (Z)-β-Santalol | 1.3 - 16.6 | [7][9] | |
| α-Bisabolol | ~12.5 | [9] | |
| (E)-Nuciferol | ~8.4 | [9] |
Experimental Protocols
The extraction, isolation, and quantification of this compound from its natural sources involve several established laboratory techniques.
Extraction of Sandalwood Essential Oil
The initial step is the extraction of the essential oil from the heartwood of the Santalum tree.
-
Steam Distillation: This is the most common traditional method for producing sandalwood oil.[1][9]
-
Methodology: Ground heartwood powder is subjected to high-pressure steam. The steam volatilizes the essential oil components, which are then co-distilled with the water. Upon cooling, the oil separates from the water and can be collected. For laboratory-scale extraction, a Clevenger apparatus can be used, which allows for continuous distillation by recycling the solvent.[9] The organic layer is typically isolated using a separatory funnel, often with the aid of a solvent like dichloromethane, and then dried with an anhydrous agent such as sodium sulfate.[9]
-
-
Solvent Extraction: This method is effective for extracting the essential oils using an organic solvent.
-
Methodology: A Soxhlet apparatus is commonly employed.[9][12] Sandalwood powder is placed in the extractor, and a chosen solvent (e.g., hexane or ethanol) is heated to reflux. The solvent vapor condenses and percolates through the sandalwood powder, extracting the oil. The cycle repeats until extraction is complete. The solvent is then removed from the oil-solvent mixture using a rotary evaporator or distillation to yield the crude essential oil.[12]
-
Isolation and Purification of Santalol Isomers
Crude sandalwood oil is a complex mixture. To isolate this compound for research or drug development, chromatographic techniques are necessary.
-
Medium Pressure Liquid Chromatography (MPLC): This technique is highly effective for the preparative separation of santalol isomers.
-
Methodology: A stationary phase of silver nitrate-impregnated silica gel is particularly useful.[3] The silver ions interact differently with the double bonds of the various sesquiterpenes, enabling their separation. α-santalene and β-santalene can be separated using hexane as the mobile phase, while their corresponding alcohols, (Z)-α-santalol and (Z)-β-santalol, can be separated using dichloromethane.[3]
-
-
Flash Column Chromatography: This is a faster version of traditional column chromatography used for purification.
-
Methodology: The crude oil is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent system, such as a gradient of hexane and ethyl acetate, is then passed through the column to elute the different components at different rates, allowing for the collection of purified fractions of α-santalol and β-santalol.[13][14]
-
Quantification and Analysis
Accurate quantification of this compound is critical for quality control and research.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used method for analyzing the composition of essential oils.[8][9]
-
Methodology: A small sample of the oil is injected into the gas chromatograph, where it is vaporized. The components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that helps in identifying the structure of each compound. By comparing the peak areas to those of known standards, the relative abundance of each constituent, including this compound, can be determined.[8]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of santalol isomers.[12]
-
Methodology: A sample is injected into the HPLC system and passed through a column (e.g., C18) with a mobile phase. Detection is typically performed using a UV detector set at a wavelength of 210 nm or 254 nm.[12] For quantification, a calibration curve must be created using standard solutions of pure α-santalol and β-santalol at known concentrations. The concentration in the unknown sample is then calculated by comparing its peak area to the calibration curve.[12]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction, purification, and analysis.
Biological Activities of alpha-Santalol
Caption: Key biological activities of this compound relevant to drug development.
References
- 1. α-Santalol - Wikipedia [en.wikipedia.org]
- 2. Santalols - American Chemical Society [acs.org]
- 3. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. ouddict.com [ouddict.com]
- 12. rjpn.org [rjpn.org]
- 13. dc.etsu.edu [dc.etsu.edu]
- 14. obrnutafaza.hr [obrnutafaza.hr]
The intricate Dance of Scent: An In-Depth Technical Guide to the Biosynthesis of cis-alpha-Santalol in Santalum album
For Researchers, Scientists, and Drug Development Professionals
The alluring fragrance of sandalwood, a scent prized for centuries in perfumes and traditional medicine, has its origins in a complex biosynthetic pathway within the heartwood of Santalum album. The principal architects of this aroma are the sesquiterpenoid alcohols, with (Z)-α-santalol and (Z)-β-santalol being the most significant contributors. This technical guide provides a detailed exploration of the core biosynthetic pathway leading to cis-alpha-santalol, presenting key quantitative data, experimental methodologies, and visual representations of the involved processes to aid researchers in the fields of metabolic engineering, natural product synthesis, and drug discovery.
The Core Biosynthetic Pathway: From Farnesyl Diphosphate to Santalol
The journey to this compound begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP). This central molecule is derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The biosynthesis of santalols from FPP can be delineated into two primary stages: the cyclization of FPP and the subsequent hydroxylation of the resulting cyclic olefins.
Step 1: Cyclization of Farnesyl Diphosphate by Santalene Synthase (SaSSy)
The first committed step in santalol biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme santalene synthase (SaSSy) .[2][3][4] This promiscuous enzyme does not produce a single product but rather a mixture of sesquiterpene olefins.[2][3] The primary products of SaSSy from Santalum album are (+)-α-santalene, (–)-β-santalene, and (–)-epi-β-santalene, along with α-exo-bergamotene.[2][3]
Table 1: Product Distribution of Santalum album Santalene Synthase (SaSSy)
| Product | Relative Abundance (%) |
| α-Santalene | 41.2 ± 1.0 |
| β-Santalene | 29.5 ± 0.4 |
| epi-β-Santalene | 4.4 ± 0.0 |
| α-exo-Bergamotene | 21.6 ± 0.6 |
Data adapted from Srivastava et al. (2015).
Step 2: Hydroxylation of Santalenes by Cytochrome P450 Monooxygenases
The santalene olefins produced by SaSSy undergo hydroxylation to yield the corresponding santalols. This crucial step is catalyzed by a suite of cytochrome P450 monooxygenases (CYPs) .[5] Two key subfamilies of CYPs have been identified in Santalum album to be involved in this process: the CYP76F and CYP736A families.[6]
These enzymes exhibit substrate promiscuity and stereoselectivity, hydroxylating the various santalene isomers to produce a complex mixture of santalols and their stereoisomers.[2] Specifically, the hydroxylation of α-santalene at the C12 position yields α-santalol.
It has been shown that enzymes from the CYP76F subfamily, such as SaCYP76F39v1, primarily produce the (E)-isomers of santalols, while SaCYP736A167 is responsible for the stereoselective production of the desired (Z)-isomers, including (Z)-α-santalol, which are the dominant forms in authentic sandalwood oil.[6][7]
Table 2: Kinetic Parameters of Santalum album Cytochrome P450 Enzymes
| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| SaCYP76F39v1 | α-Santalene | 25.92 ± 0.11 | 1.12 | 4.3 x 104 |
| β-Santalene | 34.82 ± 0.41 | 1.17 | 3.3 x 104 | |
| SaCYP76F37v1 | α-Santalene | 133 ± 0.41 | 0.2 | 1.5 x 103 |
| β-Santalene | 157 ± 0.17 | 0.13 | 8.1 x 102 |
Data adapted from Diaz-Chavez et al. (2013).[2]
Table 3: Product Ratios of SaCYP76F39v1 with Santalene Substrates
| Substrate | Product(s) | Ratio |
| α-Santalene | (E)-α-santalol : (Z)-α-santalol | ~ 5 : 1 |
| β-Santalene | (E)-β-santalol : (Z)-β-santalol | ~ 4 : 1 |
Data adapted from Diaz-Chavez et al. (2013).[8]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.
Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae
To functionally characterize the enzymes involved in santalol biosynthesis, heterologous expression in a host organism like Saccharomyces cerevisiae is a common strategy.
Protocol: Heterologous Expression of Santalene Synthase (SaSSy) in Yeast
-
Gene Amplification: The full-length open reading frame of the SaSSy gene is amplified from S. album cDNA using gene-specific primers.
-
Vector Construction: The amplified SaSSy gene is cloned into a yeast expression vector, such as pESC-URA, under the control of a galactose-inducible promoter (e.g., GAL1 or GAL10). This allows for controlled expression of the enzyme.
-
Yeast Transformation: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method.
-
Culture and Induction: Transformed yeast cells are grown in a selective medium lacking uracil to maintain the plasmid. For protein expression, the culture is transferred to a medium containing galactose to induce gene expression.
-
Product Extraction and Analysis: After a period of induction (e.g., 48-72 hours), the culture is extracted with an organic solvent (e.g., hexane or ethyl acetate). The organic phase, containing the volatile sesquiterpenes, is then collected for analysis.
In Vitro Enzyme Assays
In vitro assays are crucial for determining the specific activity and kinetic parameters of the biosynthetic enzymes.
Protocol: In Vitro Assay of Santalene Synthase (SaSSy)
-
Enzyme Preparation: Recombinant SaSSy is expressed and purified from a suitable expression system (e.g., E. coli or yeast).
-
Assay Buffer: A typical assay buffer consists of 25 mM HEPES (pH 7.4), 10% (v/v) glycerol, 5 mM DTT, and 10 mM MgCl₂.[2]
-
Reaction Mixture: The reaction mixture contains the purified SaSSy enzyme and the substrate, farnesyl diphosphate (FPP), in the assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane).
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the santalene isomers produced.
Protocol: In Vitro Assay of Cytochrome P450 Santalene Hydroxylase
-
Microsome Preparation: Yeast cells expressing the cytochrome P450 and a corresponding NADPH-cytochrome P450 reductase are harvested. The cells are lysed, and the microsomal fraction, which contains the membrane-bound P450 enzymes, is isolated by differential centrifugation. A detailed protocol for yeast microsome preparation can be found in sources such as Binns et al. (2010).
-
Assay Buffer: A common buffer for this assay is 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 20% glycerol.
-
Reaction Mixture: The reaction mixture includes the isolated microsomes, the santalene substrate (as a mixture or individual isomers), and a source of reducing equivalents, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking.
-
Product Extraction: The reaction is stopped, and the hydroxylated products (santalols) are extracted with an organic solvent.
-
Analysis: The extracted santalols are analyzed by GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Santalols
GC-MS is the primary analytical technique for the separation, identification, and quantification of the volatile compounds in the santalol biosynthetic pathway.
Protocol: GC-MS Analysis of Santalol Isomers
-
Sample Preparation: The organic solvent extract containing the santalenes and santalols is concentrated and, if necessary, derivatized to improve chromatographic separation and detection.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used for the separation of these sesquiterpenoids.[9]
-
Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 50°C) and gradually ramps up to a higher temperature (e.g., 280°C) to elute compounds with different boiling points. A representative program is: initial temperature of 50°C, ramp to 120°C at 20°C/min, hold for 1 min, ramp to 160°C at 8°C/min, hold for 2 min, ramp to 170°C at 2°C/min, hold for 3 min, ramp to 200°C at 5°C/min, hold for 2 min, ramp to 250°C at 3°C/min, hold for 3 min, and finally ramp to 280°C at 20°C/min and hold for 20 min.[9]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and authentic standards for compound identification.
-
Quantification: For quantitative analysis, a calibration curve is generated using authentic standards of the compounds of interest.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway in Santalum album has opened new avenues for the sustainable production of this valuable fragrance compound. The identification and characterization of the key enzymes, santalene synthase and the various cytochrome P450s, provide the molecular tools for metabolic engineering approaches in microbial hosts like Saccharomyces cerevisiae and Escherichia coli.[10][11]
Future research will likely focus on several key areas:
-
Enzyme Engineering: Modifying the catalytic activity and stereoselectivity of santalene synthases and cytochrome P450s to enhance the production of specific desired santalol isomers.
-
Pathway Optimization: Fine-tuning the expression levels of the biosynthetic genes and optimizing the metabolic flux towards FPP to maximize santalol yields in heterologous systems.
-
Host Strain Development: Engineering robust microbial strains that can tolerate high concentrations of santalols and are suitable for industrial-scale fermentation.
By leveraging the knowledge outlined in this guide, researchers can continue to unravel the complexities of sandalwood fragrance biosynthesis and develop innovative solutions for its sustainable production, meeting the growing demand from the fragrance, pharmaceutical, and aromatherapy industries.
References
- 1. researchgate.net [researchgate.net]
- 2. generalbiol.com [generalbiol.com]
- 3. impactfactor.org [impactfactor.org]
- 4. thaiscience.info [thaiscience.info]
- 5. Molecular Cloning and Functional Characterization of a Cytochrome P450 Enzyme (SaCYP736A167) Promoter from Santalum album [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsome preparation [protocols.io]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pharmacological Profile of cis-alpha-Santalol: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms and therapeutic potential of a key constituent of sandalwood oil.
Introduction: cis-alpha-Santalol, a bicyclic sesquiterpenoid and a primary component of sandalwood oil, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in various cultural practices for its aromatic and medicinal properties, recent preclinical studies have begun to elucidate the molecular basis for its therapeutic effects, particularly in the realms of oncology, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Anticancer Properties of this compound
This compound has demonstrated notable anticancer activity across a range of cancer cell lines and in preclinical animal models. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting tumor growth and progression.[1][2]
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer (ER+) | ~50-75 µM (viability) | [3] |
| MDA-MB-231 | Breast Cancer (ER-) | ~50-75 µM (viability) | [3] |
| PC-3 | Prostate Cancer | Not explicitly stated | |
| LNCaP | Prostate Cancer | Not explicitly stated | |
| A431 | Skin Carcinoma | Not explicitly stated | |
| UACC-62 | Melanoma | Not explicitly stated | |
| HT-29 | Colon Carcinoma | 21.17 ± 4.89 μM | [1] |
| A549 | Lung Carcinoma | 31.43 ± 3.01 μM | [1] |
In a study on breast cancer cells, sandalwood oil, of which this compound is a major component, exhibited an IC50 of 8.03 µg/mL in MCF-7 cells.[3]
In a preclinical model using Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice, administration of alpha-santalol (100 mg/kg body weight) significantly decreased the incidence of prostate tumors.[2][4] The average wet weight of the urogenital tract in treated mice was approximately 74.28% lower than in control mice, and the average prostate gland weight was reduced by 52.9%.[4]
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and other diseases.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.[5] Specifically, it has been observed to downregulate the expression of survivin and the phosphorylation of Akt (at serine-473).[5][6]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the migration of breast cancer cells by targeting this pathway.[7][8] It affects the localization of β-catenin, a key downstream effector of the Wnt pathway, preventing its translocation from the cytosol to the nucleus.[1][7][8]
Experimental Protocols
Assessment of Apoptosis by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time period. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
For adherent cells, grow them on coverslips. For suspension cells, cytospin preparations can be used.
-
-
Fixation and Permeabilization:
-
Fix the cells with a freshly prepared 4% paraformaldehyde solution in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 2-15 minutes at room temperature to allow entry of the TUNEL reagents.[9]
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.[10]
-
-
Labeling and Detection:
-
If using BrdUTP, follow with an incubation with a fluorescently labeled anti-BrdU antibody.
-
If using a directly fluorescently labeled dUTP, proceed to the washing step.
-
Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-specific stain such as DAPI or Hoechst to visualize all cells.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and the nuclear counterstain.
-
Apoptotic cells will exhibit bright nuclear fluorescence, while non-apoptotic cells will show only the nuclear counterstain.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields of view.
-
Western Blot Analysis of Signaling Proteins
Western blotting is a widely used technique to detect specific proteins in a sample.
Detailed Methodology:
-
Protein Extraction:
-
Treat cells with this compound as described for the TUNEL assay.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Quantify the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Akt, anti-phospho-Akt, anti-β-catenin) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.
-
Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading between lanes.
-
Conclusion
This compound exhibits a range of promising pharmacological properties, particularly in the context of cancer therapy. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt and Wnt/β-catenin underscores its potential as a lead compound for the development of novel therapeutic agents. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this fascinating natural product. Further in-depth studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to translate these preclinical findings into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. eopaa.com.au [eopaa.com.au]
- 3. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wilkes.edu [wilkes.edu]
- 5. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]
- 9. opentrons.com [opentrons.com]
- 10. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
The Anti-inflammatory Properties of cis-alpha-Santalol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-alpha-Santalol, a primary sesquiterpene constituent of sandalwood oil, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, detailing its impact on key inflammatory mediators and signaling pathways. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and concise understanding of the underlying mechanisms of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products have historically been a rich source of such agents. This compound, derived from the heartwood of the sandalwood tree (Santalum album), has emerged as a molecule of interest due to its potent anti-inflammatory activities.[1] This whitepaper aims to consolidate the current scientific knowledge on the anti-inflammatory effects of this compound, providing a detailed resource for researchers and drug development professionals.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in several studies, primarily focusing on its ability to inhibit the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Inflammatory Mediator | Cell Line | Inducer | This compound Concentration | % Inhibition / IC50 | Reference |
| IL-6 | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |
| IL-8 | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |
| MCP-1 (CCL2) | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |
| Prostaglandin E2 (PGE2) | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |
| Thromboxane B2 (TXB2) | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | - | 17.8 µM | IC50 | [3] |
Note: The study by Sharma et al. (2014) primarily reports on the effects of purified α-santalol and β-santalol, which were found to be equivalently effective. The data is presented as "substantial suppression" as exact percentages for the purified compounds were not detailed in the abstract.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Evidence suggests that this compound can inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways, including the p38, JNK, and ERK pathways, are also crucial in regulating the inflammatory response. These pathways are activated by various extracellular stimuli and lead to the activation of transcription factors that control the expression of inflammatory genes. Studies suggest that this compound may modulate the activity of specific MAPKs, contributing to its anti-inflammatory effects.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in the literature.
In Vitro LPS-Induced Inflammation Model
This protocol describes a general workflow for inducing an inflammatory response in cell culture using Lipopolysaccharide (LPS) and assessing the inhibitory effects of this compound.
Caption: General workflow for in vitro LPS-induced inflammation studies.
Detailed Steps:
-
Cell Culture:
-
Human dermal fibroblasts and neonatal epidermal keratinocytes are co-cultured to mimic the skin environment.[2]
-
Fibroblasts are grown on cell culture inserts, which are then placed into wells containing a confluent layer of keratinocytes.[4]
-
Cells are maintained in an appropriate culture medium (e.g., KBM-SFM supplemented with growth factors) at 37°C in a 5% CO2 incubator.[4]
-
-
Treatment:
-
Cells are pre-treated with various concentrations of purified this compound (or sandalwood oil) for a specified duration (e.g., 1-2 hours).
-
Inflammation is induced by adding LPS (from E. coli O111:B4) to the culture medium at a final concentration of 1 µg/mL.[4]
-
Control groups include cells treated with vehicle (e.g., DMSO) and cells treated with LPS alone.
-
A positive control, such as ibuprofen, can be included for comparison.[2]
-
-
Sample Collection and Analysis:
-
After a 24-hour incubation period, the conditioned media is collected for cytokine and chemokine analysis.[4]
-
Cell viability can be assessed using methods like the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Cytokine/Chemokine Measurement:
-
Prostaglandin and Thromboxane Measurement:
-
Levels of PGE2 and TXB2 in the conditioned media are measured using specific ELISAs.[2]
-
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
Detailed Steps:
-
Cell Lysis:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.
-
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory properties of this compound. Its ability to suppress a broad range of pro-inflammatory mediators through the modulation of key signaling pathways like NF-κB and MAPK highlights its potential as a therapeutic agent for inflammatory conditions.
For future research, it is recommended to:
-
Conduct more extensive dose-response studies to determine the precise IC50 values of this compound for a wider range of inflammatory markers.
-
Elucidate the specific molecular targets of this compound within the NF-κB and MAPK pathways to gain a more detailed understanding of its mechanism of action.
-
Perform comprehensive in vivo studies in various animal models of inflammatory diseases to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
-
Investigate the potential synergistic effects of this compound with other anti-inflammatory agents.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-inflammatory therapeutic. The detailed data, protocols, and pathway diagrams presented herein are intended to facilitate further investigation and accelerate the translation of this promising natural compound from the laboratory to the clinic.
References
- 1. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Antimicrobial and antifungal activity of cis-alpha-Santalol
An In-depth Technical Guide on the Antimicrobial and Antifungal Activity of cis-alpha-Santalol
Executive Summary
This compound, a primary sesquiterpene alcohol constituent of East Indian Sandalwood oil (Santalum album), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides a comprehensive overview of its antimicrobial and antifungal activities, targeting an audience of researchers, scientists, and drug development professionals. The document synthesizes quantitative efficacy data, details common experimental protocols for activity assessment, and elucidates proposed mechanisms of action through signaling pathway diagrams.
Antimicrobial and Antifungal Efficacy: Quantitative Data
The effectiveness of this compound and sandalwood oils, rich in this compound, has been quantified against a range of microbial species. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.[3]
Antifungal Activity
This compound has demonstrated notable activity against various fungal pathogens, particularly dermatophytes and yeasts.
Table 1: Minimum Inhibitory Concentrations (MIC) of α-Santalol and Sandalwood Oil against Fungal Species
| Fungal Species | Compound/Oil | MIC Value | Comments | Source(s) |
|---|---|---|---|---|
| Trichophyton rubrum | α-Santalol | 12.5 µ g/disc | Activity was comparable to the positive control, inulavosin (10 µ g/disc ). | [4] |
| Madurella mycetomatis | (Z)-α-Santalol (purified) | 64 µg/mL | The alcohol fraction of sandalwood oil showed significant activity. | [5] |
| Madurella mycetomatis | Sandalwood Oil (S. album) | 16 µg/mL | The complete oil was more active than the isolated alcohol fraction. | [5] |
| Cryptococcus neoformans | Sandalwood Oil (S. album) | 78 µg/mL | Exhibited the highest susceptibility among the fungi tested in this study. | [6] |
| Aspergillus niger | Sandalwood Oil (S. album) | 313 µg/mL | - | [6] |
| Candida albicans | Sandalwood Oil (S. album) | 625 µg/mL | Was the least sensitive fungus in this particular study. | [6] |
| Candida glabrata | Sandalwood Oil (S. album) | 8.33 mm (Zone of Inhibition) | Disc diffusion method used. | [7] |
| Candida parapsilosis | Sandalwood Oil (S. album) | 8.33 mm (Zone of Inhibition) | Disc diffusion method used. |[7] |
Antibacterial Activity
The antibacterial spectrum of sandalwood oil, for which α-santalol is a major active component, covers both Gram-positive and Gram-negative bacteria.[8]
Table 2: Minimum Inhibitory Concentrations (MIC) of Sandalwood Oil against Bacterial Species | Bacterial Species | Compound/Oil | MIC Value | Source(s) | | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Sandalwood Oil | 0.015% (v/v) | Among the most active essential oils tested against this pathogen. |[9] | | Streptococcus pneumoniae | Sandalwood Oil (S. album) | 20.33 mm (Zone of Inhibition) | Disc diffusion method used. |[7] | | Salmonella enterica | Sandalwood Oil (S. album) | 15.33 mm (Zone of Inhibition) | Disc diffusion method used. |[7] | | Serratia marcescens | Sandalwood Oil (S. album) | 13.33 mm (Zone of Inhibition) | Disc diffusion method used. |[7] |
Experimental Protocols and Methodologies
Standardized methods are crucial for evaluating the antimicrobial properties of lipophilic and volatile compounds like α-santalol. Methodologies are often adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for conventional antibiotics.[10]
Broth Microdilution Method
This is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[10][11]
-
Preparation of Stock Solution : The essential oil or isolated compound (e.g., α-santalol) is dissolved in a suitable solvent (like DMSO) and may be emulsified with an agent like Tween 80 to ensure miscibility in the aqueous broth medium.
-
Serial Dilutions : A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using a non-selective liquid medium such as Mueller-Hinton Broth (MHB).[10]
-
Inoculum Preparation : The test microorganism is cultured to a specific turbidity, typically matching the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum size of 5 x 10⁵ CFU/mL in each well.[10]
-
Incubation : The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Endpoint Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] Growth inhibition can be assessed visually or by using indicator dyes like resazurin or tetrazolium salts, which change color in the presence of metabolic activity.[12]
Figure 1: General workflow for the Broth Microdilution MIC assay.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated directly into a solid growth medium.
-
Preparation : The test compound is mixed at various concentrations with molten agar, which is then poured into Petri dishes and allowed to solidify.[10]
-
Inoculation : A standardized suspension of the test microorganism is spot-inoculated onto the surface of the agar plates.
-
Incubation : Plates are incubated under suitable conditions.
-
Endpoint Determination : The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism at the inoculation spot.[10]
Disc Diffusion Method
This method assesses antimicrobial activity based on the diffusion of the test substance from a disc into an agar medium.
-
Plate Preparation : A standardized inoculum of the test microorganism is spread evenly across the surface of an agar plate.
-
Disc Application : A sterile paper disc impregnated with a known concentration of the test compound (e.g., 12.5 µg of α-santalol) is placed on the agar surface.[4]
-
Incubation : The plate is incubated, allowing the compound to diffuse into the agar and inhibit microbial growth.
-
Measurement : The diameter of the zone of inhibition (the clear area around the disc where no growth occurs) is measured. A larger diameter generally indicates greater antimicrobial activity.
Mechanism of Action
The antimicrobial and antifungal effects of this compound are attributed to distinct mechanisms, including disruption of cellular division and potential interference with membrane integrity.
Antifungal Mechanism: Antimitotic Activity
Studies on the dermatophytic fungus Trichophyton rubrum suggest that α-santalol's primary antifungal mechanism is the disruption of mitosis.[4][13] Treatment with α-santalol induces morphological changes in fungal hyphae, such as curling and swelling, which are visually similar to the effects of the known antimitotic agent griseofulvin.[14] This evidence points to α-santalol acting as a potent antimitotic agent by interfering with microtubule assembly, which is essential for the formation of the mitotic spindle during cell division.[4][14] This disruption leads to a fungistatic effect, arresting the growth and proliferation of the fungus.
Figure 2: Proposed antimitotic mechanism of cis-α-Santalol in fungi.
Antibacterial Mechanism
While the precise antibacterial mechanism of this compound is less defined, the action of essential oils and their terpenoid components is generally linked to their lipophilic nature.[15] This property allows them to interact with and disrupt the bacterial cell membrane.[16] Potential mechanisms include:
-
Membrane Permeabilization : Altering the lipid bilayer, leading to increased permeability and leakage of essential intracellular components like ions and ATP.[16]
-
Enzyme Inactivation : Disruption of membrane-bound enzymes critical for energy production and metabolic functions.[15]
-
Inhibition of Respiration : Interference with the electron transport chain and cellular respiration pathways.[16]
Logical Relationships and Bioactivity
This compound is one of several active sesquiterpenoids derived from Sandalwood oil. Its biological activity is part of a broader spectrum of effects exhibited by the oil's components.
Figure 3: Relationship of cis-α-Santalol to Sandalwood oil and its bioactivities.
Conclusion and Future Directions
This compound exhibits significant, quantifiable antimicrobial and antifungal properties. Its unique antimitotic mechanism against fungi presents a promising avenue for the development of new therapeutic agents, particularly for dermatological infections.[4] The broad-spectrum antibacterial activity of sandalwood oil, driven primarily by its santalol content, also warrants further investigation for applications in food preservation and as a potential alternative to conventional antibiotics.[7][8]
Future research should focus on:
-
Elucidating the specific molecular targets of α-santalol in bacterial cells.
-
Investigating potential synergistic effects when combined with existing antimicrobial and antifungal drugs.
-
Conducting in vivo studies to validate the in vitro efficacy and to assess the safety and pharmacokinetic profiles of α-santalol for clinical applications.
-
Exploring its activity against a wider range of drug-resistant microbial strains.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal and Cytotoxic Activities of Sixty Commercially-Available Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Antimicrobial Efficacy of Sandalwood Essential Oil Against Salmonella enterica for Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of essential oils with activity against stationary phase Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Essential Oils on Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
cis-alpha-Santalol discovery and historical context
An In-depth Technical Guide to cis-alpha-Santalol: Discovery, Synthesis, and Biological Mechanisms
Introduction
This compound is a sesquiterpene alcohol that stands as the primary constituent of East Indian sandalwood oil, derived from the heartwood of Santalum album.[1][2] This molecule is chiefly responsible for the oil's characteristic woody, sweet fragrance and has been a prized component in perfumery for millennia.[3] Beyond its olfactory significance, α-santalol has garnered substantial interest in the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroleptic activities.[4][5] This guide provides a comprehensive technical overview of cis-α-santalol, from its historical discovery to modern synthetic methods and its interaction with cellular signaling pathways, tailored for researchers and professionals in drug development.
Historical Context and Discovery
The study of santalols began in the early 20th century. Friedrich W. Semmler conducted initial research on the isolation and identification of the components of sandalwood oil in the first decade of the 1900s.[3] His work laid the foundation for understanding these complex sesquiterpenes. The structure of α-santalol was further elucidated by F. W. Semmler in 1910. A more detailed account of the isolation of α- and β-santalol via steam distillation and their characterization was published by V. Paolini and Laura Divizia in 1914.[3]
For decades, the intricate tricyclic structure of α-santalol presented a significant challenge to synthetic chemists.[6] Early attempts at total synthesis were often inefficient, yielding low quantities or incorrect stereoisomers.[3] A major breakthrough occurred in 1970 when E.J. Corey and his team reported a stereospecific total synthesis of α-santalol, a landmark achievement in natural product synthesis.[3][7] Subsequent research has continued to refine synthetic routes, driven by the dwindling supply of natural sandalwood and the increasing demand for this valuable compound.[1][6]
Chemical and Physical Properties
This compound is a C15 sesquiterpenoid. Its chemical formula is C₁₅H₂₄O, with a molecular weight of approximately 220.35 g/mol .[1][8] The molecule features a complex tricyclic core structure, which is fundamental to its unique properties. The "cis" or "(Z)" designation refers to the stereochemistry of the double bond in the isopentenyl side chain.[3]
| Property | Value | Citations |
| Molecular Formula | C₁₅H₂₄O | [1][8] |
| Molecular Weight | 220.35 g/mol | [8] |
| CAS Number | 115-71-9 | [8] |
| Appearance | Liquid | [1] |
| Boiling Point | 166-167 °C at 14 mmHg; 105 °C at 0.2 Torr | [9] |
| Density | 0.9770 g/cm³ at 25 °C | [1] |
| Refractive Index (nD) | 1.5017 at 25 °C | |
| Solubility | Soluble in alcohol and diethyl ether; practically insoluble in water. | [1] |
Experimental Protocols
Isolation and Purification from Sandalwood Oil
The primary method for obtaining sandalwood oil from the heartwood of Santalum album is steam distillation.[5][10] The resulting essential oil is a complex mixture from which α-santalol must be separated.
1. Extraction:
-
Steam Distillation: Powdered heartwood of S. album is subjected to steam distillation. The volatile essential oils, including santalols, are carried over with the steam, condensed, and collected. This is the most common commercial method.[10]
-
Solvent Extraction (Soxhlet): For laboratory scale, Soxhlet extraction using solvents like ethanol or hexane can be employed. The solvent is later removed by rotary evaporation to yield the essential oil.[11]
2. Purification:
-
Fractional Distillation: The raw essential oil can be subjected to vacuum distillation to separate fractions based on boiling points.
-
Medium Pressure Liquid Chromatography (MPLC): A highly effective method for separating α-santalol from β-santalol involves MPLC using a stationary phase of silica gel impregnated with silver nitrate.[12]
-
Stationary Phase: Silver nitrate-impregnated silica gel.
-
Mobile Phase: A gradient of hexane and dichloromethane is used to elute the different components.[12]
-
Detection: As santalols lack a strong chromophore, Evaporative Light Scattering Detection (ELSD) is often used for monitoring the separation.[10] The purity of the isolated (Z)-α-santalol using this method can exceed 96%.[12]
-
Chemical Synthesis
The total synthesis of cis-α-santalol remains a complex undertaking. One notable process involves using tricycloekasantalal as a starting material.
Exemplary Synthesis of cis-α-Santalol (Conceptual Outline): A process patented in 1969 outlines a method for preparing both cis and trans isomers.[13]
-
Wittig Reaction: Tricycloekasantalal is reacted with a phosphorane reagent, such as (carbethoxyethylidene)-triphenylphosphorane, in a solvent like methanol. This reaction forms a mixture of ethyl cis-α-santalate and ethyl trans-α-santalate.[13]
-
Separation of Isomers: The cis and trans ester intermediates are separated using gas-liquid chromatography (g.l.c.).[13]
-
Reduction: The isolated ethyl cis-α-santalate is then reduced to the corresponding alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether is used to convert the ester group to a primary alcohol, yielding cis-α-santalol.[13]
More modern and stereoselective methods have since been developed to improve yield and isomeric purity.[3][6]
Biological Activity and Signaling Pathways
Alpha-santalol has been shown to modulate various signaling pathways, contributing to its observed anticancer properties.[4][14] One of the key pathways targeted is the Wnt/β-catenin signaling cascade, which is often dysregulated in various cancers, including breast cancer.[15][16]
Mechanism of Action in Breast Cancer Cells:
-
Inhibition of Cell Migration: Treatment of breast cancer cells (both MDA-MB-231 and MCF-7 lines) with α-santalol significantly reduces their migratory potential.[16]
-
Targeting β-catenin: In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin leads to the transcription of genes involved in proliferation and metastasis. Alpha-santalol has been shown to affect the localization of β-catenin, preventing its accumulation in the nucleus.[15][16] By inhibiting this translocation, α-santalol effectively downregulates the expression of Wnt target genes like MYC and cyclin D1, thereby impeding cancer cell migration and proliferation.[17]
Conclusion
This compound, once primarily valued for its fragrance, is now recognized as a potent bioactive molecule with significant therapeutic potential. Its journey from a component of traditional medicine to a subject of advanced synthetic chemistry and molecular biology highlights its enduring importance. For researchers and drug development professionals, α-santalol represents a promising natural scaffold for developing novel therapeutics, particularly in the field of oncology. Future research will likely focus on optimizing its synthesis, enhancing its bioavailability, and further elucidating its complex interactions with cellular pathways to fully harness its medicinal properties.
References
- 1. α-Santalol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Santalols - American Chemical Society [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Fragrant Natural Products from Santalum album L.: (+)-(Z)-α-Santalol and (-)-(Z)-β-Santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α-Santalol [webbook.nist.gov]
- 9. Santalol, cis, alpha CAS#: 19903-72-1 [m.chemicalbook.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 12. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3478114A - Process for making alpha-santalol - Google Patents [patents.google.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]
- 16. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
The Biological Frontier of cis-alpha-Santalol Derivatives: A Technical Guide for Researchers
Introduction: cis-alpha-Santalol, a primary constituent of sandalwood oil, has long been investigated for its therapeutic properties. Beyond the parent compound, a growing body of research is focused on the synthesis and biological evaluation of its derivatives, revealing a spectrum of activities with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current state of knowledge in this field. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and application.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of various this compound derivatives. The data highlights the potential of these compounds as therapeutic agents and provides a basis for structure-activity relationship (SAR) studies.
| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| (9S,10E)-9-hydroxy-α-santalal | HL-60 (Human promyelocytic leukemia) | Cytotoxic | 2.2 ± 0.23 | [1] |
| (10R,11S)-10,11-dihydroxy-α-santalol | HL-60 | Cytotoxic | > 100 | |
| (9E)-11,13-dihydroxy-α-santalol | HL-60 | Cytotoxic | > 100 | |
| (10E)-12-hydroxy-α-santalic acid | HL-60 | Cytotoxic | > 100 | |
| Ar-santalal | HL-60 | Cytotoxic | 13.8 ± 0.97 | [1] |
| Santalic acid | HL-60 | Cytotoxic | 11.1 ± 0.19 | [1] |
| (E)-α-santalic acid | HL-60 | Cytotoxic | 21.3 ± 0.51 | [1] |
| Sandalwood Essential Oil | MCF-7 (Human breast adenocarcinoma) | Cytotoxic | 8.03 µg/mL | [2] |
| Sandalwood Essential Oil | MCF-10A (Non-tumorigenic breast epithelial) | Cytotoxic | 12.3 µg/mL | [2] |
Note: The study by Matsuo and Mimaki also evaluated these compounds against TIG-3 normal human diploid fibroblasts and found them to be significantly less cytotoxic, indicating a degree of tumor cell selectivity for the active compounds.[3]
Key Signaling Pathways
The anticancer effects of this compound and its derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and death. Two of the most prominent pathways identified are the caspase-dependent apoptosis pathway and the Wnt/β-catenin signaling pathway.
Caspase-Dependent Apoptosis Pathway
This compound and its derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspases, a family of proteases that execute programmed cell death. The process typically involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.
Caption: Caspase-dependent apoptosis pathway induced by this compound derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Alpha-santalol has been shown to inhibit the migration of breast cancer cells by targeting this pathway, specifically by affecting the localization of β-catenin.[1][4][5]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for a specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a colorimetric or fluorometric substrate.
Materials:
-
Cell culture dishes
-
This compound derivatives
-
Cell lysis buffer
-
Caspase assay kit (containing a specific caspase substrate conjugated to a chromophore or fluorophore, and a reaction buffer)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound derivatives. After treatment, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity. Compare the activity in treated cells to that in untreated control cells.
Conclusion
The study of this compound derivatives is a promising area of research with significant therapeutic potential. The available data, though still emerging, points towards their efficacy as anticancer agents, primarily through the induction of apoptosis and modulation of key signaling pathways. Further research is warranted to expand the library of synthesized derivatives, conduct comprehensive structure-activity relationship studies, and elucidate the precise molecular mechanisms of action. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these intriguing natural product derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]
The Central Role of cis-alpha-Santalol in the Olfactory Profile of Sandalwood Oil: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of cis-alpha-santalol, the principal sesquiterpene alcohol that defines the characteristic fragrance of sandalwood oil. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's biosynthesis, its quantitative presence in various sandalwood species, and the molecular mechanisms underlying its olfactory perception. Detailed experimental protocols for extraction and analysis are provided, alongside visualizations of key biological and experimental pathways.
Introduction: The Chemical Cornerstone of a Prized Fragrance
Sandalwood oil, derived primarily from the heartwood of trees in the Santalum genus, is a highly valued commodity in the fragrance and pharmaceutical industries.[1] Its signature warm, woody, and sweet aroma is largely attributed to a group of sesquiterpenoid alcohols known as santalols.[2] Among these, this compound (formally (Z)-α-santalol) is the most abundant and is considered a critical determinant of the oil's quality and olfactory character.[3][4][5] This guide explores the multifaceted role of this compound, from its botanical origins to its interaction with human olfactory receptors.
Chemical Properties and Composition
Alpha-santalol is a tricyclic sesquiterpene alcohol. The "cis" or (Z)-isomer is the most prevalent naturally occurring form and is paramount to the characteristic sandalwood scent.[5] The composition of sandalwood oil, particularly the concentration of α- and β-santalol, varies depending on the species, geographical origin, age of the tree, and the extraction method employed.[6] The International Organization for Standardization (ISO 3518:2002) stipulates that high-quality Santalum album oil should contain 41–55% α-santalol and 16–24% β-santalol.[7]
Data Presentation: Quantitative Analysis of Sandalwood Oil Constituents
The following table summarizes the typical chemical composition of sandalwood oil from various species, with a focus on the key fragrant compounds.
| Compound | Santalum album (Indian) | Santalum spicatum (Australian) | Role in Fragrance |
| (Z)-α-Santalol | 41 - 55% | ~41% | Primary woody, sweet, characteristic note |
| (Z)-β-Santalol | 16 - 24% | ~16.5% | Contributes to the woody and spicy aroma |
| (Z)-α-trans-Bergamotol | ~5 - 7% | ~7.6% | Woody, slightly citrusy note |
| epi-β-Santalol | ~2 - 3.5% | Present | Woody undertone |
| α-Santalene | ~0.5 - 1.6% | Present | Woody, balsamic precursor note |
| β-Santalene | ~1.1 - 2.4% | Present | Woody precursor note |
| α-Bisabolol | Not a major component | ~12.5% | Floral, sweet note (more prominent in S. spicatum) |
| (E)-Nuciferol | Not a major component | ~8.4% | Woody note (more prominent in S. spicatum) |
Data compiled from multiple sources, including references[7][8][9]. Percentages represent typical ranges and can vary.
Biosynthesis of this compound
The production of santalols in the sandalwood tree is a complex biosynthetic process occurring in the heartwood. The pathway begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps are:
-
Farnesyl Diphosphate (FPP) Synthesis: IPP and DMAPP are converted to geranyl pyrophosphate (GPP) and subsequently to farnesyl pyrophosphate (FPP) by the enzyme farnesyl diphosphate synthase (FDS).[10]
-
Santalene Synthesis: FPP is then cyclized by santalene synthase (SS) to form a mixture of sesquiterpenes, including α-santalene, β-santalene, and epi-β-santalene.[3][10]
-
Hydroxylation: Finally, cytochrome P450 monooxygenases from the CYP76F subfamily catalyze the hydroxylation of these santalene precursors to produce the corresponding santalols, including (Z)-α-santalol.[3]
Olfactory Perception and Signaling Pathway
The perception of sandalwood's aroma is initiated by the binding of odorant molecules, like this compound, to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the precise receptor for this compound is still under investigation, studies on related synthetic sandalwood odorants, such as Sandalore, have identified OR2AT4 as a key receptor.[2][11] Activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.
The proposed signaling pathway is as follows:
-
Receptor Activation: this compound binds to its specific OR (e.g., OR2AT4).
-
G-Protein Activation: The activated OR interacts with a heterotrimeric G-protein (Gαolf), causing the exchange of GDP for GTP on the α-subunit.
-
Adenylate Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylate cyclase III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.
-
Depolarization and Action Potential: The influx of cations depolarizes the neuron, generating an action potential that travels to the olfactory bulb of the brain, where the signal is processed as the characteristic sandalwood scent.
-
MAPK Pathway Activation: In some cell types, this cascade also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPK) like Erk1/2 and p38, which are involved in cellular processes like proliferation and wound healing.[11]
Experimental Protocols
Extraction of Sandalwood Oil
A. Steam Distillation This is the most common commercial method for extracting sandalwood oil.[12]
-
Principle: Pressurized steam is passed through powdered heartwood, rupturing the oil-bearing cells and releasing volatile compounds. The steam and oil vapor mixture is then cooled, and the less dense essential oil is separated from the aqueous hydrosol.[10]
-
Protocol Outline:
-
Preparation: Grind mature sandalwood heartwood into a fine powder to maximize surface area.[3]
-
Loading: Place the powdered wood into the distillation chamber of a still.
-
Distillation: Introduce high-pressure steam (superheated) into the chamber. The process is typically run for 20-24 hours.[9]
-
Condensation: Pass the resulting steam-oil vapor mixture through a condenser to cool it back into a liquid state.
-
Separation: Collect the liquid mixture in a separatory funnel. Allow the oil to separate from the water (hydrosol). The less dense sandalwood oil will form the top layer.
-
Purification: The collected oil may be filtered to remove any residual impurities.[10]
-
B. Solvent Extraction This method is often used in laboratory settings for analytical purposes.
-
Principle: An organic solvent is used to dissolve the essential oil from the plant material. The solvent is then removed by evaporation, leaving behind the concentrated oil.
-
Protocol Outline:
-
Preparation: Use finely powdered sandalwood heartwood.
-
Extraction: Submerge the powder in a suitable solvent (e.g., hexane, ethanol) in an extraction vessel, such as a Soxhlet apparatus.[9][13] Heat the solvent to reflux. The solvent vapor will condense and percolate through the wood powder, extracting the oil. Continue the process until the solvent runs clear.[13]
-
Solvent Removal: Remove the solvent from the oil-solvent mixture using a rotary evaporator under reduced pressure.[9]
-
Purification: The resulting extract can be further purified using techniques like fractional distillation or flash chromatography to isolate specific compounds.[6]
-
Analysis of Sandalwood Oil
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the gold standard for both qualitative and quantitative analysis of the volatile components in sandalwood oil.[7][14]
-
Principle: The volatile components of the oil are separated based on their boiling points and polarity in a gas chromatograph, and then identified based on their mass-to-charge ratio by a mass spectrometer.
-
Typical GC-MS Protocol Parameters:
-
Sample Preparation: Dilute the sandalwood oil in a suitable solvent (e.g., hexane or diethyl ether).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.
-
GC Column: Use a nonpolar capillary column, such as a TR-5MS or HP-5 (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[8]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: Increase temperature at 3°C/min to 220°C.
-
Final hold: Hold at 220°C for 20 minutes.[8]
-
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 40-500.
-
Compound Identification: Identify compounds by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST).
-
Sensory Evaluation
-
Principle: Trained sensory panels are used to characterize the olfactory profile of sandalwood oil and its components. Analytical tests are designed to determine differences between samples.[15]
-
Protocol Outline:
-
Panel Selection: Recruit and screen panelists for olfactory acuity and their ability to describe scents.
-
Training: Train the panel to recognize and rate the intensity of key aroma attributes associated with sandalwood (e.g., woody, creamy, sweet, spicy).
-
Sample Preparation: Prepare samples by diluting the essential oil in an odorless solvent and applying it to smelling strips (blotters).[16] Samples should be coded to prevent bias.
-
Evaluation: In a controlled, odor-free environment, present the coded samples to the panelists.[17]
-
Testing Method: Use a discrimination test, such as a triangle test (where panelists identify the odd sample out of three, two of which are identical) or a paired comparison test, to evaluate differences in fragrance profiles.[7]
-
Data Analysis: Analyze the results statistically to determine if there are significant perceptible differences between samples.
-
Conclusion
This compound is unequivocally the most significant contributor to the quintessential fragrance of sandalwood oil. Its concentration is a primary benchmark for quality assessment. Understanding its biosynthesis, the specifics of its interaction with human olfactory receptors, and the standardized protocols for its extraction and analysis are crucial for ongoing research, quality control in the fragrance industry, and the exploration of its therapeutic potentials. The methodologies and data presented in this guide offer a comprehensive technical foundation for professionals engaged in the study and application of this remarkable natural compound.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. Olfactory receptor OR2AT4 regulates human hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Odor Relationships of αSantalol Derivatives with Modified Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kingsresearch.com [kingsresearch.com]
- 7. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 10. mechotech.in [mechotech.in]
- 11. researchgate.net [researchgate.net]
- 12. What is Sandalwood Oil? How it Is Extracted [sandalwoodcompany.com]
- 13. rjpn.org [rjpn.org]
- 14. Evaluation of the quality of sandalwood essential oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 16. Judging the Art of Perfumery: Sandalwood Reimagined Competition | Quintis Sandalwood [quintis.com.au]
- 17. course.cutm.ac.in [course.cutm.ac.in]
Cis-α-Santalol: A Chemopreventive Agent for Skin Cancer - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-α-Santalol, a primary bioactive constituent of sandalwood oil, has emerged as a promising natural agent in the chemoprevention of skin cancer.[1][2] Extensive research, encompassing both in vitro and in vivo models, has elucidated its multi-faceted mechanisms of action against skin carcinogenesis, including that induced by chemical carcinogens and ultraviolet B (UVB) radiation.[3][4] This technical guide provides a comprehensive overview of the current understanding of α-santalol's anti-cancer properties, with a focus on its molecular targets, relevant signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, dermatology, and pharmaceutical development.
Mechanisms of Action
α-Santalol exerts its chemopreventive effects through a variety of mechanisms, primarily centered on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
α-Santalol has been demonstrated to induce apoptotic cell death in various skin cancer cell lines.[1][5] The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Treatment with α-santalol leads to the dissipation of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.[5][6] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death.[5][7]
-
Extrinsic Pathway: The extrinsic pathway is also implicated, with evidence showing the activation of caspase-8.[5][8] The activation of both initiator caspases, -8 and -9, highlights the comprehensive manner in which α-santalol induces apoptosis.[5]
Cell Cycle Arrest
A significant component of α-santalol's anti-proliferative activity is its ability to induce cell cycle arrest, primarily at the G2/M phase.[2][9] This effect has been observed in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells, suggesting a p53-independent mechanism in some contexts.[9][10] The G2/M arrest is mediated by the modulation of key cell cycle regulatory proteins, including:
-
Downregulation of cyclin A, cyclin B1, Cdk2, and Cdc2.[9]
-
Upregulation of the cyclin-dependent kinase inhibitor p21.[6][9]
Interestingly, in A431 cells, an increase in cyclin B1 expression was observed, suggesting a potential arrest in the metaphase of mitosis.[9] In contrast, UACC-62 cells exhibited a decrease in both cyclin A and cyclin B1 complexes, leading to G2 phase arrest and microtubule depolymerization.[9][10]
Modulation of Signaling Pathways
α-Santalol has been shown to influence critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: This pro-survival pathway is a target of α-santalol.[6] Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic effects of α-santalol.[6] The dysregulation of the PI3K/Akt/mTOR pathway is a known factor in the development of skin cancers.[11][12]
-
MAPK Pathway: While the direct effects on all MAPK family members are still under investigation, α-santalol has been shown to not inhibit UV-induced MAPK activation, suggesting its mechanism may be downstream or independent of this initial UV response.[13]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor implicated in skin carcinogenesis.[14][15] While direct modulation by α-santalol is not explicitly detailed in the provided results, its role in apoptosis and cell cycle control aligns with the effects of STAT3 inhibition.
Quantitative Data on the Efficacy of α-Santalol
The following tables summarize the quantitative data from various studies on the chemopreventive effects of α-santalol.
Table 1: In Vitro Efficacy of α-Santalol on Skin Cancer Cells
| Cell Line | Concentration (µM) | Time (hours) | Effect | % Change | Citation |
| A431 | 25-75 | 3-12 | Induction of Apoptosis (Annexin V+) | 3.1-31.4% increase | [5][7] |
| A431 | 50-100 | 24 | Decrease in Cell Viability | 26.7-56.8% decrease | [9] |
| UACC-62 | 50-100 | 24 | Decrease in Cell Viability | 20.2-51.1% decrease | [9] |
| A431 | 50-75 | 6 | G2/M Phase Cell Cycle Arrest | Significant increase | [9] |
| UACC-62 | 50-75 | 6 | G2/M Phase Cell Cycle Arrest | Significant increase | [9] |
Table 2: In Vivo Efficacy of α-Santalol in Mouse Models of Skin Cancer
| Animal Model | Carcinogen/ Inducer | Treatment Protocol | Effect | % Reduction | Citation |
| SKH-1 Mice | UVB | Topical α-santalol (5%) prior to UVB | Tumor Multiplicity | 72% | [3] |
| SKH-1 Mice | DMBA/UVB | Topical α-santalol (5%) prior to UVB | Tumor Multiplicity | 37% | [3] |
| CD-1 & SENCAR Mice | DMBA/TPA | Topical α-santalol during promotion | Papilloma Incidence & Multiplicity | Significant decrease | [4][16] |
| SKH-1 Mice | UVB | Topical α-santalol (5%) | Tumor Incidence & Multiplicity | Significant decrease | [8][17] |
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathway of α-santalol-induced apoptosis.
Caption: Mechanism of α-santalol-induced G2/M cell cycle arrest.
Caption: Inhibition of the PI3K/Akt survival pathway by α-santalol.
Experimental Workflow
Caption: A generalized workflow for in vivo studies of α-santalol.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human epidermoid carcinoma A431 or melanoma UACC-62 cells in 96-well plates at a density of 1 x 104 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of α-santalol (e.g., 0, 25, 50, 75, 100 µM) for different time points (e.g., 12, 24, 48 hours).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with α-santalol as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., caspases, cyclins, Cdks, Akt, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Skin Carcinogenesis Models
-
Chemically-Induced Model (DMBA/TPA):
-
Initiation: Apply a single topical dose of 7,12-dimethylbenz[a]anthracene (DMBA) to the shaved dorsal skin of mice (e.g., CD-1 or SENCAR).
-
Promotion: Two weeks after initiation, begin twice-weekly topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) for a period of 20-30 weeks.
-
Treatment: Apply α-santalol (e.g., 5% w/v in acetone) topically 30 minutes prior to each TPA application.[4][16]
-
-
UVB-Induced Model:
-
Initiation and Promotion: Expose the shaved dorsal skin of hairless mice (e.g., SKH-1) to a controlled dose of UVB radiation on a regular basis (e.g., daily or several times a week) for the duration of the study (e.g., 30 weeks).
-
Treatment: Apply α-santalol (e.g., 5% or 10% w/v in acetone) topically one hour before each UVB exposure.[3][17]
-
-
Tumor Monitoring: Record the number and size of skin tumors weekly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect skin tissue for histopathological and biochemical analyses (e.g., Western blotting, immunohistochemistry).
Conclusion
Cis-α-santalol demonstrates significant potential as a chemopreventive agent for skin cancer, acting through well-defined molecular mechanisms including the induction of apoptosis and cell cycle arrest, and the modulation of key oncogenic signaling pathways. The data and protocols presented in this guide offer a solid foundation for further research into the clinical translation of α-santalol for the prevention and treatment of skin malignancies. Future studies should focus on optimizing delivery systems to enhance its bioavailability and efficacy in human subjects.
References
- 1. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of alpha-santalol on proapoptotic caspases and p53 expression in UVB irradiated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders [mdpi.com]
- 13. A novel chemopreventive mechanism for a traditional medicine: East Indian sandalwood oil induces autophagy and cell death in proliferating keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stat3 is required for the development of skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of STAT3 Activation and Cytokine Production in Skin Cancer Patients [dermatoljournal.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Chemoprevention by alpha-santalol on UVB radiation-induced skin tumor development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of cis-α-Santalol from π-Bromotricyclene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of cis-α-santalol, a valuable sesquiterpene alcohol and a major component of sandalwood oil, starting from π-bromotricyclene. The synthesis follows a stereoselective route involving a phenylsulfonyl intermediate.
Introduction
α-Santalol is a highly valued fragrance ingredient and has garnered interest for its potential therapeutic properties. The synthesis of specific isomers, such as cis-α-santalol, is of significant interest for structure-activity relationship studies and for ensuring the quality of fragrance compositions. The following protocol is based on a patented multi-step synthesis that allows for the stereoselective construction of the santalol side chain.
Overall Reaction Scheme
The synthesis proceeds in four main stages:
-
Sulfonylation: Conversion of π-bromotricyclene to π-phenylsulfonyl tricyclene.
-
Alkylation: Carbon-carbon bond formation by alkylating the π-phenylsulfonyl tricyclene.
-
Acetate Formation: Conversion of the chlorinated intermediate to an acetate.
-
Reduction: Reductive desulfonylation to yield the final product, cis-α-santalol.
Data Presentation
The following table summarizes the quantitative data available for key steps in the synthesis of cis-α-santalol from π-bromotricyclene.
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |
| 1. Sulfonylation | (-)-π-Bromotricyclene, Sodium benzene sulphinate | Dimethylformamide (DMF) | Reflux (153°C), 9 hours | π-Phenylsulfonyl tricyclene | 57% | [1] |
| 2. Alkylation | π-Phenylsulfonyl tricyclene, cis-1,4-dichloro-2-methyl-2-butene | Butyllithium, Hexamethylphosphoramide (HMPT), Tetrahydrofuran (THF) | -78°C to 0°C | cis-1-Chloro-10-phenylsulfonyl-α-santalene | Not specified | [1] |
| 3. Acetate Formation | cis-1-Chloro-10-phenylsulfonyl-α-santalene | Sodium acetate, DMF | Not specified | Acetate derivative of the phenylsulfone | Not specified | [1] |
| 4. Reduction | Acetate derivative of the phenylsulfone | 6% Sodium amalgam, HMPT, Ethanol | 0°C, 1 hour | cis-α-Santalol | 80% | [1] |
Experimental Protocols
Step 1: Synthesis of π-Phenylsulfonyl tricyclene
Materials:
-
(-)-π-Bromotricyclene (8.6 g, 40 mmol)
-
Sodium benzene sulphinate (12 g, 73 mmol)
-
Anhydrous Dimethylformamide (DMF) (100 mL)
-
Diethyl ether
-
80% saturated NaCl solution
-
Saturated NaCl solution
-
Magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
A mixture of (-)-π-bromotricyclene and sodium benzene sulphinate in anhydrous DMF is heated under reflux at 153°C for 9 hours.[1]
-
After cooling, the reaction mixture is poured into 300 mL of an 80% saturated NaCl solution.
-
The aqueous layer is extracted three times with diethyl ether (1 x 300 mL, 2 x 200 mL).[1]
-
The combined ether extracts are washed twice with a saturated NaCl solution (2 x 200 mL).[1]
-
The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated under reduced pressure.
-
The resulting residue is crystallized from hexane to yield π-phenylsulfonyl tricyclene as colorless needles.[1]
-
The expected yield is approximately 6.3 g (57%).[1]
Step 2: Synthesis of cis-1-Chloro-10-phenylsulfonyl-α-santalene
Materials:
-
π-Phenylsulfonyl tricyclene
-
Butyllithium (n-BuLi) in hexane
-
Hexamethylphosphoramide (HMPT)
-
Anhydrous Tetrahydrofuran (THF)
-
cis-1,4-dichloro-2-methyl-2-butene
-
Saturated NaCl solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure: Note: Specific quantities for this step are not detailed in the primary source. The following is a generalized protocol.
-
π-Phenylsulfonyl tricyclene is dissolved in a mixture of anhydrous THF and HMPT under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C.
-
A solution of butyllithium in hexane is added dropwise to the cooled solution, resulting in the formation of a carbanion.
-
The reaction mixture is stirred at -78°C for a suitable time to ensure complete anion formation.
-
cis-1,4-dichloro-2-methyl-2-butene is then added to the reaction mixture.
-
The temperature is allowed to gradually rise to 0°C and the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).[1]
-
The reaction is quenched by pouring it into a saturated NaCl solution and extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.
Step 3: Synthesis of the Acetate Derivative
Materials:
-
Crude cis-1-Chloro-10-phenylsulfonyl-α-santalene
-
Sodium acetate
-
Anhydrous Dimethylformamide (DMF)
Procedure: Note: Specific quantities and conditions for this step are not detailed in the primary source. The following is a generalized protocol.
-
The crude product from Step 2 is dissolved in anhydrous DMF.
-
Sodium acetate is added to the solution.
-
The mixture is heated to facilitate the nucleophilic substitution of the chloride with the acetate group. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated to give the crude acetate derivative.
Step 4: Synthesis of cis-α-Santalol
Materials:
-
Acetate derivative from Step 3 (82 mg)
-
6% Sodium amalgam, powdered (1.4 g)
-
Hexamethylphosphoramide (HMPT) (1.8 mL)
-
Ethanol (0.3 mL)
-
Nitrogen gas
-
Chromatography supplies (e.g., silica gel, ether, petroleum ether)
Procedure:
-
A solution of the acetate derivative in HMPT and ethanol is prepared.[1]
-
This solution is added to powdered 6% sodium amalgam under a nitrogen atmosphere with rapid stirring at 0°C.[1]
-
The reaction is stirred for 1 hour at 0°C.[1]
-
The reaction mixture is then worked up, and the product is isolated by chromatography on silica gel using a mixture of ether and petroleum ether (1:3) as the eluent.[1]
-
The final product, cis-α-santalol, is obtained with an expected yield of approximately 80%.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of cis-α-Santalol.
Chemical Reaction Pathway
References
Application Notes & Protocols: Extraction and Isolation of cis-alpha-Santalol from Sandalwood Oil
Introduction
Sandalwood oil, primarily derived from the heartwood of Santalum album, is a highly valued essential oil in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic woody aroma and therapeutic properties are largely attributed to its main constituents, the sesquiterpenoid alcohols cis-alpha-santalol ((Z)-α-santalol) and cis-beta-santalol ((Z)-β-santalol).[1][2] Alpha-santalol, in particular, has garnered significant interest for its potential anti-inflammatory, antioxidant, and anti-cancer activities.[3][4] The International Organization for Standardization (ISO) specifies that high-quality S. album oil should contain 41–55% (Z)-α-santalol and 16–24% (Z)-β-santalol.[1][2][5]
These application notes provide a comprehensive overview of the methods for extracting sandalwood oil and subsequently isolating high-purity this compound. Detailed protocols are provided for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Application Notes
Overview of Extraction Technologies for Sandalwood Oil
The initial step is the extraction of crude essential oil from the sandalwood heartwood. The choice of extraction method significantly impacts the yield and chemical profile of the resulting oil.[6]
-
Steam Distillation: A traditional and widely used method where steam is passed through powdered heartwood, vaporizing the volatile compounds. The vapor is then condensed and the oil is separated from the water. This method is effective but can be lengthy (40-70 hours) and the high temperatures can potentially degrade some compounds.[4][7]
-
Solvent Extraction: This method uses organic solvents like hexane or ethanol to dissolve the essential oil from the wood powder, often with a Soxhlet apparatus.[4][8] It is generally efficient but requires a subsequent step to remove the solvent, and residual solvent can be a concern for high-purity applications.
-
Supercritical Fluid Extraction (SFE): This modern technique uses supercritical carbon dioxide (CO₂) as a solvent.[9][10] SFE offers several advantages, including low extraction temperatures which prevent thermal degradation, the ability to tune solvent properties by changing pressure and temperature, and the production of a solvent-free extract as CO₂ returns to a gaseous state upon depressurization.[8][11][12] Subcritical CO₂ extraction has been shown to yield high-quality oil efficiently.[13]
Table 1: Comparison of Sandalwood Oil Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Oil Yield |
| Steam Distillation | Volatilization of compounds by passing steam through plant material. | Well-established, produces high-quality aromatic oil. | Long extraction times (20-70 hours), high energy consumption, potential for thermal degradation.[4][7] | 1.15% - 6%[4][8] |
| Solvent Extraction | Dissolving essential oils in an organic solvent (e.g., hexane, ethanol). | High yield, can extract a broader range of compounds. | Potential for toxic solvent residue, requires solvent removal step.[4][8] | Up to 10.3%[9] |
| Supercritical CO₂ (SFE) | Using CO₂ above its critical temperature and pressure as a solvent. | Low temperature prevents degradation, solvent-free product, tunable selectivity.[12] | High initial equipment cost.[11] | Up to 11.3%[9] |
Purification of this compound
Once the crude sandalwood oil is obtained, chromatographic techniques are employed to separate and isolate this compound from other components like β-santalol, bergamotol, and various santalenes.[3]
-
Column Chromatography: This is a widely used method for purifying individual compounds.[8] For santalol separation, a silica gel stationary phase is typically used with a non-polar mobile phase, such as a gradient of hexane and ethyl acetate.[14]
-
Silver Nitrate-Impregnated Silica Gel Chromatography: This specialized technique, often performed using Medium Pressure Liquid Chromatography (MPLC), is highly effective for separating unsaturated compounds like sesquiterpenes. The silver ions interact reversibly with the double bonds in the santalol isomers, allowing for a more refined separation of α- and β-santalol.[15]
-
Flash Chromatography: An automated and faster version of column chromatography that uses pressure to move the solvent through the column more quickly, enabling rapid and efficient purification.[14][16]
Analytical Quantification
Accurate quantification of this compound is crucial for quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing the composition of essential oils.[1][17] It separates the individual volatile compounds, which are then identified by their unique mass spectra. The percentage of each component, including α-santalol, is determined by the relative area of its peak in the chromatogram.[18][19]
Table 2: Typical Composition of Santalum album Essential Oil by GC-MS
| Compound | Typical Percentage Range (%) | Reference |
| (Z)-α-Santalol | 41 - 55% | [1][2][5] |
| (Z)-β-Santalol | 16 - 24% | [1][2][5] |
| (Z)-α-trans-Bergamotol | 4 - 8% | [4][18] |
| epi-β-Santalol | 2 - 5% | [18][19] |
| α-Santalene | 0.5 - 1.6% | [18] |
| β-Santalene | 1.1 - 2.4% | [18] |
Visualizations
Caption: Overall workflow from sandalwood to purified this compound.
Caption: Schematic of a Supercritical Fluid Extraction (SFE) process.
Experimental Protocols
Protocol 1: Extraction of Sandalwood Oil by Steam Distillation
This protocol is based on laboratory-scale steam distillation using a Clevenger-type apparatus.
Materials & Equipment:
-
Ground sandalwood heartwood powder (200 g)
-
Distilled water
-
Clevenger apparatus
-
Heating mantle with a 2L round-bottom flask
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials for storage
Procedure:
-
Place 200 g of sandalwood heartwood powder into the 2L round-bottom flask.
-
Add approximately 1.2 L of distilled water to the flask, ensuring the powder is fully submerged.
-
Assemble the Clevenger apparatus with the flask and condenser. Ensure all joints are properly sealed.
-
Turn on the cooling water flow to the condenser.
-
Begin heating the flask using the heating mantle. Bring the water to a gentle boil to generate steam.
-
Continue the distillation for 20-24 hours. The Clevenger apparatus will continuously separate the less dense oil from the condensed water (hydrosol), which is recycled back into the boiling flask.[4]
-
After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil from the side arm of the Clevenger apparatus.
-
Transfer the collected oil to a separatory funnel to remove any residual water.
-
Dry the oil by adding a small amount of anhydrous sodium sulfate. Let it stand for 15-20 minutes, then decant or filter the clear oil into a pre-weighed amber glass vial.
-
Weigh the vial to determine the final yield and store at 4°C.
Protocol 2: Isolation of this compound by Flash Column Chromatography
This protocol describes the separation of α-santalol and β-santalol from crude sandalwood oil.
Materials & Equipment:
-
Crude sandalwood oil (e.g., 2 g)
-
Silica gel (for flash chromatography, 40-63 µm)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Flash chromatography system with UV and/or ELSD detector
-
Rotary evaporator
-
Test tubes or fraction collector vials
Procedure:
-
Sample Preparation: Dissolve 2 g of crude sandalwood oil in a minimal amount of hexane (e.g., 5 mL).
-
Column Packing: Prepare a flash chromatography column packed with silica gel, equilibrated with 100% n-hexane.
-
Sample Loading: Load the dissolved sample onto the top of the column.
-
Elution: Begin the elution process with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate. A gradient elution provides the best separation.[14]
-
Fraction Collection: Collect fractions (e.g., 10-15 mL each) throughout the run. Monitor the separation using the system's detector. α-santalol will typically elute before the more polar β-santalol.
-
Solvent Removal: Combine the fractions containing the purified α-santalol (as determined by TLC or GC-MS analysis of individual fractions). Remove the solvent using a rotary evaporator under reduced pressure.
-
Yield Calculation: Weigh the resulting purified oil to determine the recovery of this compound.
Table 3: Example Gradient for Column Chromatography Separation
| Time (min) | % n-Hexane | % Ethyl Acetate |
| 0 - 5 | 100 | 0 |
| 5 - 20 | 100 → 93 | 0 → 7 |
| 20 - 30 | 93 → 90 | 7 → 10 |
| 30 - 40 | 90 | 10 |
Note: This is an example gradient and may require optimization based on the specific column and system used.[14]
Protocol 3: Quantification of this compound by GC-MS
This protocol outlines a standard method for the analysis of sandalwood oil composition.
Materials & Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Sandalwood oil sample (diluted 1:100 in hexane)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a 1% solution of the sandalwood oil sample (crude or purified fraction) in HPLC-grade hexane.
-
GC-MS Setup: Set up the GC-MS system with the parameters outlined in Table 4.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: Run the temperature program and acquire mass spectra over the range of 40-400 m/z.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with a reference library (e.g., NIST).
-
The peak for this compound (molecular weight 220) will have characteristic fragment ions.[19]
-
Calculate the relative percentage of each component by peak area normalization. The percentage of α-santalol is determined by dividing its peak area by the total area of all peaks in the chromatogram.
-
Table 4: Typical GC-MS Parameters for Santalol Analysis
| Parameter | Setting |
| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane) |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 60°C for 2 min, ramp to 240°C at 3°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
References
- 1. haloaaina.com [haloaaina.com]
- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 5. ouddict.com [ouddict.com]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. rjpn.org [rjpn.org]
- 9. researchgate.net [researchgate.net]
- 10. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 11. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. matec-conferences.org [matec-conferences.org]
- 13. CT-3215 | PDF [slideshare.net]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. researchgate.net [researchgate.net]
- 16. kingsresearch.com [kingsresearch.com]
- 17. Evaluation of the quality of sandalwood essential oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Gas Chromatography-Sass Spectrometry (GC-MS) Profiling of Heartwood Oil Composition from 15 Years Old Sandalwood Trees | Semantic Scholar [semanticscholar.org]
- 19. impactfactor.org [impactfactor.org]
Application Note: Isolation and Purification of cis-alpha-Santalol using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-α-Santalol is a sesquiterpene alcohol and the primary constituent responsible for the characteristic woody and sweet fragrance of East Indian sandalwood oil, derived from the heartwood of Santalum album. Beyond its importance in the fragrance industry, cis-α-santalol has garnered significant attention from the pharmaceutical and drug development sectors due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential chemopreventive properties. The high demand and value of sandalwood oil necessitate efficient and reliable methods for the isolation and purification of its bioactive components. High-Performance Liquid Chromatography (HPLC) offers a robust and scalable technique for achieving high-purity cis-α-santalol, crucial for research and development purposes. This application note provides a detailed protocol for the isolation and purification of cis-α-santalol from sandalwood oil using preparative HPLC.
Experimental Overview
The overall workflow for the isolation and purification of cis-α-santalol involves the initial extraction of essential oil from sandalwood heartwood, followed by a preliminary purification step to enrich the santalol fraction, and concluding with a final purification step using preparative HPLC to isolate high-purity cis-α-santalol.
Experimental Protocols
Extraction of Sandalwood Oil
This protocol describes a laboratory-scale solvent extraction method.
Materials:
-
Ground sandalwood heartwood powder
-
Ethanol (95%) or n-Hexane
-
Soxhlet apparatus
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Place 50 g of sandalwood heartwood powder into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 250 mL of ethanol or n-hexane.
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.
-
Dry the resulting crude sandalwood oil over anhydrous sodium sulfate and filter to remove any remaining solid particles.
Preparative HPLC Purification of this compound
Two primary HPLC methods are presented: a common reverse-phase method and a specialized normal-phase method for enhanced isomer separation.
Method A: Reverse-Phase HPLC (General Purpose)
This method is suitable for laboratories equipped with standard HPLC systems.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 500 µL of a 10 mg/mL solution of the enriched santalol fraction in acetonitrile.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of cis-α-santalol based on retention time (determined from analytical scale runs).
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure to obtain purified cis-α-santalol.
Method B: Normal-Phase HPLC with Silver Nitrate-Impregnated Silica Gel
This specialized method provides excellent separation of santalol isomers.[1][2]
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump and UV/ELSD detector.
-
Stationary Phase: Silver nitrate-impregnated silica gel.
-
Mobile Phase: A gradient of hexane and dichloromethane.[1][2]
-
Flow Rate: Dependent on column dimensions, typically in the range of 5-20 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
Procedure:
-
Equilibrate the column with 100% hexane.
-
Inject the sample dissolved in hexane.
-
Elute with a gradient of increasing dichloromethane concentration.
-
Collect fractions and analyze for purity.
Data Presentation
The following tables summarize the typical composition of sandalwood oil and the expected results from the HPLC purification of cis-α-santalol.
Table 1: Typical Composition of East Indian Sandalwood Oil (Santalum album)
| Compound | Typical Content (%) |
| cis-α-Santalol | 41 - 55 |
| cis-β-Santalol | 16 - 24 |
| epi-β-Santalol | Variable |
| α-trans-Bergamotol | Variable |
| α-Santalene | Variable |
| β-Santalene | Variable |
Table 2: HPLC Purification of this compound - Expected Results
| Parameter | Value |
| Starting Material | Enriched Santalol Fraction |
| HPLC Method | Method B (AgNO₃-Silica) |
| Purity of Starting Material | ~60-70% cis-α-Santalol |
| Final Purity of cis-α-Santalol | >96%[1][2] |
| Typical Yield | Dependent on starting material composition and fractionation precision |
Logical Relationships in Methodology
The purification of cis-α-santalol follows a logical progression from crude extract to a highly purified compound, with each step increasing the concentration of the target molecule.
References
Application Notes and Protocols for Utilizing cis-alpha-Santalol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-alpha-Santalol, a primary bioactive sesquiterpenoid isolated from sandalwood oil (Santalum album), has garnered significant attention in oncological research for its potent anti-cancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based cancer research. The information presented herein is curated from peer-reviewed scientific literature to guide researchers in designing and executing experiments to investigate the anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects of this promising natural compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| Appearance | Liquid |
| Solubility | Soluble in organic solvents like DMSO and ethanol; practically insoluble in water. |
Data Presentation: Anti-proliferative Activity of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across various human cancer cell lines. The following tables summarize the concentration-dependent reduction in cell viability as determined by MTT assays.
Table 1: Effect of this compound on Skin Cancer Cell Viability [1]
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Decrease in Cell Viability (Mean ± SD) |
| A431 (p53-mutated human epidermoid carcinoma) | 50 | 24 | 26.7% |
| 75 | 24 | - | |
| 100 | 24 | 56.8% | |
| 50 | 48 | 59.1% | |
| 75 | 48 | - | |
| 100 | 48 | 91.6% | |
| UACC-62 (p53 wild-type human melanoma) | 50 | 24 | 20.2% |
| 75 | 24 | - | |
| 100 | 24 | 51.1% | |
| 50 | 48 | 38.9% | |
| 75 | 48 | - | |
| 100 | 48 | 71.9% |
Table 2: IC50 Values of Sandalwood Essential Oil (containing this compound) in Breast Cancer Cells [2]
| Cell Line | Compound | Incubation Time (hours) | IC50 Value |
| MCF-7 (Estrogen Receptor-positive) | Sandalwood Essential Oil | 24 | 8.03 µg/mL |
| MCF-10A (Non-tumorigenic breast epithelial) | Sandalwood Essential Oil | 24 | 12.3 µg/mL |
Note: The IC50 value for MCF-7 cells is for Sandalwood Essential Oil, of which this compound is a major component.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
This compound induces programmed cell death in cancer cells through the activation of the intrinsic and extrinsic apoptosis pathways, culminating in the activation of executioner caspases.
References
- 1. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-α-Santalol as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of cis-α-Santalol as a standard in analytical chemistry, focusing on its quantification in essential oils and other matrices. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are outlined, along with the physicochemical properties of cis-α-Santalol and method validation parameters.
Introduction
cis-α-Santalol is a sesquiterpenoid alcohol and a primary constituent of sandalwood oil, responsible for its characteristic fragrance and various biological activities. As a pure analytical standard, it is crucial for the accurate quantification and quality control of sandalwood oil and derivative products in the pharmaceutical, cosmetic, and fragrance industries. This document provides the necessary information for the precise and reliable analysis of cis-α-Santalol.
Physicochemical Properties of cis-α-Santalol
A comprehensive understanding of the physicochemical properties of cis-α-Santalol is essential for method development and sample preparation.
| Property | Value |
| Chemical Name | (2Z)-2-methyl-5-[(1R,2R,4R)-2,3,3-trimethylbicyclo[2.2.1]hept-2-yl]pent-2-en-1-ol |
| CAS Number | 115-71-9 |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| Boiling Point | 101-103 °C at 0.1 mmHg |
| Density | 0.968 g/mL at 25 °C |
| Refractive Index | n20/D 1.507 |
| Solubility | Soluble in ethanol; practically insoluble in water. |
| Appearance | Colorless to pale yellow viscous liquid |
Analytical Methodologies
GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like cis-α-Santalol in complex mixtures such as essential oils.
Experimental Protocol: GC-MS Analysis
a) Sample Preparation:
-
Weigh 200 mg of the essential oil or sample matrix into a 2 mL vial.
-
Add 1 mL of n-hexane as the solvent.
-
Sonicate the mixture for 60 minutes to ensure complete dissolution.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a GC vial.
b) GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 50°C, hold for 1 min; ramp at 20°C/min to 120°C, hold for 1 min; ramp at 8°C/min to 160°C, hold for 2 min; ramp at 2°C/min to 170°C, hold for 3 min; ramp at 5°C/min to 200°C, hold for 2 min; ramp at 3°C/min to 250°C, hold for 3 min; and finally ramp at 20°C/min to 280°C, hold for 20 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
c) Quantification:
Quantification is typically performed using an external or internal standard method. A calibration curve is generated by injecting known concentrations of a certified cis-α-Santalol standard. The peak area of cis-α-Santalol in the sample is then used to determine its concentration from the calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS sample preparation and analysis.
HPLC is another powerful technique for the analysis of cis-α-Santalol, particularly for samples that are not amenable to GC or for orthogonal validation.
Experimental Protocol: HPLC Analysis
a) Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Dilute to a known volume to achieve a concentration within the expected calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV or MS detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute cis-α-Santalol. A typical starting point could be 60% B, increasing to 100% B over 20 minutes. This will require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (for higher specificity) |
| Injection Volume | 10 µL |
c) Method Validation Parameters (to be determined):
The following parameters should be validated according to ICH guidelines to ensure the method is suitable for its intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined experimentally (Signal-to-Noise ratio of 10:1) |
Logical Relationship for HPLC Method Development
Application of cis-alpha-Santalol in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-alpha-Santalol, a primary bioactive sesquiterpene alcohol found in sandalwood oil, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various cancers. Emerging evidence highlights its capability to selectively induce programmed cell death, or apoptosis, in cancer cells while exhibiting minimal toxicity towards normal cells. These application notes provide a comprehensive overview of the methodologies and signaling pathways involved in this compound-induced apoptosis, serving as a valuable resource for researchers investigating its anticancer properties.
Mechanism of Action: An Overview
This compound has been demonstrated to trigger apoptosis in a variety of cancer cell lines, including breast, prostate, and skin cancer. Its mechanism of action is multifaceted, involving the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7), leading to the cleavage of critical cellular substrates such as poly(ADP-ribose) polymerase (PARP).[1][2][3][4] Furthermore, this compound has been shown to induce G2/M phase cell cycle arrest in cancer cells, a process often linked to the apoptotic response.[1][3]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on the viability of various cancer cell lines.
Table 1: Reduction in Cell Viability of Breast Cancer Cell Lines Treated with this compound
| Cell Line | Concentration (µM) | Time (hours) | % Reduction in Cell Viability |
| MCF-7 | 10 - 100 | 12 | 2 - 38% |
| 10 - 100 | 24 | 2 - 58% | |
| 10 - 100 | 48 | 4 - 71% | |
| MDA-MB-231 | 10 - 100 | 12 | 1 - 47% |
| 10 - 100 | 24 | 2 - 66% | |
| 10 - 100 | 48 | 4 - 79% |
Data sourced from studies on ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells.
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time (hours) |
| MCF-7 | 8.03 µg/mL | 24 |
| MDA-MB-231 | 4.5 µg/mL | Not Specified |
Note: Direct conversion of µg/mL to µM depends on the molecular weight of this compound (220.35 g/mol ). IC50 values can vary based on experimental conditions.
Signaling Pathways and Visualizations
The apoptotic cascade initiated by this compound involves a complex interplay of signaling molecules. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.
Caption: Signaling cascade of this compound-induced apoptosis.
Caption: Workflow for studying this compound's apoptotic effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound-induced apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is indicative of their viability.
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, LNCaP)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare various concentrations of this compound in complete medium. The final DMSO concentration should be less than 0.5%. Replace the medium in each well with 100 µL of the prepared this compound solutions or control medium (with DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 12, 24, 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect the expression and cleavage of key apoptotic proteins.
Materials and Reagents:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, -8, -9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The cleavage of caspases and PARP will be indicated by the appearance of smaller molecular weight bands.[5][6][7][8]
References
- 1. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis | PLOS One [journals.plos.org]
- 3. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Investigating G2/M Cell Cycle Arrest Induced by cis-α-Santalol
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-α-Santalol, a primary constituent of sandalwood oil, has demonstrated significant potential as a chemopreventive and therapeutic agent in various cancer models.[1][2] One of its key mechanisms of action is the induction of cell cycle arrest, particularly at the G2/M transition, thereby inhibiting cancer cell proliferation.[1][3] This process is crucial as it prevents damaged cells from entering mitosis, often leading to apoptosis. α-Santalol has been shown to be effective in a range of cancer cell lines, including breast, prostate, and skin cancer, irrespective of their p53 or estrogen receptor (ER) status.[3][4][5] These application notes provide a detailed protocol for studying the effects of cis-α-Santalol on the G2/M phase of the cell cycle. The methodologies outlined here are based on established research into the effects of α-santalol.
Mechanism of Action: G2/M Arrest by α-Santalol
The progression from the G2 to the M phase is tightly regulated by the Cyclin B1/CDK1 (Cdc2) complex.[6] α-Santalol induces G2/M arrest by modulating the expression and activity of key regulatory proteins.[7] Studies in various cancer cell lines have shown that α-santalol treatment leads to:
-
Decreased expression of G2/M regulatory cyclins and kinases: A reduction in the protein levels of Cyclin A, Cyclin B1, CDK1 (Cdc2), and CDK2 has been observed.[3][6]
-
Alteration of Cdc25 phosphatases: α-Santalol can lead to an increase in the inhibitory phosphorylation of Cdc25C at Ser-216 and a decrease in the overall protein levels of Cdc25B and Cdc25C.[3][4]
-
Upregulation of CDK inhibitors: In some cell lines, such as p53-mutated MDA-MB-231 and A431 cells, α-santalol upregulates the expression of the CDK inhibitor p21.[3][5]
These molecular changes collectively prevent the activation of the Cyclin B1/CDK1 complex, halting the cell cycle at the G2/M checkpoint.
Data Presentation
The following tables summarize the quantitative effects of α-santalol on cell cycle distribution in various human cancer cell lines, as determined by flow cytometry after propidium iodide staining.
Table 1: Effect of α-Santalol on Cell Cycle Distribution in Breast Cancer Cells (24h Treatment) [3]
| Cell Line | Treatment (µM) | % G0/G1 | % S | % G2/M |
| MCF-7 | Control (DMSO) | 65.8 | 23.5 | 10.7 |
| 25 | 50.1 | 21.2 | 28.7 | |
| 50 | 35.4 | 15.5 | 49.1 | |
| 75 | 36.1 | 12.8 | 41.1 | |
| MDA-MB-231 | Control (DMSO) | 58.2 | 24.1 | 17.7 |
| 25 | 48.5 | 23.2 | 28.3 | |
| 50 | 30.2 | 15.8 | 54.0 | |
| 75 | 32.5 | 10.1 | 47.4 |
Table 2: Effect of α-Santalol on Cell Cycle Distribution in Skin Cancer Cells (24h Treatment) [6]
| Cell Line | Treatment (µM) | % G0/G1 | % S | % G2/M |
| A431 | Control (DMSO) | 55.0 | 34.0 | 11.0 |
| 50 | 36.0 | 22.0 | 42.0 | |
| 75 | 28.0 | 18.0 | 54.0 | |
| UACC-62 | Control (DMSO) | 52.0 | 26.0 | 22.0 |
| 50 | 30.0 | 15.0 | 55.0 | |
| 75 | 20.0 | 10.0 | 70.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess cis-α-santalol-induced G2/M arrest.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture the selected cancer cell line (e.g., MCF-7, MDA-MB-231, A431) in its recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) to achieve 60-70% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of cis-α-Santalol in DMSO.
-
Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 25, 50, 75 µM).
-
Include a vehicle control group treated with an equivalent amount of DMSO.
-
Incubate the cells with cis-α-Santalol for the desired time periods (e.g., 12, 24, 48 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to quantify the proportion of cells in different phases of the cell cycle based on DNA content.[8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)[9]
-
RNase A Solution (100 µg/mL in PBS)[10]
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Cell Count: Count the cells to ensure approximately 1 x 10⁶ cells per sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[8][10]
-
Incubation: Incubate the cells for at least 30 minutes on ice.[10] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[9]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA, which can also be stained by PI.[8][9] Incubate for 5-10 minutes at room temperature.
-
PI Staining: Add 400 µL of PI staining solution to the cells.[10] Mix well and incubate for 10 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.[11] Use a low flow rate and collect data for at least 10,000 events, excluding doublets.[10] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of G0/G1, S, and G2/M phases.[10]
Protocol 3: Western Blotting for G2/M Regulatory Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the G2/M transition.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p-Cdc25C (Ser216), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.[12]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis | PLOS One [journals.plos.org]
- 4. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
cis-alpha-Santalol for developing novel anti-cancer therapies
Application Notes: cis-alpha-Santalol in Oncology Research
Introduction this compound (α-santalol), a primary sesquiterpene alcohol found in sandalwood oil, has emerged as a promising natural compound for the development of novel anti-cancer therapies.[1][2][3] Extensive research in both cell line and animal models has demonstrated its potent chemopreventive and therapeutic properties against various cancers, including skin, breast, and prostate cancer.[1][2] A significant advantage of α-santalol is its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells, which could lead to fewer systemic side effects in clinical applications.[1][4][5] These application notes provide an overview of its mechanisms of action and a summary of its efficacy, positioning α-santalol as a compelling candidate for further preclinical and clinical development.
Mechanism of Action α-Santalol exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest and apoptosis, and inhibiting angiogenesis.[1][2]
1. Induction of Apoptosis α-Santalol effectively triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4] Treatment with α-santalol leads to the dissipation of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of initiator caspases-8 and -9.[1][4][6] This cascade culminates in the activation of executioner caspases, such as caspase-3, -6, and -7, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death.[1][4][7]
Caption: α-Santalol induced apoptosis pathway.
2. Cell Cycle Arrest One of the most reported anti-cancer mechanisms of α-santalol is its ability to induce cell cycle arrest, primarily at the G2/M phase.[1][4][8][9] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This effect is achieved by modulating the expression of key cell cycle regulatory proteins, including a decrease in the levels of cyclin A, cyclin B1, CDK2, and Cdc2, and altering the phosphorylation status of proteins like Cdc25C.[4][8][9][10] Interestingly, this G2/M arrest appears to occur regardless of the p53 tumor suppressor protein status of the cancer cells.[4][8][9]
Caption: α-Santalol induced G2/M cell cycle arrest.
3. Anti-Angiogenesis α-Santalol has demonstrated significant anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[1][11] It targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting the VEGF-induced phosphorylation of VEGFR2, α-santalol effectively blocks downstream signaling pathways, including AKT, mTOR, and P70S6K.[11] This disruption of the VEGFR2 signaling cascade inhibits the proliferation, migration, and tube formation of endothelial cells, thereby suppressing the formation of new blood vessels that supply tumors.[1][11]
Caption: Anti-angiogenic mechanism of α-Santalol.
4. Other Signaling Pathways In addition to the core mechanisms, α-santalol has been shown to modulate other critical cancer-related pathways. For instance, it can inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin signaling pathway.[12][13] It also induces autophagy in prostate cancer cells by targeting the AKT-mTOR pathway, which may serve as a protective mechanism.[3][14]
Quantitative Data Summary
Table 1: In Vitro Anti-Cancer Activity of α-Santalol
| Cancer Type | Cell Line | Concentration (µM) | Duration (h) | Effect | Citation(s) |
|---|---|---|---|---|---|
| Skin (Epidermoid Carcinoma) | A431 | 50 - 100 | 24 | 26.7% - 56.8% decrease in cell viability | [8] |
| Skin (Epidermoid Carcinoma) | A431 | 50 - 100 | 48 | 59.1% - 91.6% decrease in cell viability | [8] |
| Skin (Melanoma) | UACC-62 | 50 - 100 | 24 | 20.2% - 51.1% decrease in cell viability | [8] |
| Skin (Melanoma) | UACC-62 | 50 - 100 | 48 | 38.9% - 71.9% decrease in cell viability | [8] |
| Breast (ER+) | MCF-7 | 10 - 100 | 48 | 10% - 93% decrease in cell proliferation | [10] |
| Breast (ER-) | MDA-MB-231 | 10 - 100 | 48 | 3% - 85% decrease in cell proliferation | [10] |
| Prostate (Androgen-Independent) | PC-3 | 25 - 75 | 24-48 | Concentration- and time-dependent decrease in cell viability | [7] |
| Prostate (Androgen-Dependent) | LNCaP | 25 - 75 | 24-48 | Concentration- and time-dependent decrease in cell viability | [7] |
| Endothelial (HUVEC) | HUVEC | 17.8 | - | IC50 for proliferation inhibition |[1] |
Table 2: In Vivo Anti-Cancer Efficacy of α-Santalol
| Animal Model | Cancer Type | Dosage / Administration | Key Results | Citation(s) |
|---|---|---|---|---|
| PC-3 Xenograft (Nude Mice) | Prostate Cancer | Intraperitoneal administration | Significantly suppressed tumor size, volume, and weight. Inhibited angiogenesis (reduced CD31 staining). | [11] |
| TRAMP (Transgenic Mice) | Prostate Cancer | 100 mg/kg body weight | Decreased incidence of prostate tumors, reduced urogenital organ weight, decreased cell proliferation (Ki-67), and induced apoptosis (TUNEL). | [15][16][17] |
| CD-1 and SENCAR Mice | Skin Cancer (Chemically-induced) | Topical application | Significantly decreased papilloma incidence and multiplicity. | [18] |
| SKH-1 Hairless Mice | Skin Cancer (UVB-induced) | Topical application | Chemopreventive effects observed. |[1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[19] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[20]
Caption: Experimental workflow for the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[21] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of α-santalol in culture medium. Carefully remove the old medium from the wells and add 100 µL of the α-santalol-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[19][21]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[21]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19] A reference wavelength of >650 nm can be used to subtract background.[19]
Protocol 2: Apoptosis Detection (Annexin V-FITC Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[22] Propidium Iodide (PI) is used to distinguish late apoptotic/necrotic cells from early apoptotic cells.[22]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Culture and treat cells with α-santalol for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.[23][24]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[25]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[24] Add 5 µL of Annexin V-FITC.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
PI Addition: Add 5 µL of Propidium Iodide (PI) staining solution.[22]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[24]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[22][24] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[23]
Protocol 3: Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[26][27] It is essential for confirming the up- or down-regulation of proteins involved in the signaling pathways affected by α-santalol.
Caption: Experimental workflow for Western Blotting.
Methodology:
-
Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[28] Determine protein concentration using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[28][29]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[29]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[26]
-
Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST.[30] Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[30] Use a loading control like β-actin or GAPDH to ensure equal protein loading.[28]
Protocol 4: In Vivo Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.[31]
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ PC-3 cells) in a suitable medium (like Matrigel) into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).[31]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a predetermined volume (e.g., 50-100 mm³), randomize the animals into control and treatment groups.
-
Treatment Administration: Administer α-santalol via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.[11]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight and general health of the mice throughout the study.[11]
-
Study Termination: At the end of the experiment (based on tumor size limits or a fixed duration), humanely euthanize the mice.
-
Analysis: Excise the tumors, record their final weight, and process them for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and angiogenesis (CD31) markers, or Western blotting to confirm target engagement.[11]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis | PLOS One [journals.plos.org]
- 11. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Autophagy Induction by α-Santalol in Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. Sandalwood Oil By-product Prevents Prostate Cancer Development in Mice | Florida Atlantic University [fau.edu]
- 16. Sandalwood oil by-product prevents prostate cancer development in mice | EurekAlert! [eurekalert.org]
- 17. eopaa.com.au [eopaa.com.au]
- 18. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Counting & Health Analysis [sigmaaldrich.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 29. blog.championsoncology.com [blog.championsoncology.com]
- 30. bosterbio.com [bosterbio.com]
- 31. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Animal Studies with Cis-alpha-Santalol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in-vivo administration of cis-alpha-Santalol, a promising bioactive sesquiterpene alcohol found in sandalwood oil. The provided methodologies are based on established practices for lipophilic compounds and aim to facilitate pre-clinical research into the therapeutic effects of this compound.
Physicochemical Properties of this compound
This compound is a lipophilic molecule with poor aqueous solubility, which necessitates specialized formulation strategies for in-vivo administration.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H24O | [3] |
| Molecular Weight | 220.35 g/mol | [3] |
| Appearance | Oily liquid | |
| Solubility | - Insoluble in water | [1][2] |
| - Soluble in ethanol, fixed oils, propylene glycol | [4] | |
| LogP (estimated) | 4.530 | [2] |
Formulation Protocols for In-Vivo Administration
Due to its lipophilic nature, this compound requires a suitable carrier system to ensure its bioavailability in animal models. Self-Emulsifying Drug Delivery Systems (SEDDS) for oral administration and lipid-based emulsions for intravenous administration are recommended.
Oral Formulation: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6][7] This enhances the dissolution and absorption of lipophilic drugs.
Table 2.1: Example SEDDS Formulation for this compound
| Component | Example Excipient | Concentration (% w/w) | Function |
| Oil Phase | Oleic Acid | 30 | Solvent for Drug |
| Surfactant | Tween 80 | 50 | Emulsifier |
| Co-surfactant | PEG 400 | 20 | Co-emulsifier |
Protocol for SEDDS Preparation:
-
Accurately weigh the required quantities of this compound, oleic acid, Tween 80, and PEG 400.
-
In a sterile glass vial, dissolve the this compound in oleic acid. This can be facilitated by gentle warming (up to 40°C) and vortexing.
-
Add the surfactant (Tween 80) and co-surfactant (PEG 400) to the oil-drug mixture.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
The resulting formulation should be a clear, yellowish, oily liquid.
-
Store the formulation in a tightly sealed container at room temperature, protected from light.
Intravenous Formulation: Lipid Emulsion
For intravenous administration, a lipid-based emulsion can be prepared to carry the lipophilic this compound in the bloodstream.
Table 2.2: Example Lipid Emulsion Formulation for this compound
| Component | Example Excipient | Concentration (% w/v) | Function |
| This compound | - | 1 | Active Pharmaceutical Ingredient |
| Oil Phase | Medium Chain Triglycerides (MCT) | 10 | Carrier |
| Surfactant | Soy Lecithin | 1.2 | Emulsifier |
| Co-surfactant | Poloxamer 188 | 0.5 | Stabilizer |
| Tonicity Agent | Glycerol | 2.25 | Isotonicity |
| Aqueous Phase | Water for Injection | q.s. to 100 | Vehicle |
Protocol for Lipid Emulsion Preparation:
-
Aseptically prepare all materials and work in a laminar flow hood.
-
Dissolve this compound and soy lecithin in the MCT oil. Gently heat to 60-70°C to facilitate dissolution. This forms the oil phase.
-
In a separate sterile vessel, dissolve Poloxamer 188 and glycerol in Water for Injection. Heat to the same temperature as the oil phase. This forms the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a uniform, milky-white nanoemulsion with a particle size below 200 nm is achieved.
-
Cool the emulsion to room temperature.
-
Filter the final emulsion through a 0.22 µm sterile filter.
-
Store the sterile emulsion at 4°C.
In-Vivo Animal Study Protocols
The following protocols are general guidelines and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
Oral Administration in Mice
Table 3.1: Example Dosing for Oral Administration in Mice
| Parameter | Value |
| Animal Model | Male ddY mice |
| Dosage | 50, 100, or 200 mg/kg body weight |
| Formulation | This compound in SEDDS |
| Administration Route | Oral gavage |
| Volume | 5-10 mL/kg body weight |
Protocol:
-
Fast the mice for 4-6 hours before administration, with free access to water.
-
Calculate the required volume of the SEDDS formulation based on the animal's body weight and the desired dose.
-
Administer the formulation directly into the stomach using a suitable oral gavage needle.
-
Provide food ad libitum after administration.
-
Monitor the animals for any adverse effects.
Intraperitoneal Administration in Mice
Table 3.2: Example Dosing for Intraperitoneal Administration in Mice
| Parameter | Value |
| Animal Model | Male Swiss albino mice |
| Dosage | 100 mg/kg body weight |
| Formulation | This compound in a suitable vehicle* |
| Administration Route | Intraperitoneal (IP) injection |
| Volume | 5-10 mL/kg body weight |
Note: For IP injection, the SEDDS formulation may be diluted with a sterile aqueous vehicle like saline, though the lipid emulsion is a more appropriate choice for parenteral routes.
Protocol:
-
Calculate the required volume of the formulation based on the animal's body weight.
-
Restrain the mouse and administer the formulation via intraperitoneal injection into the lower abdominal quadrant.
-
Monitor the animals for any signs of distress or local irritation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in-vivo studies.
Signaling Pathways of Alpha-Santalol
Alpha-santalol has been shown to exert its anticancer effects by modulating several key signaling pathways, including the induction of apoptosis and cell cycle arrest.[8][9][10][11][12]
Apoptosis Induction Pathway
Caption: Apoptosis induction by alpha-santalol.
Cell Cycle Arrest Pathway
Caption: G2/M cell cycle arrest induced by alpha-santalol.
References
- 1. alpha-santalol, 115-71-9 [thegoodscentscompany.com]
- 2. alpha-santalol, 115-71-9 [perflavory.com]
- 3. researchgate.net [researchgate.net]
- 4. santalol, 11031-45-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal properties of alpha-santalol, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Creating cis-alpha-Santalol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-alpha-Santalol, a major constituent of sandalwood oil, is a valuable sesquiterpene known for its characteristic woody fragrance and diverse biological activities. Its derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their potential as anticancer and antifungal agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, including aldehydes, formates, and acetates. Additionally, it summarizes their biological activities and presents relevant signaling pathways.
I. Synthesis of this compound and its Derivatives
The stereoselective synthesis of this compound is a key challenge that has been addressed through various synthetic strategies. Early total syntheses often resulted in low yields and imprecise stereochemistry. However, more contemporary methods have achieved high stereoselectivity. One notable approach involves a modified Wittig reaction to establish the Z-configuration of the side-chain double bond. Another successful strategy starts from a tricyclic bromide and attaches the side chain via a lithiated propyne, followed by reduction.[1]
A. Stereoselective Synthesis of this compound
A common strategy for the stereospecific synthesis of this compound involves the reaction of a tricyclic intermediate with a side-chain synthon. One such method utilizes a process of grafting a chain onto the 10-position carbon atom of a tricyclene skeleton.[2] This involves the formation of a sulphone of the tricyclene, followed by reaction with a halogenated derivative of the desired side chain and subsequent desulphonation.[2]
B. Synthesis of this compound Derivatives
The functional group on the side chain of this compound can be readily modified to produce a variety of derivatives with potentially altered biological activities.
cis-alpha-Santalal can be synthesized from this compound via oxidation.[3]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in hexane.
-
Add manganese dioxide (MnO2) (excess, e.g., 10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with hexane and filter to remove the solid manganese dioxide.
-
Wash the solid residue with chloroform.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield cis-alpha-Santalal.[3]
The acetate derivative can be prepared by reacting this compound with acetic anhydride.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Add acetic anhydride (excess, e.g., 1.5-2.0 eq) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) if necessary.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure cis-alpha-Santalyl acetate.
The formate derivative can be synthesized through the reaction of this compound with formic acid.[4]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in absolute benzene.[4]
-
Add formic acid (excess) and anhydrous magnesium sulfate.[4]
-
Stir the mixture overnight at room temperature.[4]
-
Monitor the reaction by TLC. If the reaction is incomplete, additional formic acid and magnesium sulfate can be added.[4]
-
After completion, extract the reaction mixture with benzene.[4]
-
Combine the organic extracts and remove the solvent to yield the crude product, which can be further purified by chromatography.
II. Data Presentation: Synthesis Yields
| Derivative | Starting Material | Key Reagents | Reported Yield | Reference |
| (Z)-α-Santalal | (Z)-α-Santalol | Manganese dioxide | 96% | [3] |
| (E)-α-Santalal | (E)-α-Santalol | Manganese dioxide | 80% | [3] |
| (Z)-α-Santalyl acetate | (Z)-α-Santalol | Acetic anhydride, pyridine | 85% | [4] |
| (E)-α-Santalyl acetate | (E)-α-Santalol | Acetic anhydride, pyridine | 79% | [4] |
| Dihydro-α-santalyl acetate | Dihydro-α-santalol | Acetic anhydride, pyridine | 96% | [4] |
III. Biological Activities of this compound Derivatives
alpha-Santalol and its derivatives have demonstrated significant potential in pharmacology, particularly in oncology and mycology.
A. Cytotoxic and Anticancer Activity
Numerous studies have highlighted the anticancer properties of alpha-santalol and its derivatives.[1] They have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] For instance, certain alpha-santalol derivatives have exhibited tumor-selective cytotoxicity against human promyelocytic leukemia (HL-60) cells.[5] Specifically, (9S,10E)-9-hydroxy-α-santalal was identified as having tumor-selective cytotoxic effects.[5] The aldehyde group in some derivatives has been suggested as a structural requirement for their cytotoxic activity.[1]
B. Antifungal Activity
alpha-Santalol has also been identified as a potent antifungal agent.[6] It has shown significant activity against the dermatophytic fungus Trichophyton rubrum.[6] The proposed mechanism of its antifungal action involves the interference with microtubule assembly, leading to an antimitotic effect, similar to the action of griseofulvin.[6][7] This was suggested by the morphological changes observed in the fungal hyphae after treatment with alpha-santalol.[6]
IV. Visualizations
A. Synthetic Pathway for this compound Derivatives
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Structure-Odor Relationships of αSantalol Derivatives with Modified Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Santalol derivatives from Santalum album and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity of synthetic cis-alpha-Santalol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of synthetic cis-alpha-Santalol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reaction in one or more steps. 2. Suboptimal reaction conditions (temperature, time). 3. Degradation of intermediates or final product. 4. Inefficient purification leading to product loss. | 1. Monitor reactions closely using Thin Layer Chromatography (TLC) to ensure completion. 2. Optimize reaction parameters for each step; for example, maintain reflux at ~153°C for 9 hours during the synthesis of π-phenylsulphonyl tricyclene.[1] 3. Handle intermediates and the final product under inert atmospheres where necessary and avoid exposure to harsh conditions. 4. Employ optimized purification protocols, such as Medium Pressure Liquid Chromatography (MPLC).[2][3] |
| Presence of trans-α-Santalol Isomer | 1. Use of a non-stereoselective synthesis method.[1] 2. Isomerization of the cis-isomer during work-up or purification.[1] | 1. Utilize a stereospecific synthesis route, such as the alkylation of π-phenylsulphonyl tricyclene.[1] 2. Avoid harsh acidic or basic conditions during the work-up stages.[1] |
| Formation of Oxidized Byproducts | 1. Use of non-selective oxidizing agents. 2. Over-oxidation of the substrate. | 1. When employing an oxidation route from α-santalene, choose a stereoselective reagent if possible, though this is often challenging.[1] 2. Carefully control the stoichiometry of the oxidizing agent and the reaction time. |
| Difficult Purification | 1. Presence of multiple isomers (cis/trans) and closely related byproducts. 2. Co-elution of impurities with the desired product. | 1. Employ preparative chromatography on silica gel impregnated with silver nitrate, which is highly effective for separating cis and trans isomers.[1][2][3] 2. Consider using automated flash chromatography systems for better separation and isolation.[4] |
| Inconsistent Results | 1. Purity of starting materials and reagents. 2. Variations in reaction setup and conditions. | 1. Ensure all starting materials and reagents are of high purity and anhydrous where required. 2. Standardize all experimental parameters, including temperature, reaction time, and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve high stereoselectivity for cis-α-Santalol?
A1: A highly reliable method for achieving stereospecific synthesis of cis-α-Santalol is through the alkylation of π-phenylsulphonyl tricyclene with a cis-alkenyl halide, followed by desulphonylation. This method is designed to preserve the stereochemistry of the side chain, leading predominantly to the cis-isomer.[1]
Q2: Can I synthesize cis-α-Santalol by oxidizing α-Santalene?
A2: While the oxidation of α-santalene using reagents like selenium dioxide can produce α-santalol, these methods are often not stereoselective. This can lead to a mixture of cis and trans isomers, along with other oxidation byproducts, making purification challenging and often resulting in lower yields of the desired cis-isomer.[1]
Q3: What is the most effective technique for purifying cis-α-Santalol from its trans-isomer?
A3: The most effective purification technique is preparative chromatography using silica gel impregnated with silver nitrate.[1][2][3] The silver ions interact differently with the double bonds of the cis and trans isomers, allowing for their separation. Medium Pressure Liquid Chromatography (MPLC) with this stationary phase has been shown to yield purities of >96% for (Z)-α-santalol.[2][3][5]
Q4: What are the critical parameters to control during the desulphonylation step?
A4: In the desulphonylation step using sodium amalgam, it is crucial to use a fresh batch of the amalgam and ensure a sufficient reaction time.[1] The reaction should be monitored by TLC to determine completion before work-up.[1]
Q5: Are there any biotechnological approaches for producing cis-α-Santalol?
A5: Yes, metabolic engineering strategies are being explored to produce santalenes and santalols in microorganisms like yeast (Saccharomyces cerevisiae) and bacteria.[6][7][8] These methods involve expressing genes for santalene synthases and cytochrome P450 monooxygenases to convert precursors like farnesyl pyrophosphate (FPP) into santalols.[1] While promising for sustainable production, challenges in optimizing enzyme expression and overall yield remain.[6]
Experimental Protocols
Stereospecific Synthesis of cis-α-Santalol from π-Bromotricyclene
This protocol is based on the method described by Julia, M. and has been shown to be effective for the stereospecific synthesis of cis-α-Santalol.[1]
Step 1: Synthesis of π-Phenylsulphonyl Tricyclene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8.6 g of (-)-π-bromotricyclene and 12 g of sodium benzenesulphinate in 100 mL of anhydrous dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 153°C) and maintain for 9 hours.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of an 80% saturated aqueous NaCl solution.
-
Extract the aqueous phase three times with diethyl ether (1 x 300 mL, 2 x 200 mL).
-
Wash the combined organic extracts twice with a saturated NaCl solution (2 x 200 mL), dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Crystallize the residue from hexane to yield π-phenylsulphonyl tricyclene as colorless needles. (Expected Yield: ~57%).[1]
Step 2: Alkylation with cis-1,4-Dichloro-2-methyl-2-butene
-
Dissolve the π-phenylsulphonyl tricyclene from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add a stoichiometric amount of a strong base (e.g., n-butyllithium) dropwise to form the carbanion. The solution will turn orange.
-
Warm the solution to 0°C for 30 minutes, then cool it back down to -78°C.
-
Add a solution of cis-1,4-dichloro-2-methyl-2-butene in a minimal amount of anhydrous THF.
-
Allow the reaction mixture to warm to between -20°C and -5°C. The orange color will fade over 1-2 hours.
-
Pour the reaction mixture into a saturated aqueous NaCl solution and extract with diethyl ether.
-
Wash the ethereal extract with water, dry over anhydrous MgSO₄, and evaporate the solvent to yield cis-14-chloro-10-phenylsulphonyl-α-santalene.[1]
Step 3: Acetoxylation
-
Heat the product from Step 2 with an excess of dry sodium acetate in DMF at 70°C for 5.5 hours.[9]
-
After cooling, pour the mixture into water saturated with NaCl and extract the product.[9]
-
This step replaces the chlorine atom with an acetate group, yielding the corresponding acetate derivative.
Step 4: Desulphonylation to cis-α-Santalol
-
Prepare sodium amalgam by carefully adding sodium to mercury.
-
Treat the acetate derivative from the previous step with the freshly prepared sodium amalgam in a mixture of hexamethylphosphoramide (HMPT) and ethanol.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Purify the crude product by preparative thin-layer chromatography to obtain pure cis-α-santalol.[1]
Purification of cis-α-Santalol using MPLC
This protocol outlines the separation of cis- and trans-α-santalol using Medium Pressure Liquid Chromatography (MPLC) with a silver nitrate-impregnated silica gel stationary phase.[2][3]
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel impregnated with silver nitrate.
-
Column Packing: Pack an MPLC column with the prepared stationary phase.
-
Sample Loading: Dissolve the crude synthetic mixture containing α-santalol isomers in a minimal amount of the mobile phase.
-
Elution: Elute the column with a suitable mobile phase, such as dichloromethane.[2][3]
-
Fraction Collection: Collect fractions and analyze them by GC-MS to identify those containing pure (Z)-α-santalol.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified (Z)-α-santalol (>96% purity).[2][3][5]
Visualizations
Caption: Workflow for the stereospecific synthesis of this compound.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. research.bangor.ac.uk [research.bangor.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3970706A - Process for synthesizing cis-α-santalene and cis-α-santalol - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in cis-alpha-Santalol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of cis-alpha-Santalol from sandalwood.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your extraction experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall oil yield | - Inappropriate extraction method for the sample type.- Non-optimal extraction parameters (e.g., time, temperature, pressure).- Poor quality of raw material (low heartwood content, tree age).[1] | - Select an appropriate extraction method based on available equipment and sample size (see Experimental Protocols).- Optimize extraction parameters. For instance, in Microwave-Assisted Hydrodistillation (MAH), experiment with microwave power and extraction time.[2]- Ensure the use of high-quality sandalwood heartwood.[1] |
| Low concentration of α-santalol in the extracted oil | - Thermal degradation of heat-sensitive compounds during high-temperature extraction methods like traditional steam distillation.[1]- Genetic variation in the sandalwood species.[1] | - Employ milder extraction techniques such as supercritical CO2 extraction which uses lower temperatures.[1][3]- Use vacuum distillation for purification to lower the boiling points of components and minimize thermal degradation.[1]- Source raw material from Santalum album, which is known for its high α-santalol content.[4] |
| Presence of impurities and off-notes in the final product | - Co-extraction of undesirable compounds with the target santalols.- Thermal degradation products formed during extraction.[1]- Solvent carryover from solvent-based extraction methods.[1] | - Implement post-extraction purification steps such as fractional or molecular distillation to separate santalols from other constituents.[1]- Utilize chromatography techniques like flash chromatography or preparative gas chromatography for high-purity standards.[1]- For solvent extraction, ensure complete removal of the solvent post-extraction, for example, by using a rotary evaporator.[5] |
| Difficulty in separating α-santalol from β-santalol | - Close boiling points of the two isomers. | - Employ fractional distillation for separation of near-boiling constituents.[1]- For high-purity separation, consider preparative chromatography techniques. Medium Pressure Liquid Chromatography (MPLC) with a silver nitrate-impregnated silica gel stationary phase has been shown to be effective.[6] |
| Long extraction times | - Traditional methods like steam and hydrodistillation are inherently slow.[1] | - Consider intensified methods like microwave-assisted hydrodistillation, which can significantly shorten extraction times.[7][8]- Supercritical fluid extraction can also offer faster extraction rates compared to traditional methods. |
| Inconsistent results between batches | - Variability in raw material quality.[1]- Lack of standardized extraction and purification protocols. | - Standardize the source, age, and heartwood content of the sandalwood used.- Maintain consistent parameters (temperature, pressure, time, solvent-to-solid ratio) for each extraction run. |
Quantitative Data Summary
The following tables summarize quantitative data from various this compound extraction experiments.
Table 1: Comparison of Oil Yield and Santalol Content by Extraction Method
| Extraction Method | Raw Material | Oil Yield (%) | α-santalol (%) | β-santalol (%) | Reference |
| Steam Distillation (Clevenger) | S. album heartwood | 1.15 - 2.88 | 54.65 - 55.14 | 22.58 - 25.72 | [5] |
| Steam Distillation (Clevenger) | S. spicatum heartwood | 1.15 | 41.29 | 16.55 | [5] |
| Microwave Air-Hydrodistillation | Sandalwood powder | 1.32 | 28.73 | Not Specified | [7][8] |
| Microwave Hydrodistillation | Sandalwood powder | 1.22 | 27.81 | Not Specified | [7][8] |
| Subcritical CO2 Extraction | Commercial sample | 3.83 (g/L) | ~83 (total santalols) | ~83 (total santalols) | [9] |
| Solvent Extraction (Ethanol) | Commercial sample | 3.70 (g/L) | ~84 (total santalols) | ~84 (total santalols) | [9] |
| Hydrodistillation | Commercial sample | 1.86 - 2.68 (g/L) | Not Specified | Not Specified | [9] |
Experimental Protocols
Steam Distillation using a Clevenger Apparatus
This method is a traditional and widely used technique for extracting essential oils.
Materials:
-
Sandalwood heartwood powder
-
Distilled water
-
Clevenger apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Dichloromethane:methanol solution (3:1)
Procedure:
-
Weigh a specific amount of sandalwood heartwood powder (e.g., 150-200 g) and place it in the round-bottom flask of the Clevenger apparatus.[5]
-
Add distilled water to the flask, ensuring the powder is fully submerged.
-
Assemble the Clevenger apparatus with the condenser.
-
Heat the flask using a heating mantle to initiate boiling. The steam will pass through the sandalwood powder, carrying the volatile essential oils.
-
The steam and oil vapor will condense in the condenser and collect in the collection tube of the Clevenger apparatus.
-
The oil, being less dense than water, will form a layer on top. The water will be recycled back into the flask.
-
Continue the distillation for a set period (e.g., 16-24 hours).[5]
-
After distillation, allow the apparatus to cool.
-
Collect the oil from the collection tube.
-
To isolate the organic layer, use a separatory funnel with a dichloromethane:methanol solution (3:1).[5]
-
Dry the collected oil by adding anhydrous sodium sulfate to remove any remaining moisture.[5]
-
Filter the dried oil to remove the sodium sulfate.
-
Store the purified oil in a dark, airtight container.
Supercritical Fluid Extraction (SFE) with CO₂
SFE is a green technology that uses supercritical carbon dioxide as a solvent, offering mild extraction conditions.
Materials:
-
Sandalwood heartwood powder
-
SFE system with an extraction vessel, separator, and CO₂ supply
-
CO₂ cylinder (food or research grade)
Procedure:
-
Grind the sandalwood heartwood to a uniform particle size.
-
Load the ground sandalwood powder into the extraction vessel of the SFE system.[3]
-
Seal the extraction vessel.
-
Pressurize the system with CO₂ and heat it to a supercritical state (typically above 31°C and 73.8 bar).[3]
-
Allow the supercritical CO₂ to flow through the extraction vessel, where it dissolves the essential oils from the sandalwood powder.[3]
-
The CO₂ laden with the extracted oil then flows into the separator.
-
In the separator, reduce the pressure and/or change the temperature to cause the CO₂ to return to a gaseous state, leaving the extracted oil behind.
-
The gaseous CO₂ can be re-compressed and recycled.
-
Collect the extracted sandalwood oil from the separator.
-
The process can be run for a specified duration to maximize yield.
Visualizations
References
- 1. kingsresearch.com [kingsresearch.com]
- 2. longdom.org [longdom.org]
- 3. rjpn.org [rjpn.org]
- 4. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 6. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Chromatography Resolution of cis-alpha-Santalol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of cis-alpha-Santalol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for the separation of this compound enantiomers?
A1: For the chiral resolution of terpene alcohols like this compound, polysaccharide-based and cyclodextrin-based chiral stationary phases are most commonly employed. For High-Performance Liquid Chromatography (HPLC), columns with coated or immobilized cellulose or amylose derivatives are often successful. In Gas Chromatography (GC), derivatized cyclodextrin capillary columns, such as those containing substituted beta-cyclodextrin, are frequently used for the enantioselective analysis of volatile compounds like santalol.
Q2: Can I use the same chiral column for both analytical and preparative scale separations?
A2: While it is possible, it is often not ideal. Analytical columns are designed for high resolution and sensitivity with small sample loads. Preparative columns are designed for higher sample capacity to isolate larger quantities of each enantiomer. Transferring a method from an analytical to a preparative scale often requires optimization of flow rate, sample concentration, and injection volume to maintain resolution while maximizing throughput.
Q3: What are the typical mobile phases for chiral HPLC separation of this compound?
A3: For normal-phase HPLC, mixtures of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol are common. The percentage of the alcohol modifier is a critical parameter for optimizing selectivity and resolution. For reversed-phase HPLC, mixtures of acetonitrile or methanol with water or an aqueous buffer are used.
Q4: How does temperature affect the chiral separation of this compound?
A4: Temperature can have a significant impact on chiral separations. Lowering the temperature often improves resolution by enhancing the enthalpic differences in the interactions between the enantiomers and the chiral stationary phase. However, this can also lead to broader peaks and longer retention times. Conversely, increasing the temperature can improve peak efficiency and shorten analysis time, but may decrease selectivity. It is an important parameter to optimize for each specific method.
Q5: My this compound sample is in sandalwood oil. Do I need to purify it before chiral analysis?
A5: It is highly recommended to purify or at least perform a sample clean-up to isolate the alpha-santalol fraction from the complex matrix of sandalwood oil before chiral analysis. Other components in the essential oil can interfere with the separation, co-elute with your peaks of interest, and potentially damage the chiral column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.4. Flow rate is too high. | 1. Screen different types of CSPs (e.g., polysaccharide vs. cyclodextrin-based).2. Adjust the ratio of the mobile phase components. For normal phase, vary the percentage of the alcohol modifier. For reversed phase, alter the organic modifier-to-water ratio.3. Decrease the column temperature in increments of 5°C to see if resolution improves.4. Reduce the flow rate to allow for better interaction with the stationary phase. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload.3. Presence of active sites on the column. | 1. For basic analytes, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic analytes, add an acidic modifier (e.g., trifluoroacetic acid).2. Reduce the sample concentration or injection volume.3. Use a column with end-capping or a base-deactivated stationary phase. |
| Peak Broadening | 1. High flow rate.2. Large injection volume or high sample concentration.3. Column degradation. | 1. Optimize the flow rate; a lower flow rate often leads to sharper peaks in chiral separations.2. Decrease the injection volume and/or dilute the sample.3. Check the column's performance with a standard and replace it if necessary. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration is insufficient. | 1. Ensure precise and consistent preparation of the mobile phase.2. Use a column oven to maintain a stable temperature.3. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. |
| Ghost Peaks | 1. Contaminants in the sample or solvent.2. Carryover from previous injections. | 1. Use high-purity solvents and filter your samples.2. Implement a thorough needle wash protocol and run blank injections between samples. |
Experimental Protocols
Chiral Gas Chromatography (GC) Method for this compound Enantiomers
This protocol is a representative method based on common practices for chiral separation of terpenes.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 2°C/min to 180°C.
-
Hold at 180°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Sample Preparation: Dilute the this compound sample in hexane or another suitable solvent to a concentration of approximately 100 µg/mL.
Chiral High-Performance Liquid Chromatography (HPLC) Method for this compound Enantiomers
This protocol is a representative method based on common practices for chiral separation of similar compounds on polysaccharide-based CSPs.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm ID, 5 µm particle size) or a similar amylose-based column.
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Quantitative Data Summary
The following table presents illustrative data for a successful chiral separation of this compound enantiomers using the representative GC method described above. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | (+)-cis-alpha-Santalol | (-)-cis-alpha-Santalol |
| Retention Time (min) | 45.2 | 46.5 |
| Peak Area (%) | 50.1 | 49.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
| Tailing Factor | 1.1 | 1.2 |
Visualizations
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Troubleshooting Logic for Poor Resolution in Chiral Separations.
Technical Support Center: cis-alpha-Santalol Stability and Degradation
Welcome to the technical support center for cis-alpha-santalol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a sesquiterpene alcohol, is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. As a general guideline, it is considered stable under prescribed storage conditions, which typically involve cool, dark environments, and protection from strong acids, bases, and oxidizing agents.[1]
Q2: What is the recommended shelf life for this compound?
A2: When stored unopened under recommended conditions (cool and dark), the shelf life of sandalwood oil, of which this compound is a major component, is stated to be 24 months.[1] For pure this compound in solution, the shelf life will be highly dependent on the solvent, concentration, and storage conditions. It is recommended to perform a stability study under your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of sesquiterpenoid chemistry suggests several potential degradation routes under stress conditions:
-
Acid-Catalyzed Rearrangements: In acidic conditions, terpene alcohols can undergo dehydration and molecular rearrangements.[2]
-
Oxidation: The allylic alcohol moiety and the double bond in the side chain are susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or epoxides.[3]
-
Thermal Degradation: High temperatures can induce isomerization and decomposition.[4][5] For other terpenes, thermal degradation can lead to a variety of oxidation and rearrangement products.[3]
-
Photodegradation: Exposure to UV light can lead to isomerization and the formation of various degradation products.[6]
Below is a diagram illustrating a putative degradation pathway for α-santalol.
References
- 1. madarcorporation.com [madarcorporation.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Behavior of Pinan-2-ol and Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing cis-alpha-Santalol Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cis-α-Santalol.
Frequently Asked Questions (FAQs)
Q1: What are the most effective synthetic routes for obtaining cis-α-Santalol with high stereoselectivity?
A1: The most successful and stereoselective routes are the stereospecific alkylation of a tricyclene precursor and Corey's modified Wittig reaction. The stereospecific alkylation of π-bromotricyclene, after conversion to π-phenylsulphonyl tricyclene, allows for the controlled introduction of the side chain with high cis-selectivity.[1] Corey's modified Wittig reaction, utilizing a non-stabilized ylide, also demonstrates a preference for the formation of the cis (Z) double bond.[1][2]
Q2: Is it possible to synthesize cis-α-Santalol through the oxidation of α-Santalene?
A2: While the oxidation of α-santalene using reagents like selenium dioxide can yield α-santalol, these methods often lack stereoselectivity. This can lead to the formation of a mixture of cis and trans isomers, along with other oxidation byproducts, making the purification process challenging and often resulting in lower yields of the desired cis-isomer.[1]
Q3: How can the yield of the stereospecific alkylation reaction be maximized?
A3: To maximize the yield, it is critical to maintain strictly anhydrous conditions throughout the reaction. This can be achieved by using freshly distilled solvents such as THF and DMF. Additionally, employing a well-dispersed and reactive sodium amalgam for the final reduction step is crucial.[1] Precise temperature control, particularly maintaining a temperature of -78°C during the alkylation step, is vital to prevent side reactions.[1]
Q4: What is the most effective method for purifying synthetic cis-α-Santalol to a purity level greater than 99%?
A4: A multi-step purification approach is often necessary to achieve high purity.[1] The initial purification can be performed by fractional distillation under reduced pressure.[1] For the effective removal of stereoisomers and other closely related impurities, preparative chromatography on silica gel impregnated with silver nitrate is a highly effective method, as it can separate cis and trans isomers.[1]
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during your experiments.
Problem 1: Low Yield of cis-α-Santalol
| Potential Cause | Recommended Solution |
| 1. Presence of moisture in reagents or solvents. | Ensure all glassware is oven-dried before use. Use freshly distilled, anhydrous solvents (e.g., THF, DMF). |
| 2. Inactive or poorly prepared reagents. | Use a fresh, properly titrated solution of butyllithium. Prepare sodium amalgam fresh for the desulphonylation step. |
| 3. Suboptimal reaction temperature. | Maintain a strict temperature of -78°C during the addition of the alkylating agent to prevent premature elimination.[1] |
| 4. Inefficient desulphonylation. | Ensure a sufficient reaction time for the desulphonylation step and use a fresh batch of sodium amalgam.[1] |
Problem 2: Presence of trans-α-Santalol Isomer in the Final Product
| Potential Cause | Recommended Solution |
| 1. Non-stereoselective synthesis method employed. | Utilize a stereospecific method such as the alkylation of π-phenylsulphonyl tricyclene.[1] |
| 2. Isomerization during work-up or purification. | Avoid harsh acidic or basic conditions during the work-up procedure. For purification, consider preparative chromatography on silica gel impregnated with silver nitrate to separate the cis and trans isomers.[1] |
Problem 3: Difficulty in Removing Phenylsulphonyl-Containing Byproducts
| Potential Cause | Recommended Solution |
| 1. Incomplete desulphonylation reaction. | Increase the reaction time and/or the amount of sodium amalgam used. Ensure the sodium amalgam is freshly prepared and reactive. |
| 2. Inefficient extraction or purification. | Perform multiple extractions during the work-up. Utilize column chromatography with a suitable solvent system to separate the desired product from the sulfone byproducts. |
Problem 4: Unexpected Peaks in GC-MS Analysis of the Purified Product
| Potential Cause | Recommended Solution |
| 1. Presence of unreacted starting materials. | Compare the retention times of the unexpected peaks with authentic standards of the starting materials. |
| 2. Formation of side-products such as dehydro-α-santalene. | Analyze the mass spectrum of the unexpected peak for characteristic fragments that could indicate the structure of the side-product. |
| 3. Contamination from solvents or glassware. | Run a blank analysis with the solvent used for sample preparation to check for contaminants. Ensure all glassware is thoroughly cleaned. |
Experimental Protocols
Key Experiment: Stereospecific Alkylation of π-Phenylsulphonyl Tricyclene
This protocol outlines the key steps for the synthesis of cis-α-Santalol via the stereospecific alkylation of π-phenylsulphonyl tricyclene.
Step 1: Preparation of π-Phenylsulphonyl Tricyclene
-
Heat a mixture of π-bromotricyclene and sodium benzenesulfinate in dimethylformamide (DMF).
-
Maintain the reaction at reflux for approximately 9 hours.
-
After cooling, pour the reaction mixture into a saturated aqueous NaCl solution.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Wash the combined organic extracts with a saturated NaCl solution, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Crystallize the residue from hexane to yield π-phenylsulphonyl tricyclene as colorless needles.
Step 2: Alkylation
-
Dissolve π-phenylsulphonyl tricyclene in a mixture of anhydrous tetrahydrofuran (THF) and hexamethylphosphoramide (HMPT) under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of butyllithium in hexane dropwise over a period of 2 minutes. The solution will turn orange.
-
Warm the solution to 0°C for 30 minutes, then cool it back down to -78°C.
-
Add a solution of cis-1,4-dichloro-2-methyl-2-butene in a minimal amount of anhydrous THF.
-
Allow the reaction mixture to warm to between -20°C and -5°C. The orange color will fade over 1-2 hours.
-
Pour the reaction mixture into a saturated aqueous NaCl solution and extract with diethyl ether.
-
Wash the ethereal extract with water, dry over anhydrous MgSO₄, and evaporate the solvent to yield cis-14-chloro-10-phenylsulphonyl-α-santalene.[3]
Step 3: Acetate Formation
-
Heat the chlorinated product from the previous step with an excess of dry sodium acetate in DMF at 70°C for 5.5 hours.
-
After cooling, pour the product into water saturated with NaCl.
-
Extract with ether, then wash, dry, and evaporate the extracts to obtain the acetate derivative.
Step 4: Desulphonylation to cis-α-Santalol
-
Prepare sodium amalgam by carefully adding sodium to mercury.
-
Treat the acetate derivative from the previous step with sodium amalgam in a mixture of HMPT and ethanol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by preparative thin-layer chromatography to obtain pure cis-α-santalol.[1]
Visualizations
Caption: Key steps in the stereospecific synthesis of cis-α-Santalol.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Troubleshooting low bioactivity in cis-alpha-Santalol experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity in experiments involving cis-α-Santalol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower-than-expected bioactivity with cis-α-Santalol?
Low bioactivity can stem from several factors, ranging from the compound's integrity to the specifics of the experimental setup. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Compound Quality and Handling: Purity, stability, and proper storage of cis-α-Santalol are critical.
-
Solubility Issues: cis-α-Santalol is practically insoluble in water, which can severely limit its effective concentration in aqueous cell culture media.[1]
-
Experimental Design: Sub-optimal cell conditions, inappropriate assay choice, or incorrect timing of measurements can all lead to poor results.[2][3]
-
Biological Variability: The response to cis-α-Santalol can be cell-type specific.
Below is a troubleshooting workflow to help you systematically identify the issue.
Q2: How can I ensure my cis-α-Santalol is pure and stable?
The purity of your compound is paramount. Commercial α-santalol is often a mixture of α- and β-isomers, and may also contain the trans-isomer.[4][5]
-
Source and Purity: Always use a reputable supplier and obtain a certificate of analysis (CoA) to confirm the purity and isomeric ratio of your batch. Stereospecific synthesis methods are employed to produce the pure cis-α isomer.[1]
-
Storage: Store cis-α-Santalol according to the manufacturer's instructions, typically in a cool, dark place in a tightly sealed container to prevent degradation.
-
Working Solutions: Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6]
Q3: What is the best way to dissolve cis-α-Santalol for my cell-based assay?
Incorrect solubilization is one of the most common causes of low bioactivity for hydrophobic compounds.
-
Primary Solvent: cis-α-Santalol is practically insoluble in water but soluble in alcohol.[1] Therefore, a 100% DMSO or ethanol stock solution should be prepared first at a high concentration (e.g., 10-100 mM).
-
Working Dilution: This stock solution must then be serially diluted in the cell culture medium. It is critical that the final concentration of the organic solvent (e.g., DMSO) in the culture well is non-toxic to the cells, typically kept below 0.5% and ideally below 0.1%.
-
Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups to ensure that any observed effects are due to the compound and not the solvent.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO or Ethanol | Overcomes the compound's hydrophobicity. |
| Stock Concentration | 10-100 mM | Allows for significant dilution into aqueous media. |
| Final Solvent Conc. | < 0.5% (ideally < 0.1%) | Minimizes solvent-induced cytotoxicity. |
| Mixing | Vortex thoroughly during dilution | Ensures homogeneity and reduces precipitation. |
| Precipitation Check | Visually inspect final solution | Precipitated compound is not bioavailable. |
Experimental Protocols & Data
Protocol 1: Preparation of cis-α-Santalol Stock Solution
This protocol describes the preparation of a 50 mM stock solution in DMSO.
-
Weighing: Accurately weigh out the required amount of cis-α-Santalol (MW: 220.35 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 50 mM stock, you would need 11.02 mg.
-
Solubilization: Add the appropriate volume of sterile, cell-culture grade DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication can aid dissolution if needed.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Cytotoxicity Assay (MTT-based)
This workflow outlines the key steps for assessing the cytotoxic effects of cis-α-Santalol.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]
-
Treatment: Prepare serial dilutions of cis-α-Santalol in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. Replace the old medium with the treatment medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Reported Bioactivity of α-Santalol
The following table summarizes reported effective concentrations of α-santalol in different cancer cell lines to provide a benchmark for your experiments. Note that experimental conditions can cause values to vary between studies.
| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Citation |
| MCF-7 | Breast Cancer | Reduced proliferation, induced apoptosis | Sensitive at 100 µM | [9][10] |
| MDA-MB-231 | Breast Cancer | Reduced proliferation, inhibited migration | Sensitive at 100 µM | [9][11] |
| PC-3 | Prostate Cancer | Inhibited tumor growth, induced apoptosis | Not specified | [12] |
Mechanism of Action: Signaling Pathways
Understanding the molecular targets of cis-α-Santalol can help in selecting appropriate cell lines and endpoints. α-Santalol has been shown to modulate multiple signaling pathways involved in cancer progression.[10] One key pathway identified is the Wnt/β-catenin pathway, which is crucial for cell migration.[11]
Studies show that α-santalol treatment affects the localization of β-catenin, a central component of this pathway, thereby inhibiting the migration of breast cancer cells.[4][11]
References
- 1. cis-alpha-Santalol | Benchchem [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. goldbio.com [goldbio.com]
- 7. selectscience.net [selectscience.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing epimerization during cis-alpha-Santalol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of cis-alpha-Santalol, with a focus on minimizing epimerization to the trans-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most effective synthetic strategies for obtaining high cis-selectivity in alpha-Santalol synthesis?
A1: The two most successful and widely employed stereoselective routes are the stereospecific alkylation of a tricyclene precursor, often employing a Julia-type olefination, and the Wittig reaction with a non-stabilized ylide. Both methods are designed to control the geometry of the newly formed double bond, favoring the desired cis (or Z) configuration.
Q2: Is it possible to synthesize this compound through the oxidation of alpha-Santalene?
A2: While the oxidation of α-santalene can yield α-santalol, these methods, which often use reagents like selenium dioxide, are generally not stereoselective. This leads to the formation of a mixture of cis and trans isomers, making the purification process challenging and often resulting in lower yields of the desired cis-isomer.
Q3: What is the most effective method for purifying synthetic this compound to a high degree of purity (>99%)?
A3: Preparative chromatography is the most effective method for achieving high purity. Specifically, chromatography on silica gel impregnated with silver nitrate has been shown to be highly effective in separating cis and trans isomers of α-santalol.
Q4: Can epimerization occur during work-up or purification steps?
A4: Yes, isomerization of the cis double bond to the more stable trans configuration can occur, particularly under harsh acidic or basic conditions during the work-up procedure. It is crucial to maintain neutral or near-neutral conditions throughout the isolation and purification process to minimize this risk.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low overall yield of alpha-Santalol | 1. Incomplete reaction in one or more steps. 2. Degradation of starting materials or intermediates. 3. Suboptimal reaction conditions (temperature, solvent, etc.). 4. Mechanical losses during work-up and purification. | 1. Monitor reaction progress closely using TLC or GC. 2. Use freshly distilled solvents and high-purity reagents. Ensure inert atmosphere (e.g., nitrogen or argon) to prevent degradation. 3. Strictly adhere to the recommended temperature and reaction times for each step. 4. Perform extractions and transfers carefully. Minimize the number of transfer steps where possible. |
| High proportion of trans-alpha-Santalol (epimerization) | 1. Use of a non-stereoselective synthetic method. 2. Isomerization during the reaction due to inappropriate conditions (e.g., elevated temperature, prolonged reaction time). 3. Epimerization during work-up under acidic or basic conditions. 4. For Wittig reactions, the use of a stabilized ylide or inappropriate solvent. | 1. Employ a stereospecific method like the stereospecific alkylation of π-phenylsulphonyl tricyclene or a salt-free Wittig reaction with a non-stabilized ylide. 2. Maintain strict temperature control, especially during the olefination step. Avoid unnecessarily long reaction times. 3. Neutralize the reaction mixture carefully and avoid strong acids or bases during extraction and washing steps. 4. Use a non-stabilized phosphorane and a polar aprotic solvent to favor the kinetic cis product. |
| Presence of dehydro-alpha-santalene as a major byproduct | 1. Elimination side reaction, particularly during the desulfonylation step in the Julia-type synthesis. | 1. Optimize the conditions for the reductive desulfonylation. The use of sodium amalgam in a mixture of HMPT and ethanol has been reported to be effective. |
| Difficulty in separating cis- and trans-isomers | 1. Similar polarity of the two isomers. | 1. Utilize preparative chromatography on silica gel impregnated with silver nitrate, which enhances the separation of olefins based on the degree of substitution and geometry of the double bond. |
| Incomplete formation of the anion in the alkylation step | 1. Presence of moisture or other protic impurities. 2. Inactive or improperly titrated organolithium reagent. | 1. Ensure all glassware is oven-dried and the reaction is performed under a strictly anhydrous and inert atmosphere. Use freshly distilled, anhydrous solvents. 2. Use a freshly opened bottle of butyllithium or titrate it before use to determine its exact concentration. |
Quantitative Data Presentation
The following table summarizes representative yields and diastereomeric ratios for the synthesis of this compound and its precursors using different methods.
| Method | Key Reactants | Solvent | Temperature | Product | Yield | cis:trans Ratio | Reference |
| Wittig Reaction | Tricycloekasantalal, (Carbethoxyethylidene)-triphenylphosphorane | Methanol | 26°C | Ethyl cis/trans α-santalate | - | 1:4.8 | [1] |
| Reduction of cis-ester | Ethyl cis α-santalate, Lithium aluminum hydride | Diethyl ether | ~25°C | cis α-Santalol | 85% (crude) | >95:5 (after purification) | [1] |
| Stereospecific Alkylation (Julia-type) | π-Phenylsulphonyl tricyclene, cis-1,4-dichloro-2-methyl-2-butene | THF/HMPT | -78°C to -5°C | cis-14-chloro-10-phenylsulphonyl-α-santalene | 92% | Highly stereospecific | [2] |
| Desulfonylation | cis-14-chloro-10-phenylsulphonyl-α-santalene acetate, Sodium amalgam | HMPT/Ethanol | - | cis α-Santalol | 80% | Highly stereospecific | [2] |
Experimental Protocols
Stereospecific Synthesis of this compound via Alkylation of π-Phenylsulphonyl Tricyclene
This protocol is a multi-step synthesis that ensures high stereoselectivity.
Step 1: Synthesis of π-Phenylsulphonyl Tricyclene
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (-)-π-bromotricyclene (8.6 g) and sodium benzenesulfinate (12 g) in anhydrous dimethylformamide (DMF, 100 mL).
-
Heat the mixture to reflux (approximately 153°C) and maintain for 9 hours.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of an 80% saturated aqueous NaCl solution.
-
Extract the aqueous phase with diethyl ether (3 x 200 mL).
-
Wash the combined organic extracts with saturated NaCl solution (2 x 200 mL), dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Crystallize the residue from hexane to yield π-phenylsulphonyl tricyclene as colorless needles (Yield: ~57%).
Step 2: Alkylation with cis-1,4-Dichloro-2-methyl-2-butene
-
To a stirred solution of π-phenylsulphonyl tricyclene (138 mg, 0.5 mmol) and HMPT (0.4 mL) in anhydrous THF (1.6 mL) at -78°C under a nitrogen atmosphere, add butyllithium (0.535 mmol) dropwise.
-
Warm the resulting orange-colored solution to 0°C for 30 minutes, then cool back to -78°C.
-
Add a solution of cis-1,4-dichloro-2-methyl-2-butene (97 mg, 0.695 mmol) in a minimal amount of anhydrous THF.
-
Allow the reaction to warm to between -20°C and -5°C over 1-2 hours, during which the orange color will fade.
-
Pour the reaction mixture into a saturated aqueous NaCl solution and extract with diethyl ether.
-
Wash the ethereal extract with water, dry over anhydrous MgSO₄, and evaporate the solvent to yield cis-14-chloro-10-phenylsulphonyl-α-santalene (Yield: ~92%).
Step 3: Conversion to this compound
-
The chloro-intermediate is converted to the corresponding acetate by treatment with sodium acetate.
-
The resulting acetate derivative is then subjected to reductive desulfonylation using sodium amalgam in a mixture of HMPT and ethanol to yield this compound.
-
Purify the crude product by preparative thin-layer chromatography to obtain pure this compound.
Synthesis of this compound via Wittig Reaction
This protocol involves the formation of a mixture of cis and trans isomers, followed by separation and reduction of the desired cis-intermediate.
Step 1: Wittig Reaction to form Ethyl cis/trans α-Santalate
-
In a dry flask under a nitrogen atmosphere, dissolve tricycloekasantalal (1.01 g) and (carbethoxyethylidene)-triphenylphosphorane (6.0 g) in dry methanol (25 mL).
-
Stir the solution for 16 hours at 26°C.
-
Remove the methanol under reduced pressure.
-
The crude product is a mixture of ethyl cis- and trans-α-santalate. Separate the isomers using gas-liquid chromatography (GLC) or preparative high-performance liquid chromatography (HPLC).
Step 2: Reduction to this compound
-
To a solution of lithium aluminum hydride (54 mg) in dry diethyl ether (2 mL), add a solution of the purified ethyl cis-α-santalate (99.1 mg) in dry diethyl ether (3 mL) dropwise at approximately 25°C under a nitrogen atmosphere.
-
Stir the resulting solution for one hour.
-
Carefully quench the reaction with water or a saturated aqueous solution of sodium sulfate.
-
Filter the mixture and dry the ethereal solution over anhydrous sodium sulfate.
-
Remove the ether under reduced pressure to afford crude this compound.
-
Further purification by GLC or column chromatography will yield pure this compound.
Visualizations
Caption: Stereospecific synthesis of this compound via alkylation.
References
Addressing batch-to-batch variability of natural cis-alpha-Santalol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural cis-alpha-Santalol. This resource provides guidance on addressing the inherent challenge of batch-to-batch variability to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in research?
A1: this compound is a naturally occurring sesquiterpene and the primary active component of sandalwood oil, derived from the Santalum album tree.[1][2] It is valued for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroleptic properties.[3][4][5] For instance, its chemopreventive effects have been shown to involve inducing cell death (apoptosis) and halting the cell cycle in various cancer models, making it a compound of significant interest in drug development.[1][6]
Q2: What causes the batch-to-batch variability of natural this compound?
A2: The variability in natural this compound, and sandalwood oil in general, stems from numerous factors related to its botanical origin.[7] The chemical composition of the raw plant material is influenced by genetics, geographical origin, climate, and soil conditions.[8][9] Furthermore, the age of the tree, the specific part used for extraction (heartwood, roots), and the timing of the harvest all play a crucial role.[10] Finally, inconsistencies in processing, such as the extraction method (e.g., steam distillation, solvent extraction), duration, and temperature, can significantly alter the final composition of the extract.[10][11]
Q3: How much variation in this compound content is acceptable?
A3: The acceptable range for α-santalol is defined by international standards to ensure quality. According to the ISO 3518:2002 standard for sandalwood oil (Santalum album), the α-santalol content should be between 41% and 55%.[12][13] Batches with levels below this range are considered to be of inferior quality.[12] For rigorous scientific and pharmaceutical applications, maintaining consistency within a much tighter range across batches is crucial for reproducible results.
Q4: Besides the concentration of this compound, what other variations can occur between batches?
A4: Batches can vary in the concentration of other related compounds, such as beta-santalol, which should typically be between 16% and 24% according to ISO 3518:2002.[12] Other potential variations include the presence of minor sesquiterpenes, potential contaminants, or even adulterants like synthetic fragrances, which can alter the biological activity and introduce confounding variables into experiments.[8][12] Physical properties like color, odor, and viscosity can also differ, although these are not reliable indicators of the active component's concentration.[14]
Troubleshooting Guides
Problem 1: I'm observing inconsistent results in my bioassays (e.g., cell viability, anti-inflammatory response) with different batches of this compound.
This is a common issue stemming from chemical variability between batches. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Problem 2: A new batch of this compound looks and smells different from the previous one. Can I still use it?
Sensory characteristics are not reliable indicators of quality or concentration.[14] A systematic quality control (QC) check is necessary before incorporating a new batch into your experiments.
Caption: Quality control workflow for new batches of this compound.
Data Presentation
Table 1: Key Factors Contributing to Batch-to-Batch Variability of Natural this compound
| Category | Factor | Description |
| Raw Material | Genetics & Plant Origin | Different subspecies or varieties of Santalum album can yield varying chemical profiles.[8] |
| Growth Conditions | Climate, soil quality, and fertilization methods impact the biosynthesis of sesquiterpenes.[7][9] | |
| Tree Age & Harvest Time | Older trees and heartwood from the roots typically have a higher oil and santalol content.[10] | |
| Processing | Extraction Method | Different techniques (e.g., steam distillation, CO2 extraction) can have varying efficiencies and may alter the chemical profile.[8][11] |
| Storage Conditions | Improper storage of raw material or the final extract can lead to degradation of active compounds.[7] | |
| Composition | Adulteration | Due to its high cost, sandalwood oil may be faked with synthetic compounds or diluted with less expensive oils.[2][12] |
Table 2: Quality Control Specifications for Sandalwood Oil (Santalum album)
| Parameter | Specification | Analytical Method | Reference |
| α-Santalol Content | 41% - 55% | Gas Chromatography (GC) | ISO 3518:2002[12][13] |
| β-Santalol Content | 16% - 24% | Gas Chromatography (GC) | ISO 3518:2002[12] |
| Chemical Fingerprint | Consistent profile | HPTLC, FTIR-ATR | [15][16] |
| Biological Activity | Consistent with reference | In vitro bioassay | [1] |
Key Experimental Protocols
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a standard method to determine the precise percentage of α- and β-santalol in an essential oil batch.
-
Sample Preparation:
-
Prepare a 1% solution of the sandalwood oil batch in a suitable solvent like n-hexane or ethanol.
-
Prepare a series of calibration standards of purified α-santalol and β-santalol of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).
-
-
GC-MS Instrument Conditions (Example):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-500 m/z.
-
-
Analysis:
-
Inject 1 µL of each standard and sample solution into the GC-MS.
-
Identify the peaks for α-santalol and β-santalol in the chromatogram based on their retention times and mass spectra compared to the standards.
-
Construct a calibration curve from the standards by plotting peak area against concentration.
-
Calculate the concentration of α-santalol and β-santalol in the sample based on the calibration curve and express it as a percentage (w/w) of the original oil.
-
Protocol 2: Chemical Fingerprinting using High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a valuable tool for visualizing the overall chemical profile of a batch and quickly spotting deviations or adulterants.[15][17]
-
Sample Preparation: Dissolve approximately 10 mg of each sandalwood oil batch in 1 mL of n-hexane.
-
Chromatography:
-
Plate: HPTLC silica gel 60 F254 plates.
-
Application: Apply 2 µL of each sample solution as 8 mm bands.
-
Mobile Phase: A non-polar system such as petroleum ether:dichloromethane (30:70, v/v) is a good starting point.[17]
-
Development: Develop the plate in a chromatographic chamber to a distance of 8 cm.
-
Drying: Dry the plate completely with an air dryer.
-
-
Visualization and Analysis:
-
Examine the plate under UV light (254 nm and 366 nm).
-
Spray the plate with a derivatizing agent like vanillin-sulfuric acid reagent and heat at 100°C for 5-10 minutes until colored bands appear.
-
Document the chromatograms. Compare the band profiles (Rf values, color, and intensity) between different batches. Significant differences indicate variability.
-
Protocol 3: In Vitro Anti-proliferative Bioassay using MTT
This assay assesses the biological effect of this compound on cancer cell viability, providing a functional check on batch potency. α-Santalol has been shown to reduce the viability of cancer cells.[1]
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of each this compound batch in culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared treatments (including a vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Compare the dose-response curves and IC50 values between different batches. Similar curves indicate consistent biological activity.
-
Signaling Pathway Visualization
Variability in this compound concentration can directly impact downstream cellular signaling. One of its key anti-cancer mechanisms is the induction of apoptosis.[1][4]
Caption: Simplified apoptotic pathway modulated by this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Santalols - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids [mdpi.com]
- 5. Medicinal properties of alpha-santalol, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. masi.eu [masi.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding plant to extract ratios in botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Assessment of Quality of Products Called Sandalwood Oil Based on the Information Provided by Manufacturer of the Oil on Polish, German, and English Websites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cangjiainc.com [cangjiainc.com]
- 15. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of essential oils from five Santalum species using ATR-fourier transform mid-infrared spectroscopy and GC-MS combined with chemometric analysis [agris.fao.org]
- 17. researchgate.net [researchgate.net]
Santalol Isomer Separation Technical Support Center
Welcome to the technical support center for the analysis of santalol isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of these critical compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate α-santalol and β-santalol using GC-MS?
The primary challenge in separating α-santalol and β-santalol lies in their structural similarity. As isomers, they possess the same mass-to-charge ratio (m/z), making them indistinguishable by the mass spectrometer alone. Therefore, their separation relies entirely on achieving good chromatographic resolution. Their similar boiling points and polarities can also lead to co-elution, especially on standard non-polar GC columns.
Q2: What are the most common reasons for poor resolution between santalol isomers?
Poor resolution is often a result of suboptimal chromatographic conditions. The most common factors include:
-
Inappropriate GC Column: Using a column with insufficient selectivity for these isomers.
-
Incorrect Temperature Program: A temperature ramp that is too fast can cause peaks to co-elute.
-
Carrier Gas Flow Rate: A flow rate that is too high or too low can lead to band broadening and reduced separation efficiency.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.
Q3: Can derivatization improve the separation of santalol isomers?
Yes, derivatization can be a useful strategy. Acetylation of the hydroxyl group on the santalol isomers can alter their volatility and interaction with the stationary phase, potentially improving separation. One study demonstrated that enzymatic acetylation of a sandalwood essential oil from New Caledonia resulted in the formation of acetylated forms of (Z)-(+)-α-santalol and (Z)-(–)-β-santalol, which were chromatographically separated.[1]
Q4: When should I consider using a chiral GC column for santalol analysis?
A chiral GC column is necessary when you need to separate the enantiomers of the santalol isomers (e.g., (+)-α-santalol from (-)-α-santalol). Standard achiral columns will not resolve enantiomers. Chiral analysis is important for determining the authenticity and origin of sandalwood oil, as the enantiomeric distribution can vary.[2][3][4] Cyclodextrin-based chiral columns are commonly used for this purpose.[5][6]
Troubleshooting Guides
Issue 1: Co-elution of α-santalol and β-santalol
If you are experiencing co-elution or poor resolution between α-santalol and β-santalol, follow these troubleshooting steps:
1. Optimize the Temperature Program:
-
Initial Action: Decrease the temperature ramp rate, especially during the elution window of the santalol isomers. A slower ramp rate increases the interaction time of the analytes with the stationary phase, often leading to better separation.
-
Example: If your current ramp is 10°C/min, try reducing it to 2-5°C/min in the region where the isomers elute.[1][7]
2. Select an Appropriate GC Column:
-
Column Polarity: While non-polar columns like DB-5MS can be used, polar columns often provide better selectivity for isomers with differing polarities. A ZB-WAX (polyethylene glycol) column, for instance, has been shown to provide good separation.[8]
-
Column Dimensions: For complex samples, using a longer column (e.g., 50-60 m) or a column with a smaller internal diameter (e.g., 0.18-0.25 mm) can increase the number of theoretical plates and improve resolution.[1][9]
3. Adjust Carrier Gas Flow Rate:
-
Fine-Tuning: Ensure your carrier gas flow rate is optimized for your column dimensions. For most capillary columns, a helium flow rate of around 1.0-1.5 mL/min is a good starting point.[1][7] Deviating significantly from the optimal flow rate will reduce efficiency.
4. Consider Advanced Techniques:
-
GCxGC-TOFMS: For highly complex matrices or when baseline resolution is critical, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power.[9][10][11] This technique uses two columns with different selectivities to provide an orthogonal separation.[9]
Issue 2: Interference from Other Compounds in Sandalwood Oil
Sandalwood oil is a complex mixture, and other components can co-elute with the santalol isomers.
1. Identify the Interfering Compound:
-
Mass Spectra: Carefully examine the mass spectrum of the peak of interest. The presence of unexpected fragment ions may indicate a co-eluting compound.
-
Known Co-eluents: (E,E)-farnesol is a known interferent. It can co-elute with (Z)-β-santalol on non-polar columns and with (Z)-α-santalol on polar columns.[12]
2. Employ Selective Stationary Phases:
-
Ionic Liquid Columns: Ionic liquid stationary phases offer unique selectivities that can resolve compounds that are difficult to separate on traditional columns. An IL-60 column, for example, has been used for the simultaneous separation of farnesol and santalol isomers in a single run.[12]
3. Use Single Ion Monitoring (SIM) Mode:
-
Enhanced Specificity: If you cannot chromatographically resolve the interference, using the mass spectrometer in SIM mode can help. By monitoring for characteristic ions of the santalol isomers, you can improve selectivity and quantification, even with partial chromatographic overlap.[5]
Experimental Protocols
Protocol 1: Standard GC-MS Analysis on a Non-Polar Column
This protocol is a general starting point for the analysis of santalol isomers in essential oils.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[7][13]
-
Injector:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Mode: Splitless[7]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 50°C
-
Ramp to 120°C at 20°C/min, hold for 1 min.
-
Ramp to 160°C at 8°C/min, hold for 2 min.
-
Ramp to 170°C at 2°C/min, hold for 3 min.
-
Ramp to 200°C at 5°C/min, hold for 2 min.
-
Ramp to 250°C at 3°C/min, hold for 3 min.
-
Ramp to 280°C at 20°C/min, hold for 20 min.[7]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 m/z.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Protocol 2: Enhanced Separation using a Polar Column
This method is recommended for improved resolution of santalol isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: ZB-WAX (polyethylene glycol), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[8]
-
Injector:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Mode: Split (e.g., 1:50)
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 240°C at 3°C/min, hold for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-400 m/z.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Data Presentation
Table 1: Typical Composition of Santalols in Sandalwood Oil (Santalum album)
| Compound | Composition Range (%) | Reference |
| (Z)-α-santalol | 41 - 55 | [8][13] |
| (Z)-β-santalol | 16 - 24 | [8][13] |
Note: The exact composition can vary depending on the geographical origin, age of the tree, and extraction method.[8]
Table 2: Comparison of GC Columns for Santalol Isomer Separation
| Column Type | Stationary Phase | Advantages | Disadvantages |
| Non-Polar | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) | Robust, widely available, good for general profiling. | May have limited selectivity for isomers.[11] |
| Polar | Polyethylene Glycol (e.g., ZB-WAX) | Enhanced selectivity for polar compounds, can improve isomer separation.[8] | Susceptible to degradation from oxygen and water at high temperatures. |
| Chiral | Derivatized Cyclodextrin (e.g., Rt-βDEX) | Necessary for the separation of enantiomers.[6] | More expensive, may have lower temperature limits. |
| Ionic Liquid | e.g., IL-60 | Unique selectivity, can resolve difficult co-elutions like farnesol and santalol.[12] | Less common, method development may be more involved. |
Visualizations
Caption: A generalized workflow for the analysis of santalol isomers using GC-MS.
Caption: A decision tree for troubleshooting common issues in santalol isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Isolation and Chiral GC Analysis of β-Bisabolols—Trace Constituents from the Essential Oil of Santalum album L. (Santalaceae) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. thaiscience.info [thaiscience.info]
- 8. haloaaina.com [haloaaina.com]
- 9. seejph.com [seejph.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ANALYSIS OF SANDALWOOD ESSENTIAL OIL BY GC-MS WITH IONIC LIQUID STATIONARY PHASES [iris.unito.it]
- 13. researchgate.net [researchgate.net]
Process optimization for industrial scale cis-alpha-Santalol production
Technical Support Center: Industrial Scale cis-α-Santalol Production
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the industrial-scale production of cis-α-santalol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to support your process development and optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for cis-α-santalol production? A1: The most commonly engineered microbial hosts for producing terpenoids, including santalol, are Escherichia coli and the yeast Saccharomyces cerevisiae.[1] S. cerevisiae is often preferred as it is a GRAS (Generally Recognized As Safe) organism and its eukaryotic nature is advantageous for expressing plant-derived cytochrome P450 enzymes, which are crucial for converting santalene to santalol.[2]
Q2: What is the general biosynthetic pathway for cis-α-santalol in engineered microbes? A2: The pathway begins with the universal sesquiterpene precursor, farnesyl diphosphate (FPP), which is naturally produced through the mevalonate (MVA) pathway in yeast.[3][4] Engineered strains express a santalene synthase (SSy) to convert FPP into a mixture of santalenes (e.g., α-, β-, and epi-β-santalene).[3][5] Subsequently, a specific cytochrome P450 monooxygenase (CYP) and its redox partner, a cytochrome P450 reductase (CPR), hydroxylate the santalene backbone to produce santalols.[6][7]
Q3: Why is the choice of cytochrome P450 (CYP) and CPR enzymes important? A3: The selection of the CYP enzyme is critical for both product specificity and catalytic efficiency. For example, the SaCYP736A167 enzyme from S. album can stereo-selectively produce (Z)-α-santalol from α-santalene.[8] The CPR partner is equally important for regenerating the P450 enzyme. Optimizing the P450-CPR redox system, for instance by creating chimeric or truncated enzymes, has been shown to significantly improve santalol titers.[9][10]
Q4: How can carbon flux be directed towards santalol production and away from competing pathways? A4: A key strategy is to downregulate or suppress the ERG9 gene, which encodes squalene synthase.[6][9] This enzyme diverts FPP away from the santalol pathway towards the synthesis of ergosterol, a major competitor for the FPP precursor pool.[8][10] Additionally, deleting genes in the farnesol pathway, such as LPP1 and DPP1, can further prevent FPP loss.[6][8]
Q5: What are the main challenges in the downstream processing and purification of microbially produced santalol? A5: Key challenges include efficiently extracting the oily santalol product from the aqueous fermentation broth and separating the desired cis-α-santalol isomer from other isomers (e.g., β-santalol, trans-α-santalol) and related sesquiterpenoids.[11][12] Common purification methods include steam distillation, solvent extraction, vacuum or molecular distillation, and various forms of chromatography.[11][13][14]
Process Optimization & Troubleshooting Guide
This guide addresses common problems encountered during the fermentative production of cis-α-santalol.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) / Solution(s) |
| Low Santalol Titer | 1. Insufficient FPP Precursor Supply: The native MVA pathway may not produce enough FPP. | 1. Overexpress key, flux-limiting enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).[8][15] |
| 2. Carbon Flux Diverted to Competing Pathways: FPP is being consumed for ergosterol (via ERG9) or farnesol (via LPP1/DPP1) synthesis. | 2. Downregulate the expression of the ERG9 gene using a weak promoter or CRISPRi.[6][9][10] Delete farnesol pathway genes LPP1 and DPP1.[8] | |
| 3. Toxicity of Intermediates or Product: High concentrations of terpenes can be toxic to microbial hosts, inhibiting growth and production. | 3. Consider using solvent-tolerant strains like Pseudomonas putida. Implement in-situ product recovery by adding a solvent overlay (e.g., dodecane) to the fermentation broth to extract santalol as it is produced. | |
| Low Conversion of Santalene to Santalol | 1. Inefficient P450-CPR Redox System: The chosen cytochrome P450 and/or its reductase partner have low activity or are poorly expressed. | 1. Screen different P450 variants (e.g., SaCYP736A167) and CPR partners (e.g., 46tATR1).[10] Construct and test P450-CPR fusion proteins to improve electron transfer.[9] |
| 2. Subcellular Localization Issues: P450 enzymes are membrane-bound, and improper localization can limit activity. | 2. Engineer the localization of pathway enzymes. For example, targeting the P450 to the peroxisomal surface has been shown to dramatically increase santalol titers.[2] | |
| Incorrect Isomer Profile (e.g., high trans-α-santalol) | 1. Non-specific Santalene Synthase or P450: The enzymes used may not be stereo-selective for the desired product. | 1. Ensure you are using a santalene synthase that produces primarily α-santalene and a P450 (like SaCYP736A167) known to produce the (Z)- or cis-isomer.[8] |
| 2. Isomerization During Downstream Processing: Harsh conditions (e.g., high heat, extreme pH) during extraction or purification can cause isomerization. | 2. Use mild purification techniques. For purification, consider preparative chromatography on silica gel impregnated with silver nitrate, which can effectively separate cis and trans isomers.[12] | |
| Poor Cell Growth / Slow Fermentation | 1. Metabolic Burden: Overexpression of a heterologous pathway places a heavy metabolic load on the host cells. | 1. Optimize codon usage of heterologous genes for the host organism. Use inducible promoters (e.g., GAL promoters in yeast) to separate the growth phase from the production phase. |
| 2. Suboptimal Fermentation Conditions: pH, temperature, aeration, or media composition are not ideal. | 2. Perform a design of experiments (DoE) to optimize fermentation parameters. Ensure adequate nutrient supply, especially sulfur, which is a key element in terpene biosynthesis.[16] |
Data Presentation
Table 1: Impact of Genetic Modifications on Santalene & Santalol Production in S. cerevisiae
This table summarizes reported yields from a study optimizing the biosynthetic pathway in yeast, demonstrating the effect of key genetic engineering strategies.
| Engineering Strategy | Santalenes Titer (mg/L) | Santalols Titer (mg/L) | Reference |
| Integration of Santalene Biosynthesis Cassettes | 94.6 | - | [9][10] |
| + Integration of P450-CPR Redox System | - | 24.6 | [9][10] |
| + Downregulation of ERG9 Gene | 164.7 | 68.8 | [9][10] |
Table 2: Typical GC-MS Parameters for Santalol Analysis
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of santalols.[17][18]
| Parameter | Typical Setting | Purpose / Comment |
| Column Type | Non-polar (e.g., DB-5ms) or Polar (e.g., Solgel-wax) | Non-polar columns separate by boiling point. Co-elution of isomers can occur.[19] Comprehensive 2D GC (GCxGC) provides superior resolution.[20] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial: 60-80°C, Ramp: 3-5°C/min to 240-280°C | A temperature gradient is required to separate the various sesquiterpenoids present in the sample. |
| Carrier Gas | Helium | Inert gas, standard for GC-MS. |
| Detector | Mass Spectrometer (MS) | Provides mass fragmentation patterns for positive identification of α-santalol, β-santalol, and other components.[21] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
Experimental Protocols
Protocol 1: Extraction of Santalol from Fermentation Broth
This protocol describes a standard lab-scale method for extracting santalol for analytical purposes.
Materials:
-
Fermentation broth containing santalol
-
Ethyl acetate (or other suitable organic solvent like hexane)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Collect a known volume of fermentation broth (e.g., 50 mL) into a centrifuge tube.
-
Centrifuge the broth to pellet the cells. Decant the supernatant into a clean flask.
-
Combine the cell pellet and supernatant in a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes to ensure thorough mixing, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase containing the santalol.
-
Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.
-
Combine all organic extracts and wash with a saturated brine solution to remove residual water and water-soluble impurities.
-
Dry the organic phase by adding anhydrous Na₂SO₄ until the drying agent no longer clumps.
-
Filter or decant the dried organic solvent into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the crude santalol extract.
-
The crude oil can then be weighed to determine yield and prepared for analysis (e.g., by GC-MS).[14]
Protocol 2: Quantification of cis-α-Santalol using GC-MS
This protocol outlines the analysis of an extracted santalol sample.
Materials:
-
Crude santalol extract (from Protocol 1)
-
High-purity solvent (e.g., ethyl acetate) for dilution
-
Certified reference standard of cis-α-santalol
-
GC-MS system with autosampler
Methodology:
-
Prepare a Calibration Curve:
-
Create a stock solution of the cis-α-santalol reference standard of known concentration (e.g., 1 mg/mL) in ethyl acetate.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the GC-MS and record the peak area for the cis-α-santalol peak.
-
Plot peak area versus concentration and perform a linear regression to generate a calibration curve.
-
-
Prepare the Sample:
-
Accurately weigh the crude santalol extract and dissolve it in a precise volume of ethyl acetate to achieve a known concentration (e.g., 1 mg/mL).
-
The sample may need further dilution to ensure the santalol concentration falls within the range of the calibration curve.
-
-
GC-MS Analysis:
-
Set up the GC-MS method using parameters similar to those in Table 2 .
-
Inject a known volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the chromatogram and mass spectrum data.
-
-
Data Analysis:
-
Identify the cis-α-santalol peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the reference standard.
-
Integrate the peak area for cis-α-santalol.
-
Use the calibration curve equation to calculate the concentration of cis-α-santalol in the injected sample.
-
Calculate the total amount and final titer (mg/L) of cis-α-santalol produced in the fermentation based on the initial extraction volume and sample dilutions.
-
Visualizations
References
- 1. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]
- 6. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (191x) Efficient Production of (Z)-?-Santalol with Multi-Pathway Engineering in Saccharomyces Cerevisiae | AIChE [proceedings.aiche.org]
- 9. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kingsresearch.com [kingsresearch.com]
- 12. cis-alpha-Santalol | Benchchem [benchchem.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. How to Enhance Terpene Production Naturally | Terps 101 (Part 2) [collectiveelevation.com]
- 17. haloaaina.com [haloaaina.com]
- 18. Evaluation of the quality of sandalwood essential oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ANALYSIS OF SANDALWOOD ESSENTIAL OIL BY GC-MS WITH IONIC LIQUID STATIONARY PHASES [iris.unito.it]
- 20. academic.oup.com [academic.oup.com]
- 21. seejph.com [seejph.com]
Technical Support Center: Mitigating Solvent Effects on cis-alpha-Santalol Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of solvents on the bioavailability of cis-alpha-Santalol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring sesquiterpene alcohol and a major component of sandalwood oil. It is known for a variety of potential health benefits, including anti-inflammatory, and anti-cancer properties, which are attributed to its ability to modulate various signaling pathways. However, as a lipophilic compound, this compound has poor water solubility, which can significantly hinder its absorption in the gastrointestinal tract and limit its bioavailability for systemic therapeutic effects.
Q2: How can the choice of solvent affect the bioavailability of this compound?
A2: Solvents play a critical role in the formulation and delivery of poorly soluble compounds like this compound. The choice of solvent can impact bioavailability in several ways:
-
Solubility and Dissolution: The primary role of a solvent is to dissolve the drug. The extent to which this compound remains in solution upon administration will directly affect its dissolution rate in gastrointestinal fluids, a key factor for absorption.
-
Membrane Permeability: Some solvents can interact with the gastrointestinal membrane, potentially enhancing or hindering the permeation of the drug.
-
Drug Precipitation: Upon administration and dilution with aqueous gastrointestinal fluids, the solvent concentration decreases, which can lead to the precipitation of the poorly soluble drug, thereby reducing the amount available for absorption.
-
Biological Interactions: Solvents are not always inert and can have their own biological effects, such as altering gastrointestinal motility or interacting with metabolic enzymes and efflux transporters.
Q3: What are common solvents used for lipophilic compounds like this compound in research?
A3: Common nonaqueous solvents for oral formulations in preclinical studies include polyethylene glycols (PEGs), propylene glycol, glycerol, and ethanol. Lipid-based formulations, such as those using oils and surfactants to create self-emulsifying drug delivery systems (SEDDS), are also a popular strategy for enhancing the bioavailability of poorly water-soluble drugs.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Studies
Symptoms:
-
Inconsistent plasma concentration-time profiles of this compound across subjects in animal studies.
-
Lower than expected Area Under the Curve (AUC) values.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Drug Precipitation in the GI Tract | The solvent used may not be adequately maintaining this compound in a solubilized state upon dilution in the gut. Consider reformulating using a self-emulsifying drug delivery system (SEDDS) to create a fine emulsion that enhances drug solubilization and absorption. |
| Poor Membrane Permeation | The inherent lipophilicity of this compound might be hindering its passage across the intestinal epithelium. Evaluate the inclusion of permeation enhancers in the formulation, but with caution regarding potential toxicity. |
| First-Pass Metabolism | This compound may be extensively metabolized in the liver before reaching systemic circulation. Investigate potential metabolic pathways and consider co-administration with a known inhibitor of the relevant enzymes in a research setting to confirm this hypothesis. |
| Efflux by Transporters | The compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall. In vitro studies using Caco-2 cell monolayers can help assess this possibility. |
Issue 2: In vitro-in vivo Correlation is Poor
Symptoms:
-
High apparent permeability in in-vitro models (e.g., PAMPA, Caco-2 cells) does not translate to high bioavailability in animal models.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inadequate Simulation of GI Conditions | The in vitro dissolution medium may not accurately reflect the complex environment of the gastrointestinal tract. Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. |
| Solvent Effects on In Vitro System | The solvent used in the in vitro experiment might be disrupting the cell monolayer or artificial membrane, leading to artificially high permeability readings. Include appropriate solvent controls and assess membrane/monolayer integrity (e.g., TEER measurement for Caco-2 cells). |
| Neglecting Formulation Effects | In vitro permeability assays are often performed with the pure compound in a simple solvent, which doesn't account for the performance of the final formulation. Conduct permeability studies using the complete formulation to get a more predictive result. |
Quantitative Data Summary
The following table summarizes data from a study on the effect of different solvents on the absorption of salicylic acid, which can provide insights into how solvents might affect a compound like this compound.
| Solvent System (20%) | Observed Rate Constant for Disappearance from Gut (min⁻¹) | Significance vs. Control (p-value) |
| Control (Phosphate Buffer) | 0.0752 | - |
| Glycerol | 0.0310 | p ≤ 0.01 |
| PEG 6000 | 0.0327 | p ≤ 0.01 |
| Propylene Glycol | 0.0395 | Not specified |
| PEG 4000 | 0.0475 | p ≤ 0.01 |
| Ethanol (10%) | 0.0558 | Not specified |
| Data adapted from a study on salicylic acid absorption, which demonstrates that the choice of solvent significantly impacts the rate of drug disappearance from the gut. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is used to predict the intestinal permeability of a compound.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
- Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
2. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
- Add the test solution containing this compound (dissolved in the solvent/formulation to be tested) to the apical (donor) chamber.
- Add fresh HBSS to the basolateral (receiver) chamber.
- Incubate at 37°C with gentle shaking.
- At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
- Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol is designed to determine the bioavailability of this compound from different solvent-based formulations.
1. Animal Handling and Dosing:
- Use an appropriate number of healthy rodents (e.g., Sprague-Dawley rats), ensuring compliance with ethical guidelines.
- Fast the animals overnight before dosing.
- Administer the this compound formulation orally via gavage. Include a control group receiving an intravenous (IV) solution of this compound to determine absolute bioavailability.
2. Blood Sampling:
- Collect blood samples from a suitable site (e.g., tail vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
- Process the blood samples to obtain plasma and store at -80°C until analysis.
3. Sample Analysis:
- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
- Analyze the plasma samples to determine the concentration of this compound at each time point.
4. Pharmacokinetic Analysis:
- Plot the plasma concentration of this compound versus time.
- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.
- Calculate the absolute bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Workflow for assessing solvent effects on bioavailability.
Caption: Simplified Wnt/β-catenin signaling pathway.
Validation & Comparative
A Comparative Analysis of the Biological Activities of cis-alpha-Santalol and cis-beta-Santalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two primary constituents of sandalwood oil, cis-alpha-santalol and cis-beta-santalol. The information presented is supported by experimental data to aid in research and development endeavors.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the quantitative data on the biological activities of this compound and cis-beta-santalol.
| Biological Activity | Target/Assay | This compound | cis-beta-Santalol | Reference(s) |
| Anti-inflammatory | LPS-stimulated cytokine suppression in human dermal fibroblasts and keratinocytes | Equivalent to cis-beta-santalol | Equivalent to this compound | [1][2] |
| IL-6 Suppression (at 45µM) | ~40% inhibition | ~51% inhibition | [1] | |
| IL-8 Suppression (at 45µM) | ~91% inhibition | ~74% inhibition | [1] | |
| MCP-1 Suppression (at 45µM) | ~84% inhibition | ~78% inhibition | [1] | |
| CXCL5 Suppression (at 45µM) | ~99% inhibition | ~99% inhibition | [1] | |
| Anticancer | Human Epidermoid Carcinoma (A431) Cell Viability (24h) | IC50: ~50-75 µM | Not reported | [3] |
| Human Melanoma (UACC-62) Cell Viability (24h) | IC50: ~50-75 µM | Not reported | [3] | |
| Breast Cancer (MCF-7) Cell Viability | IC50 reported | Not reported, but some derivatives show cytotoxicity | [4][5] | |
| Breast Cancer (MDA-MB-231) Cell Viability | IC50 reported | Not reported | [4] | |
| Skin Whitening | Mushroom Tyrosinase Inhibition | Active inhibitor | Inactive | [6] |
| Maximal Inhibition of Tyrosinase | ~50 µM | Not applicable | [6] |
Key Findings
-
Anti-inflammatory Activity: Both this compound and cis-beta-santalol exhibit comparable and significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[1][2]
-
Anticancer Activity: The anticancer effects of sandalwood oil are predominantly attributed to this compound. It has been shown to inhibit the viability of various cancer cell lines, including skin and breast cancer.[3][7][8] There is limited evidence to support a significant anticancer role for cis-beta-santalol.
-
Skin Whitening Activity: this compound is an inhibitor of tyrosinase, a key enzyme in melanin synthesis, suggesting its potential as a skin-lightening agent.[6] In contrast, cis-beta-santalol does not appear to inhibit this enzyme.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Anti-inflammatory Activity: Cytokine Suppression Assay
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced cytokine production in skin cells by this compound and cis-beta-santalol.
Methodology:
-
Cell Culture: Co-cultures of human dermal fibroblasts and neonatal epidermal keratinocytes are established in 12-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound or cis-beta-santalol (e.g., 45 µM and 90 µM) for a specified period.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentrations of cytokines (e.g., IL-6, IL-8, MCP-1, CXCL5) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.
-
Data Analysis: The percentage of cytokine suppression by each santalol isomer is calculated relative to the LPS-stimulated control group.
Anticancer Activity: MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and cis-beta-santalol on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A431, UACC-62, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight.[9]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or cis-beta-santalol and incubated for 24-72 hours.[9][10]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Skin Whitening Activity: Mushroom Tyrosinase Inhibition Assay
Objective: To assess the inhibitory effect of this compound and cis-beta-santalol on mushroom tyrosinase activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, L-DOPA (substrate), and mushroom tyrosinase enzyme is prepared in a 96-well plate.
-
Inhibitor Addition: Various concentrations of this compound or cis-beta-santalol are added to the reaction mixture.
-
Incubation: The mixture is incubated at a controlled temperature.
-
Dopachrome Formation Measurement: The formation of dopachrome, a colored product of the enzymatic reaction, is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.[7]
-
Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence and absence of the santalol isomers. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting breast cancer cell migration by targeting the Wnt/β-catenin signaling pathway.[1][9][11]
Caption: Inhibition of Wnt/β-catenin pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the anticancer activity of santalol isomers using a cell-based assay.
Caption: Workflow for anticancer activity assessment.
References
- 1. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Elucidating the Role of Santalol as a Potent Inhibitor of Tyrosinase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
Santalol Isomers: A Comparative Analysis of Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic effects of α-santalol and β-santalol, the primary constituents of sandalwood oil. The information presented herein is based on available experimental data to facilitate further research and drug development.
Summary of Therapeutic Effects
Santalol isomers have demonstrated a range of therapeutic properties, including neuroprotective, anti-inflammatory, and anti-cancer effects. While both α- and β-santalol show comparable efficacy in neuroprotection and anti-inflammatory activities, the bulk of anti-cancer research has focused predominantly on α-santalol.
Data Presentation
Neuroprotective Effects: Inhibition of Transthyretin (TTR) Amyloidogenesis
Both α-santalol and β-santalol have been shown to inhibit the aggregation of transthyretin (TTR), a protein implicated in familial amyloid polyneuropathy.[1][2] In vitro studies demonstrate that both isomers effectively reduce the formation of TTR aggregates.[1]
| Isomer | Target | Assay | Key Findings | Reference |
| α-Santalol | TTRWT Aggregation | Turbidity Assay | EC50: 36.7 ± 1.2 µM | [1] |
| TTRV30M Aggregation | Turbidity Assay | EC50: 44.3 ± 3.5 µM | [1] | |
| TTR Tetramer Stabilization | Urea-induced Denaturation | Strong stabilizing effect at 64 µM | [1] | |
| β-Santalol | TTRWT Aggregation | Turbidity Assay | EC50: 31.1 ± 2.4 µM | [1] |
| TTRV30M Aggregation | Turbidity Assay | EC50: 34.5 ± 2.8 µM | [1] | |
| TTR Tetramer Stabilization | Urea-induced Denaturation | Strong stabilizing effect at 64 µM | [1] |
Anti-inflammatory Effects: Suppression of Pro-inflammatory Mediators
Both α-santalol and β-santalol have been found to equivalently suppress the production of pro-inflammatory cytokines, chemokines, and arachidonic acid metabolites in skin cells stimulated by lipopolysaccharide (LPS).[3]
| Isomer | Cell Type | Mediator | Effect | Reference |
| α-Santalol | Human Dermal Fibroblasts & Keratinocytes | Cytokines/Chemokines | Suppression of 20 out of 26 LPS-stimulated mediators | [3] |
| Prostaglandin E2 | Suppression of LPS-induced production | [3] | ||
| Thromboxane B2 | Suppression of LPS-induced production | [3] | ||
| β-Santalol | Human Dermal Fibroblasts & Keratinocytes | Cytokines/Chemokines | Equivalent suppression to α-santalol | [3] |
| Prostaglandin E2 | Equivalent suppression to α-santalol | [3] | ||
| Thromboxane B2 | Equivalent suppression to α-santalol | [3] |
Anti-cancer Effects of α-Santalol
Current research on the anti-cancer properties of santalol isomers has predominantly focused on α-santalol. It has been shown to induce cell-cycle arrest and apoptosis in various cancer cell lines.[4][5][6] Limited studies have suggested that sandalwood oil containing both isomers, and β-santalol itself, may have activity in skin cancer models, but direct comparative data with α-santalol is lacking.[3]
| Cancer Type | Cell Line | Effect | Mechanism | Reference |
| Skin Cancer | A431 (Epidermoid Carcinoma) | Induction of Apoptosis, G2/M Cell Cycle Arrest | Caspase activation, dissipation of mitochondrial membrane potential | [7] |
| UACC-62 (Melanoma) | G2/M Cell Cycle Arrest | Alteration of cell cycle regulatory proteins | [7] | |
| Breast Cancer | MCF-7 (ER-positive) | Inhibition of Cell Viability and Proliferation, G2/M Cell Cycle Arrest, Apoptosis | Changes in G2/M regulatory cyclins and CDKs, activation of caspase-8, -9, -6, and -7 | [6][8] |
| MDA-MB-231 (ER-negative) | Inhibition of Cell Viability and Proliferation, G2/M Cell Cycle Arrest, Apoptosis | Upregulation of p21, suppression of mutated p53, activation of caspase-8, -9, -3, and -6 | [6][8] | |
| Prostate Cancer | PC-3 (Androgen-independent) | Decreased Cell Viability, Induction of Apoptosis | Activation of caspase-3, PARP cleavage | [9] |
| LNCaP (Androgen-dependent) | Decreased Cell Viability, Induction of Apoptosis | Activation of caspase-3, PARP cleavage | [9] |
Experimental Protocols
TTR Aggregation Inhibition Assay
This in vitro assay assesses the ability of compounds to inhibit the acid-induced aggregation of transthyretin.
-
Preparation of TTR Solution: A solution of wild-type or mutant TTR is prepared in a buffer at a concentration of 1 mg/ml.[1]
-
Incubation with Santalol Isomers: The TTR solution is incubated with multiple concentrations of α-santalol or β-santalol.[1]
-
Induction of Aggregation: Aggregation is induced by acidifying the solution to a pH of 4.2.[1]
-
Incubation: The samples are incubated at 37°C for 72 hours.[1]
-
Measurement: The turbidity of the solution is measured at 340 nm to determine the extent of TTR aggregation. The percentage of aggregation is calculated relative to a control without the santalol isomer.[1]
LPS-induced Cytokine Production in Skin Cells
This assay evaluates the anti-inflammatory effects of santalol isomers by measuring their ability to suppress the production of cytokines and chemokines in skin cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Human dermal fibroblasts and neo-epidermal keratinocytes are co-cultured.[3]
-
Stimulation and Treatment: The co-cultures are exposed to LPS (1 µg/mL) to induce an inflammatory response. Simultaneously, the cells are treated with varying concentrations of α-santalol, β-santalol, or a control vehicle.[3]
-
Incubation: The cells are incubated for 24 hours.[3]
-
Sample Collection: The conditioned media is collected.[3]
-
Analysis: The levels of various cytokines and chemokines in the media are quantified using cytokine antibody arrays and enzyme-linked immunosorbent assays (ELISAs).[3]
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of Santalol Isomers
Experimental Workflow for TTR Aggregation Inhibition Assay
Anti-inflammatory Signaling of Santalol Isomers
Anti-cancer Signaling Pathway of α-Santalol
References
- 1. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 2. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 3. tisserandinstitute.org [tisserandinstitute.org]
- 4. α-Santalol derivatives from Santalum album and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Effects of Sandalwood (Santalum album) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of cis-alpha-Santalol in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of cis-alpha-Santalol in xenograft models, benchmarked against other targeted therapies. The information presented is collated from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy in Prostate Cancer Xenograft Models
This compound has demonstrated significant antitumor activity in a prostate cancer xenograft model. The following table summarizes its in vivo efficacy in comparison to established multi-targeted kinase inhibitors, Sunitinib and Vandetanib, which also target pathways relevant to cancer progression.
| Compound | Xenograft Model | Dosage & Administration | Key Findings | Reference |
| This compound | PC-3 (Prostate Cancer) | 5 mg/kg, daily oral gavage | Significantly reduced tumor volume and weight.[1][2] | Saraswati et al., 2013 |
| Sunitinib | LNCaP (Prostate Cancer) | 40 mg/kg/day, oral gavage | Significantly inhibited tumor growth compared to control.[3][4] | Guérin et al., 2008; Cumashi et al., 2008 |
| Vandetanib | Adenoid Cystic Carcinoma | 50 mg/kg/day, oral gavage | Significantly inhibited tumor growth in an orthotopic model. | Amen et al., 2008 |
In Vitro Anticancer Activity: A Head-to-Head Comparison
In vitro studies provide further insights into the potency of this compound compared to Sunitinib and Vandetanib. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the effectiveness of these compounds in inhibiting cancer cell viability.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HUVEC | Cell Viability | 17.8 μM | Saraswati et al., 2013 |
| Sunitinib | HUVEC | Cell Viability | 2.1 μM | Saraswati et al., 2013 |
| Vandetanib | HUVEC | Cell Viability | 4.6 μM | Saraswati et al., 2013 |
Experimental Protocols
Prostate Cancer Xenograft Model (PC-3)
This protocol outlines the methodology for establishing and evaluating the efficacy of anticancer compounds in a PC-3 prostate cancer xenograft model.
1. Cell Culture and Preparation:
-
PC-3 human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 70-80% confluency, harvested using trypsin-EDTA, and washed with phosphate-buffered saline (PBS).
-
Cell viability is assessed using trypan blue exclusion, and the cell suspension is adjusted to the desired concentration for injection (e.g., 3.0 x 10^6 cells per injection).[5]
2. Animal Model:
-
Male athymic nude mice (4-6 weeks old) are used for the study.[5]
-
Mice are allowed to acclimatize for at least one week before the commencement of the experiment.
3. Tumor Implantation:
-
A suspension of PC-3 cells is injected subcutaneously into the flank of each mouse.[5][6][7]
-
To enhance tumor formation, cells may be mixed with Matrigel.[6][8]
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[6][7]
-
This compound (e.g., 5 mg/kg), comparator drugs, or vehicle control are administered, typically via oral gavage, on a predetermined schedule (e.g., daily).
5. Tumor Measurement and Data Analysis:
-
Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using digital calipers.[5][7][9]
-
Tumor volume is calculated using the formula: Volume = (width)² x length/2.[5][9]
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Statistical analysis is performed to compare tumor growth and final tumor weight between the treatment and control groups.
Signaling Pathway and Experimental Workflow
VEGFR2 Signaling Pathway Targeted by this compound
This compound exerts its anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts downstream signaling cascades crucial for tumor angiogenesis and cell proliferation.[1][2]
Experimental Workflow for Xenograft Studies
The following diagram illustrates the typical workflow for validating the anticancer effects of a compound in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The preventative effects of sunitinib malate observed in the course from non-castration to castration LNCaP xenograft prostate tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. pubcompare.ai [pubcompare.ai]
A Comparative Guide to Synthetic versus Natural Cis-α-Santalol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cis-α-santalol, a major constituent of sandalwood oil, has garnered significant interest in the scientific community, particularly for its anti-cancer and anti-inflammatory properties.[1][2][3] As biotechnological production methods for cis-α-santalol emerge as a sustainable alternative to sourcing from the slow-growing sandalwood tree, a critical question arises: does synthetic cis-α-santalol exhibit comparable biological activity to its natural counterpart?
This guide provides a comprehensive overview of the known biological activities of natural cis-α-santalol, details on its synthesis, and standardized protocols for key assays to enable researchers to conduct their own comparative studies. While direct, peer-reviewed comparative studies in the same assays are currently limited in publicly available literature, the prevailing scientific assumption is that biologically active compounds with identical chemical structures should exhibit equivalent efficacy. One recent and scalable synthesis method involves a fermentation process that yields α-santalol and β-santalol in a ratio similar to that of natural sandalwood oil.[4]
Quantitative Data on the Biological Activity of Natural α-Santalol
The following tables summarize the observed effects of natural α-santalol in various cancer cell lines. This data is extracted from multiple studies and serves as a benchmark for potential comparative analyses.
Table 1: Cytotoxicity of α-Santalol in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Observed Effect | Reference |
| PC-3 | Prostate Cancer | Trypan Blue Exclusion | 25-75 | Decreased cell viability in a concentration and time-dependent manner.[5] | [5] |
| LNCaP | Prostate Cancer | Trypan Blue Exclusion | 25-75 | Decreased cell viability in a concentration and time-dependent manner.[5] | [5] |
| MDA-MB-231 | Breast Cancer | Migration Assay | 40 | Significant reduction in migratory potential.[6] | [6] |
| MCF-7 | Breast Cancer | Migration Assay | Not specified | Significant reduction in migratory potential.[6] | [6] |
| A431 | Skin Cancer (Epidermoid Carcinoma) | MTT Assay | 50-100 (for 24h) | 26.7% - 56.8% decrease in cell viability. | |
| UACC-62 | Skin Cancer (Melanoma) | MTT Assay | 50-100 (for 24h) | 20.2% - 51.1% decrease in cell viability. | |
| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | Exhibited tumor-selective cytotoxicity.[7] | [7] |
Table 2: Mechanistic Actions of α-Santalol in Cancer Cells
| Cell Line | Cancer Type | Mechanism | Key Findings | Reference |
| PC-3 | Prostate Cancer | Apoptosis Induction | Activation of caspase-3 and PARP cleavage.[5] | [5] |
| LNCaP | Prostate Cancer | Apoptosis Induction | Activation of caspase-3 and PARP cleavage.[5] | [5] |
| MDA-MB-231 | Breast Cancer | Inhibition of Cell Migration | Affects the localization of β-catenin from the cytosol to the nucleus.[6] | [6] |
| A431 | Skin Cancer (Epidermoid Carcinoma) | Cell Cycle Arrest | Induction of G2/M phase arrest.[8] | [8] |
| UACC-62 | Skin Cancer (Melanoma) | Cell Cycle Arrest | Induction of G2/M phase arrest.[8] | [8] |
Key Signaling Pathways Modulated by Natural α-Santalol
Natural α-santalol has been shown to exert its anticancer effects through the modulation of several critical signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Caption: Signaling pathways modulated by natural α-santalol in cancer cells.
Experimental Protocols
To facilitate comparative studies, detailed protocols for two key in vitro assays are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of synthetic and natural cis-α-santalol in culture medium. Remove the old medium from the wells and add 100 µL of the prepared treatments (including a vehicle control).
-
Incubation with Treatment: Incubate the cells with the treatments for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
Wound Healing (Scratch) Assay
This assay is used to measure cell migration in vitro. It is a straightforward and economical method to study the effects of compounds on cell motility.[10][11]
Caption: Experimental workflow for the wound healing (scratch) assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to grow to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of synthetic or natural cis-α-santalol (and a vehicle control).
-
Image Acquisition: Capture an initial image of the scratch at time zero (T=0) using a microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between treatment groups.
Conclusion
While the existing body of research robustly supports the anti-cancer and anti-inflammatory activities of natural cis-α-santalol, there is a clear need for direct comparative studies to confirm the bioequivalence of its synthetic counterparts. The protocols and data presented in this guide are intended to provide a foundational resource for researchers to undertake such investigations. The expectation is that chemically identical synthetic cis-α-santalol will exhibit the same biological activities as the natural form, a hypothesis that, once confirmed, will pave the way for the sustainable development of new therapeutics.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal properties of alpha-santalol, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 5. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. α-Santalol derivatives from Santalum album and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of cis-alpha-Santalol Quantification Methods: A Comparative Guide
Abstract:
This guide provides a detailed comparison of two common analytical techniques for the quantification of cis-alpha-Santalol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols, presents a comparative analysis of their performance metrics, and offers visual workflows to aid in method selection and implementation. The information herein is compiled from a comprehensive review of scientific literature and is intended to support the development and validation of robust analytical methods for this key fragrant and therapeutic compound.
Introduction
This compound is a primary sesquiterpene alcohol found in the essential oil of sandalwood (Santalum album L.). It is a major contributor to the characteristic fragrance and therapeutic properties of the oil, which is widely used in perfumery, cosmetics, and traditional medicine. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and clinical research. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques employed for this purpose.[1][2] This guide presents a cross-validation of these two methods to assist researchers in selecting the most suitable approach for their specific analytical needs.
Comparative Analysis of Quantitative Performance
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of this compound by GC-FID and HPLC-UV, based on data reported in validated methods for essential oil components.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Reference(s) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.992 | [3][4] |
| Accuracy (% Recovery) | 80.23–115.41% | Typically within 80-120% for validated methods | [3][5] |
| Precision (% RSD) | Intra-day: ≤ 12.03% Inter-day: ≤ 11.34% | Typically < 2% for system precision | [3][6] |
| Limit of Detection (LOD) | Method dependent, can be in the low µg/mL range | Method dependent, can be in the low µg/mL range | [7][8] |
| Limit of Quantification (LOQ) | Method dependent, can be in the low µg/mL range | Method dependent, can be in the low µg/mL range | [7][8] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol is based on established methods for the analysis of sesquiterpenoids in essential oils.[1]
3.1.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of pure this compound in hexane. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.10–10.00 μg/mL).[3]
-
Sample Solution: Dilute the sandalwood oil or extract containing this compound in hexane to a concentration that falls within the calibration range.
3.1.2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID).
-
Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector Temperature: 250°C.[9]
-
Injection Volume: 1 µL with a split ratio of 1:50.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp to 100°C at 5°C/min, hold for 1 minute.
-
Ramp to 246°C at 120°C/min, hold for 3 minutes.[3]
-
-
Detector Temperature: 280°C.[10]
-
Data Acquisition: Use chromatography data software to integrate the peak area of this compound.
3.1.3. Data Analysis
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method
This protocol is a representative method for the analysis of santalol and other essential oil components.
3.2.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of pure this compound in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve a known quantity of sandalwood oil or extract in methanol, sonicate to ensure complete dissolution, and make up to a final volume. Filter the solution through a 0.45 µm syringe filter before injection.[6]
3.2.2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 229 nm.[6]
-
Injection Volume: 20 µL.
3.2.3. Data Analysis
Create a calibration curve by plotting the peak area against the concentration of the this compound standards. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method Workflows and Signaling Pathways
The following diagrams illustrate the generalized workflows for the quantification of this compound using the described GC-FID and HPLC-UV methods.
References
- 1. researchgate.net [researchgate.net]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. thaiscience.info [thaiscience.info]
- 10. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
The Sesquiterpene Showdown: cis-alpha-Santalol versus a Field of Contenders in Skin Cancer Prevention
A comprehensive analysis of experimental data reveals the promising, yet nuanced, role of cis-alpha-santalol in skin cancer chemoprevention when compared to other sesquiterpenes. This guide synthesizes key findings on efficacy, mechanisms of action, and experimental protocols to inform researchers and drug development professionals.
In the ongoing search for effective natural compounds in oncology, the sesquiterpene this compound, the primary constituent of sandalwood oil, has emerged as a significant candidate for skin cancer prevention. Extensive research has demonstrated its ability to impede the development of both chemically and UVB-induced skin tumors in animal models.[1][2][3][4] This guide provides a comparative analysis of this compound against other notable sesquiterpenes—beta-santalol, components of bergamot oil, and tea tree oil—delving into the experimental evidence that underpins their potential as chemopreventive agents.
Comparative Efficacy in Skin Carcinogenesis
Experimental studies have consistently highlighted the dose-dependent chemopreventive effects of topical alpha-santalol application. In UVB-induced skin carcinogenesis models using SKH-1 hairless mice, treatment with alpha-santalol has been shown to significantly reduce tumor incidence, multiplicity, and size.[1][2][3][5] For instance, a 5% topical application of alpha-santalol resulted in a 72% reduction in tumor multiplicity in UVB-induced tumorigenesis.[1][2] Furthermore, studies on chemically induced skin cancer in CD-1 and SENCAR mice have shown that alpha-santalol effectively inhibits tumor promotion.[2][6]
In contrast, the evidence for other sesquiterpenes is more varied. While beta-santalol, another component of sandalwood oil, has demonstrated anti-inflammatory properties, its direct chemopreventive efficacy in skin cancer models is less documented than that of its alpha isomer.[1][7] Bergamot oil, containing sesquiterpenes like bergamottin, has a complex history. While recent research suggests potential anti-proliferative and anti-aging effects of bergamot polyphenolic fractions, historical use of psoralen-containing bergamot oil in tanning products was linked to an increased risk of melanoma.[8][9][10] Tea tree oil, and its primary active constituent terpinen-4-ol, has demonstrated antitumor effects, particularly in melanoma cell lines, by inhibiting cell growth and inducing apoptosis.[11][12][13][14]
Table 1: Comparative Efficacy of Sesquiterpenes in Skin Cancer Prevention (Animal Studies)
| Sesquiterpene/Oil | Animal Model | Carcinogen | Key Findings | Reference |
| This compound | SKH-1 hairless mice | UVB | 72% reduction in tumor multiplicity (5% topical application) | [1][2] |
| CD-1 and SENCAR mice | DMBA/TPA | Significant decrease in papilloma incidence and multiplicity | [2][6] | |
| Tea Tree Oil | Immune-competent mice | Subcutaneous melanoma (B16) and mesothelioma (AE17) cells | In vivo tumor growth inhibition | [13] |
| Bergamot Oil | (Limited in vivo data for direct cancer prevention) | Photocarcinogenic concerns with psoralen-containing oil | [8] | |
| beta-Santalol | (Limited in vivo data for direct cancer prevention) | Anti-inflammatory effects noted | [1] |
Mechanisms of Action: A Look at the Signaling Pathways
The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][4][15] In human epidermoid carcinoma A431 cells, alpha-santalol treatment leads to a decrease in cell viability and induces apoptosis through both caspase-dependent and -independent pathways.[16][17] Mechanistic studies have revealed the involvement of caspase-3, -8, and -9 activation, cleavage of poly(ADP-ribose) polymerase (PARP), disruption of mitochondrial membrane potential, and the release of cytochrome c.[1][16] Furthermore, alpha-santalol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[18][19][20][21]
The proposed molecular pathways for other sesquiterpenes share some similarities. Tea tree oil's active component, terpinen-4-ol, is also known to induce caspase-dependent apoptosis in melanoma cells.[13] Some sesquiterpene lactones have been found to target the PI3K/Akt/mTOR pathway and induce apoptosis in various cancer cell lines.[22][23] Bergamot extracts have been reported to have anti-proliferative and pro-apoptotic effects, though the specific sesquiterpene contributions are not always clearly defined.
Below is a DOT language script illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in skin cancer cells.
Experimental Protocols: A Guide to Key Methodologies
To facilitate the replication and extension of these findings, detailed experimental protocols are crucial.
In Vivo Skin Carcinogenesis Model (UVB-Induced)
-
Animal Model: Female SKH-1 hairless mice, typically 6-8 weeks old.
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
UVB Source: A bank of fluorescent UVB lamps (e.g., FS72T12-UVB-HO) emitting a spectrum of 280–320 nm.
-
Treatment Groups:
-
Control Group: Topical application of vehicle (e.g., acetone).
-
Experimental Group: Topical application of this compound (e.g., 5% w/v in acetone).
-
-
Procedure:
-
The dorsal skin of the mice is treated with the vehicle or alpha-santalol solution.
-
After a set time (e.g., 30 minutes), the mice are exposed to a specific dose of UVB radiation (e.g., 180 mJ/cm²).
-
This procedure is repeated multiple times a week (e.g., 3 times) for a specified duration (e.g., 30 weeks).[3]
-
-
Data Collection: Tumor incidence (percentage of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor size are recorded weekly.
-
Histopathological Analysis: At the end of the study, skin tumors and surrounding tissues are collected for histological examination.
Below is a DOT language script outlining the experimental workflow for the in vivo skin carcinogenesis model.
Caption: Workflow for in vivo UVB-induced skin cancer studies.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Line: Human epidermoid carcinoma A431 cells.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 25-75 µM) or vehicle for different time points (e.g., 3, 6, 12 hours).[16]
-
Procedure:
-
After treatment, both floating and attached cells are collected.
-
Cells are washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
-
Analysis: Stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Table 2: Summary of In Vitro Effects of this compound on A431 Cells
| Assay | Key Findings | Concentration/Time | Reference |
| Cell Viability | Concentration- and time-dependent decrease in cell number | 25-75 µM | [16] |
| Apoptosis (Annexin V/PI) | Significant increase in apoptotic cells as early as 3 hours | 25-75 µM | [16] |
| Caspase Activity | Activation of caspase-3, -8, and -9 | [16] | |
| Mitochondrial Membrane Potential | Disruption of mitochondrial membrane potential | [16] | |
| Cytochrome c Release | Release of cytochrome c into the cytosol | [16] |
Conclusion
The available experimental data strongly supports the potential of this compound as a chemopreventive agent against skin cancer. Its well-documented efficacy in animal models, coupled with a growing understanding of its molecular mechanisms involving apoptosis induction and cell cycle arrest, positions it as a promising candidate for further preclinical and clinical development. While other sesquiterpenes, such as those found in tea tree oil, also exhibit anticancer properties, the body of evidence for this compound in the context of skin cancer prevention is currently more robust and detailed. The complex profile of bergamot oil, with both beneficial and historically detrimental components, underscores the importance of isolating and characterizing individual bioactive compounds. Future research should focus on comparative clinical trials to definitively establish the efficacy of these sesquiterpenes in human populations and to further elucidate their intricate molecular targets.
References
- 1. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Chemopreventive effects of alpha-santalol on ultraviolet B radiation-induced skin tumor development in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skin cancer chemoprevention by α-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoprevention by alpha-santalol on UVB radiation-induced skin tumor development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandalwood Album Oil as a Botanical Therapeutic in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bergamot orange - Wikipedia [en.wikipedia.org]
- 9. community.the-hospitalist.org [community.the-hospitalist.org]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. immunitytherapycenter.com [immunitytherapycenter.com]
- 12. Thieme E-Journals - Planta Medica International Open / Abstract [thieme-connect.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Tea tree oil might combat melanoma. | Semantic Scholar [semanticscholar.org]
- 15. A novel chemopreventive mechanism for a traditional medicine: East Indian sandalwood oil induces autophagy and cell death in proliferating keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Role Of Pi3k/Akt/Mtor Pathways Behind Pathogenesis Of Skin Cancer: A Brief Review | Neuroquantology [neuroquantology.com]
- 21. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Cis-alpha-Santalol: A Comparative Analysis Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cis-alpha-Santalol, a naturally derived sesquiterpene, with standard chemotherapeutic agents in preclinical cancer models. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visualizations of the key signaling pathways involved in their mechanisms of action.
Quantitative Efficacy: A Comparative Overview
The cytotoxic effects of this compound and standard chemotherapeutics have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. The tables below summarize the IC50 values for this compound and commonly used chemotherapeutic drugs in breast and skin cancer cell lines.
It is crucial to note that the following IC50 values are compiled from different studies. Direct comparison of absolute values should be approached with caution due to inherent variations in experimental conditions, such as incubation times and assay methodologies.
Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| This compound | MDA-MB-231 | ~4.5 µg/mL[1] |
| MCF-7 | Not explicitly stated in µM or µg/mL, but demonstrated dose-dependent inhibition[2][3] | |
| Doxorubicin | MCF-7 | 1.1 µg/ml[4] |
| MDA-MB-231 | 1.38 µg/ml[4] | |
| Paclitaxel | MCF-7 | 3.5 µM |
| MDA-MB-231 | 0.3 µM |
Skin Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| This compound | A431 | Showed significant inhibition of cell viability at 50-100 µM after 24h[5][6] |
| UACC-62 (Melanoma) | Showed significant inhibition of cell viability at 50-100 µM after 24h[5][6] | |
| 5-Fluorouracil | A431 | Showed cytotoxic effects, but specific IC50 not provided in the context of a direct comparison.[7] |
| Cisplatin | A431 | Showed cytotoxic effects, but specific IC50 not provided in the context of a direct comparison. |
Mechanism of Action: Signaling Pathways
This compound and standard chemotherapeutics exert their anticancer effects by modulating distinct signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
This compound Signaling
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. In breast cancer cells, it has been observed to down-regulate survivin and target the Wnt/β-catenin pathway.[8][9][10] In skin cancer cells, it induces G2/M phase cell cycle arrest by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases.[5][11][12]
Standard Chemotherapeutics Signaling
Standard chemotherapeutic agents like doxorubicin, paclitaxel, 5-fluorouracil, and cisplatin have well-established mechanisms of action. Doxorubicin and cisplatin primarily induce DNA damage, leading to apoptosis.[13][14][15][16][17][18][19] Paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent apoptosis.[20][21][22][23][24] 5-Fluorouracil, an antimetabolite, inhibits thymidylate synthase, a crucial enzyme for DNA synthesis, leading to "thymineless death".[25][26][27][28]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound or a standard chemotherapeutic) and a vehicle control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC).
-
Incubate the cells in the dark.
-
(Optional) Add a viability dye, such as propidium iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Culture and treat cells with the test compound.
-
Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Wash the fixed cells and treat them with RNase to remove RNA.
-
Stain the cells with propidium iodide (PI), which intercalates with DNA.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jrmds.in [jrmds.in]
- 5. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ddtjournal.com [ddtjournal.com]
- 8. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 9. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Survivin Down-regulation by α-Santalol Is Not Mediated Through PI3K-AKT Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. molbiolcell.org [molbiolcell.org]
- 21. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Fluorouracil - Wikipedia [en.wikipedia.org]
- 26. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 27. researchgate.net [researchgate.net]
- 28. nbinno.com [nbinno.com]
A Comparative Guide to Cis-Alpha and Cis-Beta-Santalol: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two primary constituents of sandalwood oil, cis-alpha-santalol and cis-beta-santalol. The information presented is based on available experimental data to facilitate further research and development.
Structural Comparison
This compound and cis-beta-santalol are sesquiterpenoid alcohols, sharing the same molecular formula (C₁₅H₂₄O) and molecular weight (220.35 g/mol ). However, they possess distinct structural skeletons. This compound is characterized by a tricyclic structure, whereas cis-beta-santalol has a bicyclic core. This fundamental difference in their three-dimensional arrangement is the basis for their varied biological activities.
Caption: Chemical structures of this compound and cis-beta-Santalol.
Functional Comparison: A Data-Driven Overview
While both isomers contribute to the characteristic fragrance and therapeutic properties of sandalwood oil, they exhibit notable differences in their biological potency. The majority of research has concentrated on this compound, revealing its significant anti-cancer, anti-inflammatory, and neuroleptic activities.[1] Comparative data, where available, suggests that this compound is often the more potent of the two isomers.
Quantitative Data Summary
| Biological Activity | Test System | Parameter | This compound | cis-beta-Santalol |
| Antifungal | Trichophyton rubrum | MIC (µ g/disc ) | 12.5[2] | 25.0 - 125[2] |
| Ichthyotoxicity | Killifish (Oryzias latipes) | TLm (ppm, 24h) | 1.9[2] | 5.0[2] |
| Receptor Binding | Cannabinoid Receptor Type 2 (CB2) | Kᵢ (µM) | 10.49 | 8.19 |
Key Signaling Pathways
Research into the molecular mechanisms of santalol isomers has primarily elucidated the pathways affected by this compound, particularly in the context of cancer.
This compound:
-
Apoptosis Induction in Cancer Cells: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3][4] This is achieved through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[4]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase, preventing them from dividing and multiplying.[1]
-
Wnt/β-catenin Pathway Inhibition: In breast cancer cells, this compound has been demonstrated to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway. It affects the localization of β-catenin, a crucial protein in this pathway.
Caption: Anticancer mechanisms of this compound.
Information regarding the specific signaling pathways modulated by cis-beta-santalol is less defined in current literature, highlighting an area for future research.
Experimental Protocols
Antifungal Susceptibility Testing: Disc Diffusion Assay
This protocol is adapted from methodologies used to test the antifungal efficacy of essential oil components against dermatophytes like Trichophyton rubrum.[2]
Caption: Experimental workflow for the disc diffusion assay.
Methodology:
-
Fungal Culture Preparation: A standardized suspension of the test fungus (e.g., Trichophyton rubrum) is prepared in a sterile saline solution to a specific turbidity (e.g., McFarland standard).
-
Inoculation: A sterile cotton swab is dipped into the fungal suspension and swabbed evenly across the surface of an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
Disc Preparation: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a defined amount of this compound or cis-beta-santalol (e.g., 12.5 µg). A solvent control (negative control) and a standard antifungal agent (positive control, e.g., griseofulvin) are also prepared.
-
Application: The prepared discs are carefully placed onto the surface of the inoculated agar plate, ensuring firm contact.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 28°C) for a period sufficient for fungal growth to become visible (typically 5-7 days).
-
Data Collection: The diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
Ichthyotoxicity Bioassay
This protocol is based on the general principles of acute toxicity testing in fish, such as the killifish (Oryzias latipes), to determine the median tolerance limit (TLm).[2]
Methodology:
-
Acclimatization: Test organisms (e.g., adult killifish) are acclimated to laboratory conditions (temperature, pH, water quality) for a specified period.
-
Test Solutions: A series of test concentrations of this compound and cis-beta-santalol are prepared in the fish medium. A control group with no test substance is also maintained.
-
Exposure: A specific number of fish are introduced into beakers containing the different test concentrations and the control solution.
-
Observation: The fish are observed for mortality and any signs of toxicity at regular intervals over a defined period (e.g., 24 hours).
-
Data Analysis: The mortality data is recorded for each concentration. The median tolerance limit (TLm), which is the concentration at which 50% of the test organisms survive for the specified exposure time, is calculated using appropriate statistical methods.
References
A Comparative Guide to the Spectroscopic Identification of cis-alpha-Santalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data of cis-alpha-Santalol with its common isomers, trans-alpha-Santalol and beta-Santalol. By presenting key identifying features from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a practical resource for the unambiguous confirmation of this compound's identity in research and development settings.
Workflow for Spectroscopic Identification
The following workflow outlines the logical steps for confirming the identity of a sample suspected to be this compound using spectral data.
Caption: Workflow for the spectroscopic identification of this compound.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its common isomers.
Table 1: ¹H-NMR Spectral Data (500 MHz, CDCl₃)
| Proton | This compound (δ ppm) | trans-alpha-Santalol (δ ppm) | beta-Santalol (δ ppm) |
| H-1' | 5.31 (t, J=7.0 Hz) | ~5.40 | 5.18 (t, J=7.0 Hz) |
| H-10' | 4.14 (s) | ~4.08 | 4.12 (d, J=0.5 Hz) |
| CH₃-11' | 1.68 (s) | ~1.75 | 1.76 (s) |
| CH₃-12 | 1.05 (s) | ~1.05 | 1.00 (s) |
| CH₃-13 | 0.82 (s) | ~0.82 | 0.84 (s) |
Note: Data for trans-alpha-Santalol is estimated based on typical shifts for E/Z isomers and may vary.
Table 2: ¹³C-NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | This compound (δ ppm) | trans-alpha-Santalol (δ ppm) | beta-Santalol (δ ppm) |
| C-1' | 124.9 | ~125.0 | 121.7 |
| C-2' | 139.5 | ~139.0 | 140.7 |
| C-10' | 60.5 | ~67.0 | 59.3 |
| C-11' | 21.2 | ~14.0 | 20.8 |
| C-12 | 26.2 | ~26.2 | 27.2 |
| C-13 | 11.9 | ~11.9 | 17.5 |
Note: Data for trans-alpha-Santalol is estimated based on typical shifts for E/Z isomers and may vary.
Table 3: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 220 | 121, 108, 93, 80 |
| beta-Santalol | 220 | 121, 107, 93, 81 |
Table 4: Infrared Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| This compound | ~3330 (broad) | ~2940 | ~1650 |
| beta-Santalol | ~3340 (broad) | ~2940 | ~1645 |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified santalol isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H-NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C-NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or hexane) into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern to a reference library (e.g., NIST).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty salt plates.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the frequencies of key functional group vibrations, such as the O-H stretch of the alcohol and the C=C stretch of the alkene.
By following these protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the identity of this compound and distinguish it from its common isomers.
Cis-alpha-Santalol: A Validated Quality Marker for Authentic Sandalwood Oil
A definitive guide for researchers and drug development professionals on the validation of cis-alpha-santalol for ensuring the quality and authenticity of sandalwood oil. This guide provides a comparative analysis of key quality markers, detailed experimental protocols for their quantification, and insights into the biological significance of alpha-santalol.
The essential oil of sandalwood (Santalum album L.) is a highly valued commodity in the pharmaceutical, cosmetic, and fragrance industries due to its distinct aroma and therapeutic properties. The increasing demand and high price of authentic sandalwood oil have led to widespread issues of adulteration and substitution with lower-grade oils or synthetic compounds. Consequently, robust analytical methods are crucial to verify the quality and authenticity of sandalwood oil. This guide establishes this compound as a primary biomarker for genuine sandalwood oil and provides the necessary scientific data and methodologies for its validation.
Comparative Analysis of Sandalwood Oil Quality Markers
The quality of sandalwood oil is primarily determined by the concentration of its major constituents, the sesquiterpene alcohols α-santalol and β-santalol. International standards and scientific studies consistently highlight the importance of these compounds. While other components contribute to the overall aromatic profile, the santalol isomers are directly linked to the oil's characteristic fragrance and biological activity.
Table 1: Comparison of Key Quality Markers in Sandalwood Oil (Santalum album)
| Marker | Typical Concentration Range (%) | Analytical Method of Choice | Role in Quality Assessment |
| (Z)-α-Santalol (this compound) | 41 - 55% [1][2][3] | GC-MS | Primary quality indicator. High concentrations are characteristic of authentic Santalum album oil. Responsible for the light, woody aroma.[4] |
| (Z)-β-Santalol (cis-beta-santalol) | 16 - 24% [1][2][3] | GC-MS | Secondary quality indicator. The ratio of α- to β-santalol is a critical parameter for authenticity. Contributes to the stronger, woody fragrance.[4] |
| Total Santalols | > 90% (Historically)[5] | GC-MS | Overall indicator of oil richness, though modern distillation may yield lower percentages.[5] |
| α-Santalene | 0.56 - 1.6%[6] | GC-MS | Minor component, but its presence and ratio to other terpenes can indicate origin and purity. |
| β-Santalene | 1.12 - 2.35%[6] | GC-MS | Minor component, contributes to the overall chemical fingerprint. |
| epi-β-Santalol | 2.23 - 3.51%[6] | GC-MS | A related santalol isomer, its concentration can vary. |
| trans-α-Bergamotol | 4.03 - 7.77%[6] | GC-MS | A significant sesquiterpenoid that can be present in authentic oil. |
| Valerianol, Elemol, Eudesmol isomers | Variable (High in adulterants)[1][7] | GC-MS | Adulteration markers. Predominant in cheaper oils like West Indian Sandalwood (Amyris balsamifera) often used as a substitute.[1][7] |
| Synthetic compounds (e.g., Javanol, Polysantol, Ebanol) | Absent in pure oil[1][7] | GC-MS | Adulteration markers. Indicate fraudulent substitution with synthetic fragrances.[1][7] |
Experimental Protocols for Quality Validation
Accurate quantification of this compound and other key markers is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and analysis of santalols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the gold standard for analyzing the volatile components of essential oils, providing both qualitative and quantitative data.[5]
1. Sample Preparation:
-
Dilute the sandalwood oil sample in a suitable solvent (e.g., n-hexane, chloroform, or diethyl ether) to a concentration of approximately 1.0% (v/v).[8]
-
Dry the extract over anhydrous sodium sulfate.[8]
-
Filter the sample prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a nonpolar stationary phase (e.g., TR-5MS).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector: Split mode (e.g., split ratio 1:90) at a temperature of 220°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: Increase to 220°C at a rate of 3°C/min.
-
Final hold: 220°C for 20 minutes.[8]
-
-
Mass Spectrometer:
3. Data Analysis:
-
Identify individual components by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Quantify the relative percentage of each component by integrating the peak area in the total ion chromatogram.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers an alternative method for the analysis of santalols, particularly for preparative separation.[9][10]
1. Sample Preparation:
-
Prepare a standard solution of the analyte (e.g., santalol) in the mobile phase.
-
Dissolve the sandalwood oil sample in the mobile phase.
2. HPLC Instrumentation and Conditions:
-
Column: Reverse-phase column (e.g., Newcrom R1).[9]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[9]
-
Detector: UV detector or Mass Spectrometer (MS).
-
For preparative separation of α- and β-santalols, a silver nitrate-impregnated silica gel stationary phase can be used with a mobile phase of hexane or dichloromethane.[10]
Visualizing the Validation Workflow and Biological Relevance
Diagrams are provided to illustrate the experimental workflow for quality control and the known signaling pathways affected by alpha-santalol, which is of particular interest to drug development professionals.
Caption: Workflow for Sandalwood Oil Quality Validation using GC-MS.
Alpha-santalol is not only a marker of quality but also possesses significant biological activities, including anticancer and anti-inflammatory properties.[4][11] Its mechanisms of action involve the modulation of key cellular signaling pathways.
Caption: Known Signaling Pathways Modulated by alpha-Santalol.
Conclusion
The validation of this compound as a primary quality marker is indispensable for ensuring the therapeutic efficacy and commercial value of sandalwood oil. The concentration of this compound, in conjunction with cis-beta-santalol and the absence of common adulterants, provides a reliable indicator of authentic Santalum album oil. The standardized GC-MS methodology presented here offers a robust framework for researchers, scientists, and drug development professionals to confidently assess the quality of sandalwood oil. Furthermore, the understanding of alpha-santalol's interaction with cellular signaling pathways underscores its potential for therapeutic applications, making its accurate quantification all the more critical. The use of counterfeit or adulterated oils not only constitutes commercial fraud but also poses potential health risks due to the presence of uncharacterized synthetic compounds.[1][7] Therefore, rigorous quality control centered on the validation of this compound is paramount.
References
- 1. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Assessment of Quality of Products Called Sandalwood Oil Based on the Information Provided by Manufacturer of the Oil on Polish, German, and English Websites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouddict.com [ouddict.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the quality of sandalwood essential oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Gas Chromatography-Sass Spectrometry (GC-MS) Profiling of Heartwood Oil Composition from 15 Years Old Sandalwood Trees | Semantic Scholar [semanticscholar.org]
- 7. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Separation of Santalol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of cis-alpha-Santalol and trans-alpha-Santalol: Odor Profile and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the olfactory and physicochemical properties of two key isomers of alpha-santalol: cis-alpha-santalol (often referred to as (Z)-α-santalol) and trans-alpha-santalol (often referred to as (E)-α-santalol). Found as major constituents of sandalwood oil, these sesquiterpene alcohols exhibit markedly different characteristics, particularly in their contribution to the valued sandalwood fragrance. This document synthesizes experimental data to highlight these differences for research and development applications.
Data Presentation: Comparative Analysis of Properties
The distinct stereochemistry of cis- and trans-alpha-santalol at the C2-C3 double bond of the side chain profoundly influences their physical and sensory properties. While both share the same molecular formula and weight, their spatial arrangement leads to significant differences in odor perception.
| Property | This compound ((Z)-α-Santalol) | trans-alpha-Santalol ((E)-α-Santalol) |
| Molecular Formula | C₁₅H₂₄O[1] | C₁₅H₂₄O[2] |
| Molecular Weight | 220.35 g/mol [1] | 220.35 g/mol [2] |
| CAS Number | 115-71-9[1][3] | Not clearly defined; sometimes included under general santalol CAS |
| Appearance | Liquid[1] | Liquid |
| Density | 0.9770 g/cm³[1] | No specific data found |
| Boiling Point | 166 °C[1] | No specific data found |
| Refractive Index | 1.5017[1] | No specific data found |
| Solubility | Practically insoluble in water; Soluble in ethanol and diethyl ether[1] | Estimated water solubility: 6.414 mg/L @ 25 °C[2] |
| Odor Profile | Woody, characteristic sandalwood odor[4] | Odorless, slightly fatty, or fresh[4] |
| Odor Threshold | Quantitative data not readily available in cited literature. | Quantitative data not readily available in cited literature. |
Odor Profile: The Decisive Role of Isomerism
The most striking difference between the two isomers lies in their odor profiles. The configuration of the side chain is critical in the interaction with olfactory receptors.[4]
-
This compound : Possesses the characteristic, warm, and woody scent that is highly valued in the fragrance industry and is a key contributor to the overall aroma of sandalwood oil.[4]
-
trans-alpha-Santalol : Is consistently described as being odorless or having a faint, slightly fatty or fresh scent.[4] The E-configuration of the side chain appears to eliminate the typical woody character associated with santalol.[4]
This stark contrast underscores the high degree of specificity in olfactory perception, where subtle changes in molecular geometry can lead to a complete loss of the characteristic odor.
Experimental Protocols
The differentiation of the olfactory properties of santalol isomers relies on established sensory and analytical techniques.
Sensory Evaluation of Odor Profiles
A common method for characterizing the odor of fragrance compounds is through sensory evaluation by a trained panel.
Objective: To qualitatively describe and compare the odor characteristics of this compound and trans-alpha-santalol.
Protocol:
-
Panel Selection: A panel of trained sensory experts (typically 4-6 individuals) is selected. Panelists are trained in the recognition and description of a wide range of odorants.
-
Sample Preparation: Pure samples of this compound and trans-alpha-santalol are presented to the panelists without solvent. The samples are placed on smelling strips or in glass vials.
-
Evaluation: Panelists are instructed to smell each sample and provide a detailed description of the odor, including its character (e.g., woody, floral, fruity), intensity, and any other perceived notes.
-
Data Collection: The descriptive terms used by each panelist for each sample are recorded.
-
Data Analysis: The frequency of use of each descriptor is analyzed to generate a consensus odor profile for each isomer. The profiles are then compared to identify key differences. In some studies, non-expert panels are also used to confirm the consistency of the sensory perceptions.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
Objective: To identify the odor-active compounds in a mixture and characterize their scent.
Protocol:
-
Instrumentation: A gas chromatograph is equipped with a column suitable for the separation of sesquiterpenes. The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port.
-
Sample Injection: A diluted sample of the santalol isomers (or an essential oil containing them) is injected into the GC.
-
Olfactory Assessment: A trained panelist (or a panel of assessors, taking turns) sniffs the effluent from the sniffing port and records the time and description of any detected odors.
-
Data Integration: The olfactogram (a chromatogram of odor activity) is aligned with the chemical chromatogram to correlate specific chemical compounds with their perceived odors. Retention indices are used to aid in the identification of the compounds.
Olfactory Signaling Pathway
The perception of odorants like santalol begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptors for the santalol isomers are not yet fully elucidated, the general mechanism of olfactory signal transduction is well-understood.
Caption: General Olfactory Signal Transduction Pathway.
The binding of an odorant to its specific G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, which in turn increases the concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of sodium and calcium ions. This influx leads to the depolarization of the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.[5][6] The difference in the odor of cis- and trans-alpha-santalol is due to their differential ability to bind to and activate specific olfactory receptors within this pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of santalol isomers.
Caption: Experimental Workflow for Santalol Isomer Comparison.
References
- 1. α-Santalol - Wikipedia [en.wikipedia.org]
- 2. trans-alpha-santalol, NF0505 [thegoodscentscompany.com]
- 3. alpha-santalol, 115-71-9 [thegoodscentscompany.com]
- 4. Structure-Odor Relationships of αSantalol Derivatives with Modified Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Analysis of Synthetic Routes to cis-alpha-Santalol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical and Biotechnological Synthesis of a Key Sandalwood Fragrance Component.
Cis-alpha-santalol is a sesquiterpene alcohol and the primary contributor to the characteristic woody and balsamic aroma of East Indian sandalwood oil. Its significant demand in the fragrance and pharmaceutical industries, coupled with the depletion of natural sandalwood resources, has spurred the development of various synthetic and biotechnological production methods. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed look at their methodologies, quantitative performance, and strategic considerations.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a basis for comparison of their efficiency and stereochemical control.
| Synthetic Route | Starting Material | Key Reactions/Reagents | Overall Yield (%) | Stereoselectivity (Z:E ratio) | Reference |
| Corey's Stereospecific Synthesis (1970) | (-)-π-Bromotricyclene | Alkynylation, Hydroalumination-iodination, Carbonylation, Reduction | ~35-40% | Highly Stereospecific for Z-isomer | [1] |
| Julia-Ward Synthesis (1973) | Tricycloekasantalal | Julia-Kocienski Olefination (using a phenylsulfone derivative) | Not explicitly reported as a full sequence | Predominantly Z-isomer | [2] |
| Sato's Synthesis (1976) | (+)-α-Bromocamphor | Favorskii rearrangement, Grignard reaction, Wittig reaction | Not explicitly reported as a full sequence | Good Z-selectivity | |
| Biotechnological Production | Glucose/Glycerol | Fermentation with engineered Rhodobacter sphaeroides | Titer: up to 1.3 g/L | Primarily Z-isomer | [3][4] |
Visualizing the Pathways: Synthetic Strategies for this compound
The following diagrams illustrate the logical flow of the key chemical and biotechnological routes to this compound.
Detailed Experimental Protocols
Corey's Stereospecific Synthesis (1970)
This landmark synthesis provides a highly stereocontrolled route to cis-α-santalol.[1] The key steps involve the construction of the side chain with precise control over the double bond geometry.
Step 1: Alkynylation of (-)-π-Bromotricyclene To a solution of 3-(trimethylsilyl)propargyl alcohol in dry THF at -78 °C is added n-butyllithium. After stirring, a solution of (-)-π-bromotricyclene in dry THF is added. The reaction is slowly warmed to room temperature and stirred overnight.
Step 2: Hydroalumination-Iodination The resulting alcohol is treated with diisobutylaluminum hydride (DIBAL-H) in hexane at room temperature, followed by the addition of a solution of iodine in THF at -78 °C.
Step 3: Carbonylation The vinyl iodide is dissolved in methanol, and sodium methoxide is added, followed by the addition of nickel carbonyl. The mixture is stirred at room temperature.
Step 4: Reduction The resulting ester is reduced with lithium aluminum hydride in diethyl ether to yield cis-α-santalol.
Julia-Ward Synthesis (1973)
This approach utilizes the Julia olefination to construct the characteristic side chain of α-santalol.[2]
Step 1: Preparation of the Phenylsulfone The required phenylsulfonylmethyl tricycle is prepared from the corresponding tricyclic halide.
Step 2: Julia-Kocienski Olefination The phenylsulfone is deprotonated with a strong base (e.g., n-butyllithium) at low temperature to form the corresponding carbanion. This is then reacted with tricycloekasantalal. The resulting β-hydroxy sulfone is then typically acylated and subjected to reductive elimination (e.g., with sodium amalgam) to afford the alkene. Modern variations of the Julia olefination, such as the Julia-Kocienski olefination, offer milder conditions and improved stereoselectivity.
Sato's Synthesis (1976)
This route begins with the readily available (+)-α-bromocamphor and employs a Favorskii rearrangement as a key step.
Step 1: Favorskii Rearrangement (+)-α-Bromocamphor is treated with a base to induce a Favorskii rearrangement, leading to a tricyclic carboxylic acid derivative.
Step 2: Conversion to a Key Intermediate The carboxylic acid is converted to a suitable intermediate for side-chain introduction, such as an aldehyde or a ketone.
Step 3: Side Chain Installation A Grignard reaction or a Wittig-type reaction is used to introduce the 2-methyl-2-penten-1-ol side chain. The stereoselectivity of the Wittig reaction can be tuned by the choice of reagents and reaction conditions to favor the Z-isomer.
Biotechnological Production
A sustainable alternative to chemical synthesis involves the fermentation of renewable feedstocks using genetically engineered microorganisms.[3][4]
Step 1: Strain Engineering A suitable host organism, such as Rhodobacter sphaeroides or Saccharomyces cerevisiae, is genetically engineered to express the genes for the α-santalene synthase and a specific cytochrome P450 monooxygenase capable of hydroxylating α-santalene to α-santalol.
Step 2: Fermentation The engineered microbial strain is cultured in a bioreactor with a suitable carbon source (e.g., glucose or glycerol) under optimized conditions of temperature, pH, and aeration.
Step 3: Extraction and Purification After fermentation, the product is extracted from the culture broth or the cells using an organic solvent. The crude extract is then purified using techniques such as distillation and chromatography to isolate pure cis-α-santalol.
Concluding Remarks
The choice of a synthetic route for this compound depends on various factors, including the desired scale of production, cost considerations, and the required stereochemical purity. Corey's synthesis, while elegant and highly stereospecific, involves multiple steps and potentially hazardous reagents. The Julia-Ward and Sato routes offer alternative strategies with their own sets of advantages and challenges. The emerging field of biotechnology presents a promising and sustainable approach for the large-scale production of this compound, moving away from the reliance on endangered plant sources and complex chemical syntheses. Further optimization of fermentation processes and downstream processing will be crucial for the economic viability of this green alternative.
References
Safety Operating Guide
Safe Disposal of cis-alpha-Santalol: A Procedural Guide
Proper disposal of cis-alpha-Santalol is critical to ensure laboratory safety and environmental protection. As a combustible liquid and a potential skin sensitizer that is toxic to aquatic life with long-lasting effects, specific procedures must be followed to mitigate risks.[1][2] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety Considerations
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3] Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[4]
Spill Management
In the event of a spill, immediately remove all ignition sources and ensure adequate ventilation.[3][4] Contain the spillage using an inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[2][5] The collected material should then be placed in a suitable, sealed container for disposal.[6] After the material has been collected, clean the spill area with soap and water.[7]
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of down the drain or into sewer systems, as it can have long-term adverse effects on aquatic environments.[1][6] The primary recommended methods for disposal involve chemical incineration or transfer to a licensed waste disposal facility.
| Disposal Method | Description | Key Considerations |
| Chemical Incineration | A controlled burning process in a chemical incinerator, often equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3] | This method is suitable for combustible materials like this compound.[3] Ensure the facility is licensed and equipped to handle this type of chemical waste. |
| Licensed Disposal Company | Transferring the waste to a professional company that specializes in handling and disposing of hazardous chemical waste.[3][6] | This is often the most practical and compliant option for laboratories. Ensure the waste is properly labeled and contained according to regulatory standards before pickup. |
| Contaminated Materials | Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.[3] | These materials should be collected in a designated, sealed waste container and disposed of through a licensed waste management service.[4] |
Experimental Protocols for Waste Handling
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[4][6] Maintain detailed records of waste generation and disposal for compliance purposes. If there is any uncertainty regarding disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Logistical Information for Handling cis-alpha-Santalol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential information on the personal protective equipment (PPE) required for handling cis-alpha-Santalol, along with operational and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification
This compound is a component of sandalwood oil and is recognized for its potential health hazards. Key risks include:
-
Skin Irritation and Sensitization: It can cause skin irritation and may lead to an allergic skin reaction upon contact.[1][2][3][4][5][6][7]
-
Eye Irritation: Direct contact can cause serious eye irritation.[5][8]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[2][8]
-
Environmental Hazards: The substance is toxic to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is crucial for mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| General Handling & Preparation | Nitrile or other chemically resistant gloves. | Safety glasses with side shields. | Work in a well-ventilated area or under a chemical fume hood. | Standard laboratory coat. |
| Weighing & Transferring | Nitrile or other chemically resistant gloves. | Safety goggles or a face shield if there is a splash hazard. | Work in a chemical fume hood. | Chemically resistant lab coat or apron. |
| Heating or Generating Aerosols | Nitrile or other chemically resistant gloves. | Safety goggles and a face shield. | A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded or irritation is experienced.[2][5] | Chemically resistant lab coat. |
| Spill Cleanup | Heavy-duty, chemically resistant gloves. | Safety goggles and a face shield. | A NIOSH/MSHA approved respirator may be necessary depending on the spill size and ventilation. | Chemically resistant suit or apron and boots. |
Experimental Protocols: Donning and Doffing PPE
Donning Sequence:
-
Protective Clothing: Put on a lab coat or apron.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Protective Clothing: Remove the lab coat or apron, turning it inside out to contain contaminants.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respiratory Protection: If used, remove the respirator.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1][2][4][9]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][10]
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Contain: Use an inert, non-combustible absorbent material like sand or earth to contain the spill.[1][4]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.[1][2][4]
-
Do not allow this compound or its contaminated materials to enter drains or watercourses.[1][4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. av-at.com [av-at.com]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. madarcorporation.com [madarcorporation.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. youwish.nl [youwish.nl]
- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 8. alpha-Santalol - Hazardous Agents | Haz-Map [haz-map.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. manuals.plus [manuals.plus]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
